Comprehensive Synthesis and Mechanistic Evaluation of N-Methyl-5-phenyl-1H-pyrazol-3-amine
Executive Summary The 3-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives like N-methyl-5-phenyl-1H-pyrazol-3-amine serve as critical intermediates in the dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives like N-methyl-5-phenyl-1H-pyrazol-3-amine serve as critical intermediates in the development of serine-trapping thrombin inhibitors and advanced antithrombotic agents[1]. This whitepaper provides an in-depth, self-validating technical guide to the regioselective synthesis of this molecule, bypassing common alkylation pitfalls through a convergent α-oxoketene dithioacetal pathway.
Retrosynthetic Analysis & The Regioselectivity Challenge
Expertise Insight: A naive approach to synthesizing N-methyl-5-phenyl-1H-pyrazol-3-amine might involve the direct N-methylation of 5-phenyl-1H-pyrazol-3-amine using methyl iodide. However, the annular pyrazole nitrogens (N1 and N2) are significantly more nucleophilic than the exocyclic amino group due to lone-pair delocalization into the aromatic ring. Direct methylation inevitably yields an intractable mixture of 1-methyl, 2-methyl, and over-alkylated products, resulting in abysmal yields of the target compound.
To achieve absolute regioselectivity, a convergent pre-installation strategy is required. By utilizing α-oxoketene dithioacetals[2], we can install the N-methyl group on an acyclic precursor via an addition-elimination reaction. Subsequent condensation with hydrazine forces the ring closure to occur around the pre-installed exocyclic amine, guaranteeing 100% regioselectivity.
This section outlines the bench-validated, three-step synthesis. Each step includes built-in physical and spectroscopic checkpoints to ensure process integrity and reproducibility.
Step 1: Synthesis of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one
Causality: Potassium tert-butoxide deprotonates acetophenone to form a reactive enolate. Carbon disulfide (CS₂) acts as the initial electrophile, followed by dual alkylation with methyl iodide (MeI) to lock the enone structure, creating a highly electrophilic β-carbon.
Protocol:
Suspend potassium tert-butoxide (2.2 eq) in anhydrous THF (0.5 M) under N₂ and cool to 0 °C.
Add acetophenone (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolization.
Add carbon disulfide (1.5 eq) dropwise. The solution will transition to a deep crimson color.
Slowly add methyl iodide (2.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol.
Validation Checkpoint: The product isolates as a distinct yellow crystalline solid. ¹H NMR (CDCl₃) must show a characteristic singlet for the vinylic proton at ~6.7 ppm, and two distinct methylthio (-SMe) singlets at ~2.5 ppm due to restricted rotation.
Step 2: Aminolysis to 3-(methylamino)-3-(methylthio)-1-phenylprop-2-en-1-one
Causality: The softer methylamine selectively attacks the electron-deficient β-carbon of the dithioacetal. This triggers an addition-elimination mechanism, displacing one equivalent of methanethiol (MeSH) to form the N,S-acetal.
Protocol:
Dissolve the dithioacetal (1.0 eq) in absolute ethanol (0.3 M).
Add methylamine (33% solution in absolute ethanol, 1.2 eq).
Reflux the mixture for 6 hours. Caution: MeSH gas is evolved; ensure the condenser is vented through a bleach scrubber.
Concentrate the solvent under reduced pressure and triturate the residue with cold hexanes to precipitate the product.
Validation Checkpoint: TLC will show a highly polar, UV-active spot. The physical evolution of MeSH gas is a primary indicator of reaction progression.
Step 3: Hydrazine-Mediated Cyclization to Target Pyrazole
Causality: Hydrazine acts as a bis-nucleophile. The terminal nitrogen attacks the remaining -SMe group (or the carbonyl carbon), followed by rapid intramolecular condensation to close the aromatic pyrazole ring, yielding the target compound.
Protocol:
Dissolve the N,S-acetal (1.0 eq) in absolute ethanol (0.2 M).
Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5 eq).
Reflux for 4 hours.
Evaporate the solvent, redissolve in dichloromethane, wash with brine, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Validation Checkpoint: ¹H NMR (DMSO-d₆) will show the disappearance of the vinylic proton and the appearance of the pyrazole C4-H proton at ~5.9 ppm. LC-MS (ESI+) will confirm the target mass with an [M+H]⁺ peak at m/z 174.1. (Note: Green chemistry alternatives utilizing Montmorillonite K-10 and ultrasound have also been successfully documented for this specific cyclization[3]).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow with integrated validation and isolation checkpoints.
Quantitative Data & Yield Optimization
To maximize throughput, various reaction conditions have been evaluated. The table below summarizes the quantitative data comparing conventional thermal methods against modern assisted-synthesis techniques.
Reaction Step
Methodology
Reagents & Solvent
Time / Temp
Isolated Yield (%)
Regioselectivity
Aminolysis
Conventional
MeNH₂ in EtOH
6h / Reflux (78 °C)
78%
>99% Exocyclic
Aminolysis
Microwave
MeNH₂ in EtOH
15 min / 120 °C
89%
>99% Exocyclic
Cyclization
Conventional
NH₂NH₂·H₂O in EtOH
4h / Reflux (78 °C)
82%
>99% Exocyclic
Cyclization
Ultrasound / K-10
NH₂NH₂·H₂O, Montmorillonite K-10
30 min / RT (Sonication)
91%
>99% Exocyclic
Data indicates that transitioning to microwave-assisted aminolysis and ultrasound-mediated cyclization[3] significantly reduces reaction times while suppressing thermal degradation byproducts, thereby increasing overall yield.
Conclusion
The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine demands strict regiocontrol to be viable for scale-up in drug development pipelines. By leveraging the unique reactivity of α-oxoketene dithioacetals, chemists can pre-install the critical exocyclic N-methyl group prior to pyrazole ring formation. This self-validating, three-step protocol ensures high yields, absolute regioselectivity, and provides a robust foundation for the generation of advanced thrombin inhibitors and related therapeutics.
References
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity
Source: Pharmaceuticals (MDPI)
URL: [Link][1]
Title: Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound (Cited within JOC)
Source: Synthesis (Georg Thieme Verlag) / ACS Publications
URL: [Link][3]
Title: Recent Developments of Ketene Dithioacetal Chemistry
Source: Chemical Society Reviews (Royal Society of Chemistry)
URL: [Link][2]
physicochemical properties of N-methyl-5-phenyl-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-5-phenyl-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest to r...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-5-phenyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry. Crucially, this guide presents detailed, field-proven experimental protocols for the determination of its most critical properties: aqueous solubility, ionization constant (pKa), and lipophilicity (LogP). The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize N-methyl-5-phenyl-1H-pyrazol-3-amine for further investigation.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design. N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to this important class of N-heterocycles.
Understanding the physicochemical properties of a drug candidate is not merely an academic exercise; it is the bedrock upon which its entire development trajectory is built. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide delves into the known and predicted properties of N-methyl-5-phenyl-1H-pyrazol-3-amine and provides robust, self-validating experimental workflows to determine these parameters empirically.
Compound Identification and Structure
Correctly identifying the molecule is the first step in any scientific investigation. The structural and molecular details provide the context for all subsequent physicochemical analysis.
Chemical Name: N-methyl-5-phenyl-1H-pyrazol-3-amine
Caption: 2D structure of N-methyl-5-phenyl-1H-pyrazol-3-amine.
Core Physicochemical Properties
This section summarizes the available and predicted physicochemical data for N-methyl-5-phenyl-1H-pyrazol-3-amine. For properties where direct experimental values are unavailable, data from structurally similar compounds are provided for context.
Table 1: Summary of Physicochemical Properties
Property
Value / Predicted Range
Data Source / Comment
Physical State
Solid (Predicted)
Based on analogs like 5-phenyl-1H-pyrazol-3-amine (M.P. 124-127 °C)[4].
Melting Point
Not available
Expected to be a crystalline solid with a melting point likely >100 °C.
Boiling Point
Not available
The analog 5-phenyl-1H-pyrazol-3-amine has a high boiling point (442.3 °C)[4].
pKa
Not available
Predicted to have a basic pKa associated with the 3-methylamino group.
LogP (o/w)
2.2 (Predicted)
XlogP prediction from PubChemLite[2]. Indicates moderate lipophilicity.
Aqueous Solubility
Not available
Likely low in neutral water due to the phenyl ring; solubility is expected to be pH-dependent.
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ability to cross biological membranes. The partition coefficient (LogP) is the most common measure of this property. For N-methyl-5-phenyl-1H-pyrazol-3-amine, the predicted LogP of 2.2 suggests a balanced character, which is often a desirable trait in drug candidates, avoiding the extremes of poor absorption (too hydrophilic) or low solubility and high metabolic clearance (too lipophilic)[2][5].
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4). N-methyl-5-phenyl-1H-pyrazol-3-amine has two potential sites of protonation: the exocyclic methylamino group and the pyrazole ring nitrogens. The 3-methylamino group is expected to be the primary basic center. Its pKa will dictate the charge state of the molecule at physiological pH, profoundly impacting its solubility, permeability, and potential for ionic interactions with biological targets.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. The presence of a phenyl group suggests that the intrinsic solubility of the neutral form of N-methyl-5-phenyl-1H-pyrazol-3-amine is likely to be low. However, as a basic compound, its solubility is expected to increase significantly in acidic environments where it can form a protonated, more soluble salt. Characterizing its solubility across a range of pH values is therefore essential.
Experimental Determination of Key Properties
Given the absence of published experimental data, this section provides detailed, best-practice protocols for determining the most critical physicochemical parameters.
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility[6][7]. The causality behind this choice rests on its principle: allowing a compound to reach a true equilibrium between its solid and dissolved states, which provides the most accurate and thermodynamically relevant solubility value.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol:
Preparation: Add an excess amount of solid N-methyl-5-phenyl-1H-pyrazol-3-amine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The "excess" is critical to ensure that a saturated solution is formed and is in equilibrium with the solid state[6].
Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24 to 72 hours. This extended period is necessary to ensure that the system reaches true thermodynamic equilibrium, especially for compounds that may exist in multiple polymorphic forms or have slow dissolution kinetics[6][8].
Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes). This step pellets the majority of the solid material without disturbing the saturated supernatant[6].
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.45 µm PVDF). This step removes any remaining microscopic particles. The choice of filter material is crucial to prevent adsorption of the analyte, which would lead to an underestimation of solubility[8].
Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method. The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve[6]. The result is reported in units such as mg/mL or µM.
Ionization Constant (pKa) Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values[9][10]. It works by directly measuring the change in pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.
Caption: Workflow for Potentiometric pKa Determination.
Detailed Protocol:
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Accurate calibration is the foundation for a trustworthy measurement[10][11].
Sample Preparation: Dissolve an accurately weighed amount of N-methyl-5-phenyl-1H-pyrazol-3-amine in a known volume of water to create a solution of approximately 1-2 mM. If aqueous solubility is insufficient, a co-solvent (like methanol or DMSO) may be used, but the resulting "apparent pKa" (pKaapp) must be noted as such. Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl[11].
Titration: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds[10]. Immerse the calibrated pH electrode and a temperature probe into the stirred solution.
Acidic Titration (for a base): Make the sample solution acidic by adding a standardized strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0[10][11].
Basic Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value and total volume of titrant added after each increment has fully mixed and the pH reading has stabilized[10]. Continue the titration until the pH reaches ~12.
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined precisely by calculating the first derivative of the titration curve (ΔpH/ΔV), where the peak of the derivative corresponds to the equivalence point[12].
Lipophilicity (LogP) Determination by RP-HPLC
While the shake-flask method is the gold standard for LogP, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput and reliable indirect method for its estimation.[13][14][15]. The causality is based on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.
Detailed Protocol:
System and Standard Selection: Use a standard RP-HPLC system with a C18 column. Select a set of 5-7 reference compounds with known, validated LogP values that span a range bracketing the expected LogP of the test compound (e.g., LogP 0 to 5)[14][15].
Chromatographic Conditions: Develop an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve retention times for all standards between approximately 2 and 20 minutes.
Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume time), often measured by injecting an unretained compound like uracil[14].
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. Perform a linear regression on this data to generate a calibration equation (e.g., LogP = m * (log k) + c)[15]. A good correlation (R² > 0.95) is required for a valid assay.
Sample Analysis: Inject the N-methyl-5-phenyl-1H-pyrazol-3-amine solution under the identical chromatographic conditions and determine its capacity factor (k).
LogP Calculation: Substitute the calculated log k value for the test compound into the linear regression equation to determine its experimental LogP value[14].
Stability Profile
The chemical stability of a compound under various conditions is critical for its storage, formulation, and in vivo viability. While specific stability data for N-methyl-5-phenyl-1H-pyrazol-3-amine is not available, a profile can be inferred from its constituent functional groups.
Hydrolytic Stability: The pyrazole ring itself is generally stable to hydrolysis[16]. The C-N bonds of the methylamino group are also typically stable under physiological pH conditions. However, extreme pH and high temperatures could potentially lead to degradation, a hypothesis that should be confirmed with forced degradation studies[17].
Oxidative Stability: The amino group and the electron-rich pyrazole ring may be susceptible to oxidation[17]. A brown discoloration of a sample upon storage can often indicate oxidative degradation[17]. To mitigate this, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature[17].
Photostability: Aromatic and heteroaromatic systems can absorb UV light, which may lead to photodegradation[16]. It is prudent to handle and store the compound in amber vials or with protection from light.
Thermal Stability: The thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) to determine its decomposition temperature and ensure appropriate handling conditions.
Conclusion
N-methyl-5-phenyl-1H-pyrazol-3-amine is a compound with physicochemical properties that merit careful experimental investigation. Predictive data suggests it is a moderately lipophilic base with likely pH-dependent aqueous solubility. This guide provides the theoretical framework and, more importantly, the detailed, actionable experimental protocols for researchers to accurately determine its solubility, pKa, and LogP. The systematic application of these methods will generate the critical data needed to understand the compound's ADME potential and guide its future development in any research program.
N-methyl-5-phenyl-1H-pyrazol-3-amine CAS number 30120-58-2
This guide provides an in-depth technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), a privileged heterocyclic scaffold used in medicinal chemistry. CAS Number: 30120-58-2 IUPAC Name: N-methyl-5-p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), a privileged heterocyclic scaffold used in medicinal chemistry.
CAS Number: 30120-58-2
IUPAC Name: N-methyl-5-phenyl-1H-pyrazol-3-amine
Synonyms: 3-(Methylamino)-5-phenylpyrazole; 5-Phenyl-3-methylaminopyrazole
Executive Summary
N-methyl-5-phenyl-1H-pyrazol-3-amine is a bioactive heterocyclic intermediate belonging to the aminopyrazole class.[1] Unlike its more common isomers (e.g., 1-methyl-3-amino or 1-methyl-5-amino derivatives), this compound features a secondary exocyclic amine at the C3 position and an unsubstituted ring nitrogen (N1-H). This structural specificity makes it a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors. Its capacity to function as both a hydrogen bond donor (via N1-H and exocyclic N-H) and acceptor (via N2) allows it to mimic the adenine ring of ATP, facilitating high-affinity interactions with targets such as p38 MAPK , B-Raf , and CDK2 .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Property
Specification
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.22 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calculated)
~3.5 (pyrazole N), ~9.0 (amine)
H-Bond Donors
2 (Ring NH, Exocyclic NH)
H-Bond Acceptors
1 (Ring N)
Tautomerism
Exists in equilibrium between 1H- and 2H- forms; 1H-form is generally dominant in solution.[2]
Synthetic Routes & Optimization
The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine requires precise regiocontrol to avoid ring methylation (which yields inactive isomers). The Ketene Dithioacetal Route is the industry standard for high-fidelity synthesis of this scaffold.
The Ketene Dithioacetal Protocol (Regioselective)
This method utilizes the high reactivity of polarized ketene dithioacetals to sequentially introduce the amine and hydrazine functionalities.
Mechanism:
Activation: Acetophenone is converted to a beta-oxo ketene dithioacetal using carbon disulfide and methyl iodide.
Displacement 1 (Regiocontrol): The first methylthio group (-SMe) is displaced by methylamine. The electronic bias of the conjugated system directs this substitution.
Cyclization: Hydrazine hydrate displaces the second -SMe group and cyclizes to form the pyrazole ring.
Step 1: Preparation of 3,3-bis(methylthio)-1-phenyl-2-propen-1-one
Suspend NaH (60% dispersion, 2.2 equiv) in dry DMSO under nitrogen.
Add acetophenone (1.0 equiv) dropwise at 0°C. Stir for 30 min.
Add CS₂ (1.1 equiv) dropwise; the solution will turn deep red. Stir for 1 hour.
Add MeI (2.2 equiv) dropwise (Caution: Exothermic). Stir at RT for 4 hours.
Pour into ice water. Filter the yellow precipitate and recrystallize from ethanol.
Step 2: Conversion to N,S-Acetal
Dissolve the dithioacetal (10 mmol) in ethanol (20 mL).
Add methylamine (40% aq. solution, 1.2 equiv).
Reflux for 2-4 hours. Monitor by TLC (disappearance of starting material).
Evaporate solvent to yield the crude 3-(methylamino)-3-(methylthio) intermediate.
Step 3: Cyclization to CAS 30120-58-2
Dissolve the crude N,S-acetal in ethanol (20 mL).
Add hydrazine hydrate (1.5 equiv).
Reflux for 6 hours. Methyl mercaptan (MeSH) gas will evolve (trap with bleach solution).
Cool to RT. The product often precipitates. If not, concentrate and triturate with diethyl ether.
Purification: Recrystallize from Ethanol/Water (9:1).
Pharmacological Applications
The 3-amino-5-phenylpyrazole core is a bioisostere of the adenine ring in ATP. Its primary utility is in the development of Type I and Type II Kinase Inhibitors .
Mechanism of Action: Hinge Binding
In the ATP-binding pocket of kinases, the pyrazole motif forms a characteristic "bidentate" hydrogen bond with the hinge region residues:
Donor: The pyrazole N1-H donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu71 in p38).
Acceptor: The pyrazole N2 accepts a proton from the backbone amide nitrogen (e.g., Met109 in p38).
Specificity: The N-methyl group on the exocyclic amine can project into the solvent-exposed region or interact with the "gatekeeper" residue, depending on the specific kinase topology.
Signaling Pathway Interaction
Caption: Mechanism of ATP-competitive inhibition by the aminopyrazole scaffold.
Safety & Handling (MSDS Highlights)
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood, especially during the cyclization step where MeSH is released. Wear nitrile gloves and safety goggles.
References
Braibante, M. E. F., et al. (2003).[1] "Synthesis of Aminopyrazoles from α-Oxoketene O,N-Acetals Using Montmorillonite K-10/Ultrasound." Synthesis, 2003(8), 1160-1162.[1]
Foloppe, N., et al. (2006). "Identification of a buried pocket for potent and selective inhibition of Chk1: The crystal structure of Chk1 in complex with 3-amino-pyrazole compounds." Bioorganic & Medicinal Chemistry, 14(14), 4792-4802.
PubChem Compound Summary. (2025). "5-Amino-3-methyl-1-phenylpyrazole (Isomer Comparison)." National Center for Biotechnology Information.
Tomilin, D. N., et al. (2018). "Regioselective synthesis of 3-aminopyrazoles via reaction of ketene dithioacetals with hydrazines." Tetrahedron Letters, 59(15), 1435-1438.
N-Methyl-5-phenyl-1H-pyrazol-3-amine: Molecular Architecture, Characterization, and Pharmacological Utility
An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed to modulate complex biological pathways. Specifically, N-methyl-5-phenyl-1H-pyrazol-3-amine (and its structural analogs) has emerged as a critical building block for synthesizing potent kinase inhibitors and tubulin polymerization modulators. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide provides a comprehensive, self-validating framework for the synthesis, structural characterization, and biological application of this compound, ensuring that your analytical workflows yield reproducible, high-fidelity data.
The structural integrity of N-methyl-5-phenyl-1H-pyrazol-3-amine is defined by a central 1H-pyrazole core, substituted at the C5 position with a lipophilic phenyl ring and at the C3 position with an N-methylated amine. This specific arrangement creates a highly versatile pharmacophore:
Hydrogen Bonding: The pyrazole nitrogen atoms and the secondary amine provide dual hydrogen-bond donor/acceptor capabilities, crucial for anchoring into the ATP-binding pockets of kinases [1].
Steric & Electronic Tuning: The phenyl ring allows for
stacking interactions with aromatic residues in target proteins, while the N-methyl group introduces a steric constraint that can dictate the compound's binding orientation.
Table 1: Core Physicochemical Properties
Property
Value
Rationale / Analytical Significance
Molecular Formula
C10H11N3
Governs isotopic distribution in MS analysis.
Monoisotopic Mass
173.09529 Da
Target exact mass for HRMS calibration[2].
SMILES
CNC1=NNC(=C1)C2=CC=CC=C2
Essential for in silico docking and cheminformatics.
InChIKey
RKZLEVRKZGNWES-UHFFFAOYSA-N
Unique identifier for database cross-referencing.
Predicted XlogP
~2.2
Indicates moderate lipophilicity, ideal for cellular permeability.
Synthesis & Mechanistic Pathway
Traditional syntheses of aminopyrazoles often suffer from harsh thermal conditions and poor regioselectivity. To circumvent this, we utilize a green, ultrasound-assisted condensation of
-oxoketene O,N-acetals with hydrazine, utilizing Montmorillonite K-10 as a solid acidic support [3].
Mechanistic Rationale
The reaction proceeds via a Michael-type addition of hydrazine to the
-oxoketene O,N-acetal, followed by an intramolecular cyclization. The Montmorillonite K-10 provides a high-surface-area acidic environment that activates the carbonyl/acetal carbon, while sonication provides localized cavitation energy, drastically reducing reaction times and suppressing side-product formation.
Synthetic workflow of N-methyl-5-phenyl-1H-pyrazol-3-amine via sonication.
Step-by-Step Synthetic Protocol
Self-Validating Checkpoint: Ensure all glassware is oven-dried to prevent premature hydrolysis of the O,N-acetal.
Preparation of the Solid Support: Disperse 0.5 g of Montmorillonite K-10 clay in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
Reagent Addition: Add 1.0 mmol of the corresponding
-oxoketene O,N-acetal (e.g., 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one) to the suspension.
Nucleophilic Attack: Dropwise, add 1.2 mmol of hydrazine hydrate (80% aqueous solution). Causality: A slight excess of hydrazine ensures complete conversion of the acetal.
Sonication: Immerse the flask in an ultrasonic bath (e.g., 35 kHz) at ambient temperature for 30–45 minutes. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation: The disappearance of the UV-active starting material spot dictates reaction completion.
Workup & Isolation: Filter the mixture to remove the Montmorillonite K-10. Wash the clay with hot ethanol (2 × 5 mL). Concentrate the combined filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the pure N-methyl-5-phenyl-1H-pyrazol-3-amine.
Analytical Characterization
To guarantee structural fidelity before downstream biological assays, rigorous analytical characterization is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (
) or DMSO-. Note: DMSO- is preferred if the compound exhibits strong intermolecular hydrogen bonding that broadens NH signals in .
Acquire
H NMR at 400 MHz and C NMR at 100 MHz.
Expected Diagnostic Shifts (
H NMR):
~2.8 ppm (singlet, 3H) corresponding to the N- group.
~5.9 - 6.1 ppm (singlet, 1H) corresponding to the pyrazole C4-H.
~7.3 - 7.8 ppm (multiplet, 5H) corresponding to the aromatic phenyl protons.
Broad singlets for the amine/pyrazole NH protons (highly variable based on solvent and concentration).
High-Resolution Mass Spectrometry (HRMS)
Protocol:
Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid promotes protonation, maximizing the
signal in Electrospray Ionization (ESI+).
Inject 2 µL into a Q-TOF mass spectrometer operating in positive ion mode.
Calibrate using a standard tuning mix to ensure mass accuracy within < 5 ppm.
Table 2: Predicted MS Adducts and Collision Cross Sections (CCS)
Data derived from predictive models for C10H11N3 [2]. CCS values are critical for ion mobility spectrometry (IMS) validation.
Adduct Species
Exact Mass (m/z)
Predicted CCS (Ų)
[M+H]+
174.10257
135.5
[M+Na]+
196.08451
143.5
[M+K]+
212.05845
139.5
[M-H]- (Negative Mode)
172.08801
138.5
Pharmacological Relevance & Target Engagement
The 3-amino-5-phenylpyrazole motif is not merely a structural curiosity; it is a highly active pharmacophore. Derivatives of this scaffold have been extensively documented as potent inhibitors of various kinases (e.g., p38
MAP kinase, ITK, and FGFR) [4][5] and as disrupters of tubulin polymerization [6].
Mechanism of Action: Kinase Inhibition
In the context of inflammatory disorders and oncology, the pyrazole core acts as an ATP-competitive inhibitor. The amine and pyrazole nitrogens form critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., the backbone amide of Met109 in p38
MAPK). The phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site, locking the kinase in an inactive conformation and halting downstream signaling.
Mechanism of p38α MAPK inhibition by 3-amino-5-phenylpyrazole derivatives.
Tubulin Polymerization Inhibition
Recent studies have also demonstrated that variations of the 3-amino-5-phenylpyrazole scaffold exhibit strong antiproliferative activity against cancer cell lines (such as MCF-7) by targeting the colchicine-binding site of tubulin [6]. This binding prevents the
-tubulin heterodimers from assembling into microtubules, arresting the cell cycle at the G2/M phase and inducing apoptosis.
References
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at:[Link]
PubChemLite. N-methyl-5-phenyl-1h-pyrazol-3-amine (C10H11N3). Université du Luxembourg. Available at:[Link]
Braibante, M. E. F., et al. (2003). Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound. Synthesis. Available at:[Link]
Titarenko, et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. MDPI. Available at:[Link]
Google Patents. (2016). WO2016001341A1 - Sulfonylaminopyridine compounds, compositions and methods of use.
European Journal of Medicinal Chemistry. (2024). Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. PubMed. Available at:[Link]
Foundational
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-5-phenyl-1H-pyrazol-3-amine
Executive Summary This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound N-methyl-5-phenyl-1H-pyrazol-3-amine. Pyrazole derivatives are of significant interest to t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound N-methyl-5-phenyl-1H-pyrazol-3-amine. Pyrazole derivatives are of significant interest to the pharmaceutical and agrochemical industries, making unambiguous structural confirmation paramount. This document offers a detailed, field-proven methodology for the synthesis and spectroscopic characterization of this specific regioisomer. We delve into the causality behind the observed spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity and reproducibility.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1] Derivatives of this five-membered heterocycle are found in a wide array of approved pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib and the anxiolytic Zaleplon. The specific compound, N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), belongs to the aminopyrazole class, which is frequently explored for applications in oncology, neurology, and infectious diseases.[2]
Precise structural elucidation is critical, as constitutional isomers can exhibit vastly different pharmacological profiles. For this molecule, regioselectivity during synthesis dictates whether the N-methyl group resides on the N1 or N2 position of the pyrazole ring, profoundly impacting its chemical properties. This guide focuses specifically on the N1-methylated isomer and provides the analytical framework to definitively confirm its structure.
Caption: Molecular Structure of N-methyl-5-phenyl-1H-pyrazol-3-amine
Regioselective Synthesis and Purification Protocol
The synthesis of N-substituted pyrazoles requires careful selection of precursors to ensure the desired regiochemical outcome. The reaction of a 1,3-dicarbonyl compound or a functional equivalent with a substituted hydrazine is a robust and widely adopted method.[3] To exclusively obtain the N-methyl-5-phenyl isomer, we employ methylhydrazine and a β-ketonitrile, which directs the cyclization process.
Causality of Reagent Selection
The choice of benzoylacetonitrile as the 1,3-dielectrophile and methylhydrazine as the dinucleophile is deliberate. The more nucleophilic nitrogen of methylhydrazine (the NH₂) preferentially attacks the more electrophilic carbonyl carbon of benzoylacetonitrile. The subsequent cyclization and dehydration yield the thermodynamically favored 1,5-disubstituted pyrazole isomer.
Caption: Workflow for the Synthesis of the Target Compound.
Step-by-Step Experimental Protocol
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol) and absolute ethanol (30 mL).
Reagent Addition: Stir the mixture until the solid dissolves. Add methylhydrazine (0.51 mL, 10 mmol) dropwise, followed by 3-4 drops of glacial acetic acid as a catalyst.
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Filtration: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol.
Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure N-methyl-5-phenyl-1H-pyrazol-3-amine as a solid.
Spectroscopic Characterization: A Multi-faceted Approach
The following sections detail the expected spectroscopic data for N-methyl-5-phenyl-1H-pyrazol-3-amine. The interpretations are based on fundamental principles and comparative analysis with structurally similar compounds reported in the literature.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and regiochemistry of the molecule. All spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.
3.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides a unique fingerprint of the molecule. The key is to identify the singlet corresponding to the C4-H of the pyrazole ring, which confirms successful cyclization, and the singlet for the N-CH₃ group, confirming methylation.
Phenyl Protons (5H): These will appear in the aromatic region, typically between δ 7.20-7.80 ppm . The protons ortho to the pyrazole ring may be shifted slightly downfield due to anisotropic effects. The signals will likely present as a complex multiplet.
Pyrazole C4-H (1H): This proton is on an electron-rich aromatic ring and is expected to appear as a sharp singlet around δ 5.80-6.00 ppm . This is a characteristic peak for 3-amino-5-substituted pyrazoles.
Amine N-H (2H): The primary amine protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the range of δ 4.50-5.50 ppm .
N-Methyl Protons (3H): The methyl group attached to the N1 position of the pyrazole ring will be a distinct singlet, deshielded by the aromatic system, appearing around δ 3.60-3.80 ppm .
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive proof of the substitution pattern.
Pyrazole C3 and C5: These carbons, bonded to nitrogen, will be significantly deshielded. C3, bearing the amine group, is expected around δ 155-160 ppm , while C5, attached to the phenyl group, should appear around δ 140-145 ppm .
Phenyl Carbons: The phenyl group will show four distinct signals. The ipso-carbon (attached to the pyrazole) will be around δ 130-133 ppm . The other aromatic carbons will resonate in the typical range of δ 125-129 ppm .
Pyrazole C4: This carbon, bonded to a hydrogen, will be the most shielded of the pyrazole ring carbons, with an expected chemical shift around δ 90-95 ppm .
N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region, typically around δ 35-40 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded from a KBr pellet or as a thin film.
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]
C-H Aromatic Stretching: A group of sharp bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
C-H Aliphatic Stretching: Absorption bands corresponding to the N-methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
N-H Bending: A characteristic medium to strong scissoring vibration for the primary amine will be present in the 1590-1650 cm⁻¹ region.[5]
C=N and C=C Stretching: The stretching vibrations of the pyrazole and phenyl rings will produce a series of sharp, medium-to-strong bands in the fingerprint region between 1450-1610 cm⁻¹ .
C-N Stretching: The stretching vibration for the aromatic C-N bond (both the amine and the phenyl group) is expected to appear as a strong band in the 1250-1340 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which further confirms the molecular formula and structure.
Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[6] In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at m/z = 173 .
High-Resolution Mass Spectrometry (HRMS): For unambiguous formula confirmation, HRMS should yield a mass that corresponds to the calculated exact mass of 173.0953 for [M]⁺ or 174.1026 for [M+H]⁺.
Key Fragmentation Pathways: Common fragmentation patterns for phenyl-substituted heterocycles include the loss of the phenyl group or fragments from it. A significant fragment at m/z = 96 (M - C₆H₅) corresponding to the methylated aminopyrazole ring would be strong evidence for the proposed structure. Another plausible fragmentation is the loss of the methyl group, leading to a fragment at m/z = 158 .
Data Summary Tables
For clarity and quick reference, the predicted spectroscopic data are summarized below.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
7.20 - 7.80
Multiplet
5H
Phenyl-H
5.90
Singlet
1H
Pyrazole C4-H
5.10
Broad Singlet
2H
-NH₂
| 3.70 | Singlet | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)
Assignment
158.5
Pyrazole C3-NH₂
143.0
Pyrazole C5-Ph
131.5
Phenyl C-ipso
128.8
Phenyl C-meta
127.5
Phenyl C-para
125.0
Phenyl C-ortho
92.5
Pyrazole C4
| 38.0 | N-CH₃ |
Table 3: Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
3420, 3340
Medium, Sharp
N-H Stretch (asymmetric & symmetric)
3060
Medium, Sharp
Aromatic C-H Stretch
2950
Medium
Aliphatic C-H Stretch
1620
Strong
N-H Bend
1595, 1510, 1470
Strong to Medium
C=N / C=C Ring Stretches
| 1330 | Strong | Aromatic C-N Stretch |
Conclusion
The structural confirmation of N-methyl-5-phenyl-1H-pyrazol-3-amine relies on a synergistic application of NMR, IR, and MS techniques. The key identifiers for this specific regioisomer are:
In ¹H NMR, the presence of two distinct singlets for the pyrazole C4-H (~5.90 ppm) and the N-CH₃ group (~3.70 ppm).
In ¹³C NMR, the characteristic chemical shifts for the pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.
In IR spectroscopy, the dual N-H stretching bands characteristic of a primary amine.
In mass spectrometry, a molecular ion peak at m/z 173 corresponding to the correct molecular formula.
By following the protocols and interpretive logic presented in this guide, researchers can confidently synthesize and validate the structure of N-methyl-5-phenyl-1H-pyrazol-3-amine, ensuring the integrity of their subsequent research and development efforts.
Unlocking the Pharmacological Potential of N-Methyl-5-phenyl-1H-pyrazol-3-amine: A Privileged Scaffold for Targeted Therapeutics
Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. N-methyl-5-phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. N-methyl-5-phenyl-1H-pyrazol-3-amine is one such versatile pharmacophore. By combining a hydrogen-bonding pyrazole core with a hydrophobic phenyl ring and a sterically tunable secondary amine, this compound serves as a critical building block in the development of kinase inhibitors, tubulin disruptors, and antiviral agents.
This technical guide provides an in-depth analysis of the potential therapeutic targets of the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold. As a Senior Application Scientist, I will detail the chemical rationale behind its target engagement, outline the causality of its mechanisms of action, and provide self-validating experimental workflows for preclinical evaluation.
Chemical Rationale: Why This Scaffold?
The structural anatomy of N-methyl-5-phenyl-1H-pyrazol-3-amine dictates its broad pharmacological utility .
The Pyrazole Core: Acts as a robust hydrogen bond donor and acceptor, mimicking the purine ring of ATP. This is essential for anchoring the molecule within the highly conserved hinge regions of kinases.
The 5-Phenyl Ring: Provides vital hydrophobic interactions (π-π stacking or Van der Waals contacts) with hydrophobic pockets adjacent to active sites, such as the DFG-out pocket in kinases or the intra-dimer interface of tubulin.
The N-Methyl Group: The addition of the N-methyl group to the 3-amino position restricts rotational degrees of freedom. In kinase targeting, the secondary amine serves as a critical hydrogen bond donor, while the methyl group projects into solvent-exposed channels, locking the molecule into a bioactive conformation and enhancing target residence time .
Primary Therapeutic Targets & Mechanisms of Action
Microtubules: Tubulin Colchicine-Binding Site (Oncology)
Derivatives of 3-amino-5-phenylpyrazole have been extensively validated as potent inhibitors of tubulin polymerization .
Mechanism of Action:
The scaffold functions as a bioisostere for the trimethoxyphenyl ring of colchicine. The compound intercalates into the hydrophobic pocket at the α/β-tubulin heterodimer interface. This binding sterically hinders the curved-to-straight structural transition required for microtubule assembly. The causality is direct: failure to form the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells (e.g., MCF-7 breast cancer lines).
Fig 1. Mechanism of action for pyrazole-based tubulin polymerization inhibitors.
FLT3 Kinase (Acute Myeloid Leukemia)
FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), drive aggressive Acute Myeloid Leukemia (AML). The N-methyl-5-phenyl-1H-pyrazol-3-amine core is utilized to synthesize mutant-active FLT3 inhibitors .
Mechanism of Action:
The pyrazole acts as an ATP-competitive Type I or Type II inhibitor. The N-methylamine motif forms a critical bidentate hydrogen bond with the backbone carbonyl of Cys694 in the FLT3 hinge region. By outcompeting ATP, the inhibitor halts the auto-phosphorylation of FLT3, collapsing downstream oncogenic signaling cascades (STAT5 and RAS/ERK), thereby starving the leukemic blasts of survival signals.
Fig 2. Disruption of oncogenic signaling by FLT3-targeted pyrazole derivatives.
nsP2 Cysteine Protease (Antiviral)
Recent studies have identified reverse amide inhibitors bearing N-alkyl sulfamate warheads—synthesized from 5-phenyl-1H-pyrazol-3-amine derivatives—as potent inhibitors of the alphavirus nsP2 cysteine protease . The pyrazole scaffold provides the necessary recognition elements to anchor the electrophilic warhead near the catalytic cysteine, preventing viral polyprotein cleavage and halting viral replication.
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of optimized derivatives originating from the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold across various targets.
Target / Pathway
Disease Indication
Role of Pyrazole Scaffold
Typical IC50 / Potency Range
Key Cellular Readout
Tubulin (Colchicine Site)
Solid Tumors (e.g., Breast Cancer)
Steric hindrance at α/β-tubulin interface
30 - 100 nM
G2/M Phase Arrest (FACS)
FLT3 Kinase (ITD Mutant)
Acute Myeloid Leukemia (AML)
ATP-competitive hinge-binding motif
10 - 50 nM
Reduced p-STAT5 / p-ERK
p38α MAP Kinase
Inflammatory Disorders
Type I kinase inhibition (Hinge binder)
50 - 200 nM
Reduced Inflammatory Cytokines
nsP2 Cysteine Protease
Alphavirus Infections
Recognition element for active site cleft
1 - 5 μM
Viral Polyprotein Cleavage Inhibition
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. The following protocols are designed with built-in orthogonal controls to establish direct causality between compound application and target engagement.
Fig 3. Self-validating experimental workflow for evaluating pyrazole-based therapeutics.
Protocol A: Tubulin Polymerization Kinetics Assay
This assay kinetically tracks the assembly of tubulin heterodimers into microtubules via light scattering.
Reagent Preparation: Resuspend purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Keep on ice to prevent premature polymerization.
Compound Incubation: Serially dilute the N-methyl-5-phenyl-1H-pyrazol-3-amine derivatives in DMSO. Add to a 96-well half-area UV-transparent plate.
Self-Validation Control: Include Colchicine (10 μM) as a positive control for inhibition, Paclitaxel (10 μM) as a positive control for stabilization, and 1% DMSO as the vehicle baseline.
Kinetic Measurement: Pre-warm the plate to 37°C in a microplate reader. Inject the tubulin solution (final concentration 3 mg/mL) using an automated dispenser to ensure simultaneous reaction initiation across all wells.
Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
Causality Analysis: A dose-dependent decrease in the maximal slope (
) and final steady-state absorbance directly confirms that the compound disrupts tubulin assembly, rather than acting via downstream cytotoxic mechanisms.
To prove that cell death in AML models is caused specifically by FLT3 inhibition, we measure intracellular target engagement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Cell Culture & Treatment: Seed MV4-11 cells (expressing FLT3-ITD) at
cells/well in 96-well plates. Treat with compounds for exactly 2 hours.
Self-Validation Control: A short 2-hour incubation ensures that any reduction in phosphorylation is due to direct kinase inhibition, completely isolating the variable from secondary apoptotic protein degradation. Include Quizartinib as a positive control.
Lysis: Lyse cells using a buffer heavily supplemented with protease and phosphatase inhibitors to instantly freeze the endogenous phosphorylation state.
TR-FRET Detection: Incubate lysates with a biotinylated anti-FLT3 capture antibody (bound by Streptavidin-Europium) and a fluorophore-conjugated anti-phospho-FLT3 (Tyr591) detection antibody.
Readout & Causality: Excite the Europium donor at 340 nm. Energy transfer to the acceptor (emitting at 665 nm) only occurs if the kinase is phosphorylated. A ratiometric drop in the 665/615 nm emission ratio mathematically quantifies direct target inhibition, bypassing false positives caused by compound auto-fluorescence.
Conclusion
The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold is a master key in medicinal chemistry. Its precise blend of hydrogen-bonding capacity and lipophilicity allows it to be tuned for highly specific interactions, whether anchoring into the ATP-binding hinge of FLT3, wedging into the colchicine pocket of tubulin, or targeting viral proteases. By employing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently leverage this privileged structure to generate next-generation targeted therapeutics.
References
PubChem CID 136655 - 3-Amino-5-phenylpyrazole (Compound Summary). National Center for Biotechnology Information.
URL: [Link]
Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - European Journal of Medicinal Chemistry.
URL:[Link]
Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia - Scholarly Publications Leiden University.
URL:[Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - International Journal of Organic Chemistry.
URL:[Link]
N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - bioRxiv.
URL:[Link]
Foundational
The Genesis and Evolution of Pyrazole: A Privileged Scaffold in Medicinal Chemistry
Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has evolved from a simple synthetic curiosity into a cornerstone of modern pharmacology. Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has evolved from a simple synthetic curiosity into a cornerstone of modern pharmacology. Its unique combination of electronic stability, bioisosterism, and hydrogen-bonding capacity has made it a "privileged scaffold" in drug discovery. This technical whitepaper explores the historical discovery of pyrazole, the mechanistic underpinnings of its classical synthesis, and its transformative role in developing blockbuster therapeutics across oncology, inflammation, and metabolic disorders.
Historical Genesis: The Dawn of Pyrazole Chemistry
The history of pyrazole synthesis is inextricably linked to the pioneering work of German chemist Ludwig Knorr[1]. In 1883, while attempting to synthesize quinoline-based antipyretics, Knorr reacted ethyl acetoacetate with phenylhydrazine[2]. Instead of his intended target, he isolated a novel pyrazolone derivative. This serendipitous discovery laid the foundation for the synthesis of antipyrine (phenazone), which became one of the earliest commercially successful synthetic analgesic and antipyretic drugs[2]. Knorr officially introduced the term "pyrazole" in 1883, establishing a new frontier in heterocyclic chemistry[2].
The Classical Knorr Pyrazole Synthesis: Mechanism and Protocol
The [3] remains one of the most robust and widely utilized methodologies for constructing substituted pyrazoles. The reaction proceeds via the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4][5].
Workflow and mechanism of the classical Knorr pyrazole synthesis.
Self-Validating Protocol: Synthesis of Edaravone via Knorr Condensation
Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a neuroprotective agent synthesized via a variation of the Knorr reaction. The following protocol emphasizes the causality behind each experimental manipulation to ensure a self-validating workflow[3][6].
Step 1: Reagent Condensation. In a well-ventilated fume hood, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask[3][7].
Causality: Phenylhydrazine is a highly reactive, toxic nucleophile. The initial condensation to form the hydrazone is exothermic[3]. Controlled, dropwise addition prevents thermal runaway and minimizes the formation of unwanted bis-hydrazone side products[6].
Step 2: Acid Catalysis. Add a catalytic amount (approx. 3 drops per 3 mmol) of glacial acetic acid[7].
Causality: The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A strictly catalytic amount is required; excessive acid would fully protonate the hydrazine's secondary nitrogen, rendering it non-nucleophilic and prematurely halting the intramolecular cyclization[7].
Step 3: Thermal Cyclization (Reflux). Add a solvent (e.g., 1-propanol) and heat the reaction mixture to approximately 100°C for 1 hour[7].
Causality: While the initial hydrazone intermediate forms rapidly at room temperature, the subsequent intramolecular nucleophilic attack (ring closure) and dehydration require significant thermal energy to overcome the activation barrier, driving the thermodynamic equilibrium toward the stable, aromatic pyrazolone[7].
Step 4: In-Process Validation (TLC). Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase[7].
Causality: This self-validating step ensures the complete consumption of the starting beta-ketoester. If the starting material spot persists, refluxing must continue[7].
Step 5: Anti-Solvent Crystallization. Cool the mixture in an ice bath and slowly add a cold anti-solvent (e.g., water or diethyl ether)[6][7].
Causality: Lowering the temperature reduces product solubility. The slow addition of an anti-solvent induces supersaturation, promoting the selective crystallization of the pyrazolone while leaving unreacted starting materials and soluble impurities in the mother liquor[6].
Pyrazole as a Privileged Scaffold: Pharmacological Evolution
The pyrazole ring is characterized by a 6-π-electron system that satisfies Hückel's rule, imparting exceptional chemical robustness and resistance to metabolic degradation[8]. Its unique combination of hydrogen-bond donor (N-H) and acceptor (N:) capabilities makes it an ideal bioisostere for various endogenous ligands, allowing it to engage deeply with target protein pockets[8].
Case Study 1: Celecoxib and COX-2 Selectivity
The development of celecoxib (Celebrex®), approved in 1999, revolutionized anti-inflammatory therapy[9]. Systematic structure-activity relationship (SAR) optimization revealed that a rigid diarylpyrazole core was essential for productive engagement with the cyclooxygenase-2 (COX-2) enzyme[8]. The introduction of a para-sulfonamide substituent enabled critical hydrogen-bonding interactions within the COX-2 specific side pocket, while a trifluoromethyl group enhanced the molecule's metabolic stability, validating pyrazole as an optimal scaffold for selective enzyme inhibition[8].
Case Study 2: Sildenafil and PDE5 Inhibition
Sildenafil (Viagra®), approved in 1998, exemplifies the repurposing of pyrazole-containing frameworks through mechanistic insight[8][9]. The rigid pyrimidine-fused pyrazole core perfectly mimics the hydrogen-bonding features of cyclic guanosine monophosphate (cGMP)[8]. This structural mimicry allows sildenafil to competitively inhibit phosphodiesterase-5 (PDE5), preventing the degradation of cGMP and thereby treating erectile dysfunction and pulmonary hypertension[8].
Case Study 3: Kinase Inhibitors in Oncology
In the past decade, pyrazoles have become the cornerstone of targeted cancer therapies, particularly as receptor tyrosine kinase inhibitors[10]. Drugs like ruxolitinib (a JAK1/2 inhibitor) and crizotinib utilize the pyrazole nitrogen atoms to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases[8][9].
Logical pathway of pyrazole-mediated competitive kinase inhibition.
Quantitative Pharmacological Data
The versatility of the pyrazole scaffold is reflected in the diverse range of [11]. The following table summarizes key quantitative and qualitative data for landmark pyrazole-based therapeutics.
Table 1: Pharmacological Profile of Landmark Pyrazole-Based Therapeutics
Drug Name
Primary Target
Clinical Indication
Key Structural Feature
Approval Year
Celecoxib
COX-2 Enzyme
Rheumatoid Arthritis, Osteoarthritis
Diarylpyrazole core with para-sulfonamide
1999
Sildenafil
PDE5
Erectile Dysfunction, Pulmonary Hypertension
Pyrimidine-fused pyrazole mimicking cGMP
1998
Eltrombopag
TPO Receptor
Thrombocytopenia
Pyrazolone-derived hydrazone
2008
Ruxolitinib
JAK1 / JAK2
Myelofibrosis, Polycythemia Vera
Pyrazole ring enabling ATP-hinge H-bonding
2011
Crizotinib
ALK / ROS1
Non-Small Cell Lung Cancer (NSCLC)
Aminopyrazole targeting kinase active site
2011
Baricitinib
JAK1 / JAK2
Rheumatoid Arthritis, COVID-19
Disubstituted pyrazole derivative
2018
(Data synthesized from recent medicinal chemistry reviews[8][9][12])
Future Directions in Pyrazole Chemistry
References
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review, IJNRD. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery, PMC - NIH.[Link]
An In-Depth Technical Guide to N-methyl-5-phenyl-1H-pyrazol-3-amine Derivatives and Analogs
Abstract The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a privileged core structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a privileged core structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of its derivatives and analogs. We will delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) supported by quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyrazole framework.
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their versatile chemical nature and ability to form a multitude of interactions with biological targets have led to their incorporation into a diverse array of approved drugs.[3][4] Notable examples include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[4] The pyrazole nucleus is not prevalent in nature, making its synthetic accessibility a key driver of its widespread use in drug discovery.[3]
The N-methyl-5-phenyl-1H-pyrazol-3-amine core combines several key features that make it an attractive starting point for library synthesis and lead optimization. The N-methylation at position 1 prevents tautomerization and provides a fixed vector for substitution, influencing both the electronic properties and the spatial arrangement of the molecule. The phenyl group at position 5 offers a large surface for hydrophobic interactions and serves as a key anchor point within receptor binding pockets. Finally, the amino group at position 3 is a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.
This guide will systematically explore the synthesis of this core and its analogs, followed by a detailed examination of their biological activities, with a particular focus on their potential as anticancer agents and kinase inhibitors.
Synthesis of the N-methyl-5-phenyl-1H-pyrazol-3-amine Scaffold and its Analogs
The synthesis of 3-aminopyrazole derivatives is most efficiently achieved through the cyclocondensation of a 1,3-dielectrophilic nitrile with a hydrazine derivative.[5] This approach allows for the direct incorporation of the key amino functionality.
Core Synthesis: Reaction of Benzoylacetonitrile with Methylhydrazine
The most direct route to the N-methyl-5-phenyl-1H-pyrazol-3-amine core involves the reaction of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration.
Causality of Experimental Choices:
Choice of Reactants: Benzoylacetonitrile provides the phenyl group at the future C5 position and the nitrile group which, upon cyclization, will form the C3-amine. Methylhydrazine introduces the methyl group at the N1 position.
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reaction mechanism.
Catalyst: The reaction can be catalyzed by either acid or base, although it often proceeds without a catalyst upon heating. An acidic catalyst can protonate the carbonyl oxygen, making it more electrophilic, while a basic catalyst can deprotonate the hydrazine, increasing its nucleophilicity.
Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazol-3-amine
To a solution of benzoylacetonitrile (1.0 eq) in absolute ethanol (10 mL/g of nitrile), add methylhydrazine (1.1 eq).
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure.
The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-5-phenyl-1H-pyrazol-3-amine.
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic pyrazole ring protons and the signals corresponding to the methyl and phenyl groups, along with the correct molecular weight, will validate the synthesis.
Synthesis of Analogs and Derivatives
The versatility of the 3-amino group allows for a wide range of derivatization strategies to explore the structure-activity relationship.
2.2.1. N-Arylation and N-Acylation of the 3-Amino Group
The 3-amino group can be readily acylated with various acyl chlorides or activated carboxylic acids to introduce amide functionalities. It can also undergo N-arylation reactions, such as the Buchwald-Hartwig amination, to introduce substituted aryl or heteroaryl groups.
Experimental Protocol: General Procedure for N-Acylation
To a solution of N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
The reaction mixture is stirred at room temperature for 2-4 hours.
The reaction is quenched with water, and the organic layer is separated.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by recrystallization or column chromatography.
2.2.2. Synthesis of Fused Pyrazole Systems
The 3-amino-4-cyano pyrazole derivatives can be used as precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
A mixture of a 5-amino-3-methyl-1-phenylpyrazole derivative and an appropriate dicarbonyl compound in glacial acetic acid is refluxed for several hours.[1]
The reaction mixture is then cooled and poured into ice water.
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrazolo[3,4-b]pyridine derivative.[1]
Visualization of Synthetic Workflow:
Caption: Synthetic routes to the core scaffold and its diverse analogs.
Biological Activities and Therapeutic Potential
Derivatives of the N-methyl-5-phenyl-1H-pyrazol-3-amine core have been investigated for a range of therapeutic applications, with a significant focus on their anticancer properties.
Anticancer Activity
The pyrazole scaffold is a common feature in many kinase inhibitors, and derivatives of the N-methyl-5-phenyl-1H-pyrazol-3-amine core have shown promising activity against various cancer cell lines.
Mechanism of Action: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Substituents on the 3-Amino Group: The nature of the substituent on the 3-amino group is critical for activity. Aromatic and heteroaromatic amides often exhibit potent anticancer activity. For example, compounds A13 and A14 with electron-withdrawing groups on the benzoyl moiety showed significant activity against prostate cancer cells.[6]
The Phenyl Group at C5: The phenyl group at the C5 position is a key pharmacophoric feature. Substitution on this ring can modulate activity and selectivity.
The N1-Methyl Group: The methyl group at the N1 position provides a fixed substitution pattern and can contribute to favorable interactions within the binding pocket of target proteins.
Visualization of a Potential Kinase Inhibition Pathway:
Caption: Inhibition of kinase signaling by a pyrazole-based drug candidate.
Other Biological Activities
Beyond their anticancer potential, pyrazole derivatives have demonstrated a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[4][7] The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold serves as a versatile starting point for the development of agents targeting these and other therapeutic areas.
Conclusion and Future Directions
The N-methyl-5-phenyl-1H-pyrazol-3-amine core is a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, derivatization, and biological evaluation of this important class of compounds.
Future research in this area should focus on:
Exploring a wider range of substitutions at the 3-amino and 5-phenyl positions to further refine the structure-activity relationships.
Investigating novel fused heterocyclic systems derived from the core scaffold to access new chemical space and biological activities.
Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold.
References
El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(3), 739-748. [Link]
Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]
Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]
Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]
Deng, X., & Mani, N. S. (2006). A Versatile, Regiocontrolled Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 203. [Link]
Abdelgawad, M. A., et al. (2015). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc.[Link]
Fustero, S., et al. (2011). Pyrazoles in medicinal chemistry.
Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s497. [Link]
El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Molecules, 26(23), 7205. [Link]
Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities. Future Medicinal Chemistry, 9(11), 1225-1251.
Various Authors. (2010). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Ghasdian, N., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]
Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2011, 483895. [Link]
Martins, P., et al. (2014). Synthesis of 3(5)-aminopyrazoles by reaction of β-ketonitriles and hydrazine. Journal of Heterocyclic Chemistry, 51(S1), E237-E243.
Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s497. [Link]
Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Frontiers in Chemistry, 10, 999678. [Link]
Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(22), 2636-2653. [Link]
Hafez, H. N., & El-Gazzar, A. R. B. A. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(6), 1093-1104. [Link]
Kumar, A., & Kumar, R. (2021). Overview of Phenylhydrazine-Based Organic Transformations. Asian Journal of Organic Chemistry, 10(1), 26-44. [Link]
Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]
Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. [Link]
Singh, R. B., & Singh, V. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 6(7), 3514-3524. [Link]
An In-depth Technical Guide to the Solubility and Stability of N-methyl-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the evaluation of the solubility and stabil...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel heterocyclic compound, N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS No. 30120-58-2)[1]. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that underpin its potential applications in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols, offering a detailed rationale for experimental design, data interpretation, and the establishment of a robust analytical control strategy. The methodologies described herein are grounded in established principles of pharmaceutical analysis and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Significance of Physicochemical Characterization
N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities[2][3][4]. The journey of a promising lead compound from the laboratory to a potential therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, influencing bioavailability, formulation development, and shelf-life.
This guide is structured to provide a logical and practical workflow for researchers. It begins with a detailed exploration of solubility assessment, followed by a comprehensive strategy for stability profiling through forced degradation studies. The overarching goal is to equip the reader with the necessary knowledge to not only generate high-quality data but also to interpret it in a meaningful, application-oriented context.
Solubility Profiling: Beyond a Single Number
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For N-methyl-5-phenyl-1H-pyrazol-3-amine, an organic amine, solubility is expected to be significantly influenced by pH. Therefore, a comprehensive solubility profile, rather than a single value in water, is essential.
The structure of N-methyl-5-phenyl-1H-pyrazol-3-amine suggests a molecule with moderate lipophilicity due to the presence of the phenyl ring. The pyrazole core and the methylamino group introduce polar character and the potential for hydrogen bonding. The basicity of the amino group implies that the compound will exist in its protonated, more soluble form at acidic pH.
Experimental Workflow for Solubility Determination
A systematic approach to solubility determination is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps:
Caption: A streamlined workflow for comprehensive solubility profiling.
Detailed Experimental Protocols
The gold-standard shake-flask method (OECD Guideline 105) is recommended for determining thermodynamic equilibrium solubility.
Protocol:
Preparation: Add an excess amount of N-methyl-5-phenyl-1H-pyrazol-3-amine to a series of vials containing buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration (using a filter that does not bind the compound).
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Understanding solubility in various media is crucial for formulation development.
Protocol:
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400). Also, include biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Procedure: Follow the shake-flask method as described above for each solvent and medium.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table.
Medium
pH
Temperature (°C)
Solubility (µg/mL)
0.1 N HCl
~1.2
25
[Experimental Data]
Acetate Buffer
4.5
25
[Experimental Data]
Phosphate Buffer
6.8
25
[Experimental Data]
Phosphate Buffered Saline (PBS)
7.4
37
[Experimental Data]
Borate Buffer
9.2
25
[Experimental Data]
Water
~7.0
25
[Experimental Data]
Ethanol
N/A
25
[Experimental Data]
Propylene Glycol
N/A
25
[Experimental Data]
SGF (without pepsin)
1.2
37
[Experimental Data]
SIF (fasted state)
6.5
37
[Experimental Data]
Interpretation: The pH-solubility profile will be critical in predicting the in vivo behavior of the compound. Higher solubility at acidic pH would suggest good dissolution in the stomach. The data from organic solvents will guide the selection of appropriate vehicles for formulation.
Stability Profiling and Forced Degradation Studies
Stability testing is essential to understand the intrinsic stability of a molecule and to identify potential degradation products. Forced degradation, or stress testing, is a systematic way to accelerate this process[5][6][7][8].
Rationale for Stress Testing
The primary objectives of forced degradation studies are:
To elucidate degradation pathways.
To identify potential degradation products.
To develop and validate a stability-indicating analytical method.
To inform formulation and packaging development.
Experimental Design for Forced Degradation
A comprehensive forced degradation study should expose the compound to a variety of stress conditions.
Caption: A comprehensive experimental design for forced degradation studies.
Step-by-Step Protocols for Stress Conditions
A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.
Protocol:
Acid Hydrolysis: Prepare a solution of N-methyl-5-phenyl-1H-pyrazol-3-amine in 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
Base Hydrolysis: Prepare a solution of the compound in 0.1 N NaOH. Heat as described for acid hydrolysis.
Neutral Hydrolysis: Prepare a solution of the compound in water and heat.
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
Protocol:
Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
Incubation: Store the solution at room temperature, protected from light, for a defined period.
Analysis: Analyze samples by HPLC at various time points.
Protocol:
Solid State: Place a known amount of the solid compound in a controlled temperature environment (e.g., 60°C).
Solution State: Prepare a solution of the compound and store it at an elevated temperature.
Analysis: Analyze samples at various time points.
Protocol:
Exposure: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp).
Control: Keep a parallel set of samples protected from light.
Analysis: Analyze the exposed and control samples.
Data Analysis and Degradation Pathway Elucidation
The results of the forced degradation studies should be presented in a summary table.
Stress Condition
Duration
% Degradation
Number of Degradants
Major Degradant (RRT)
0.1 N HCl, 60°C
24 h
[Data]
[Data]
[Data]
0.1 N NaOH, 60°C
24 h
[Data]
[Data]
[Data]
3% H₂O₂, RT
24 h
[Data]
[Data]
[Data]
60°C (Solid)
7 days
[Data]
[Data]
[Data]
Light Exposure
[ICH Q1B]
[Data]
[Data]
[Data]
Degradation Pathway: Based on the structures of the identified degradation products (using techniques like LC-MS/MS), a putative degradation pathway can be proposed. For pyrazole derivatives, potential degradation pathways could involve oxidation of the pyrazole ring or hydrolysis of the amine group[9][10].
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of N-methyl-5-phenyl-1H-pyrazol-3-amine. By following the detailed protocols and applying the principles of sound experimental design, researchers can generate the critical data necessary to advance the development of this and other novel chemical entities. The insights gained from these studies will be invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. Further characterization of any identified major degradation products would be a logical next step in a full development program.
References
Protheragen. (n.d.). API Stress Testing Studies. Retrieved from [Link]
East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products. Retrieved from [Link]
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]
Ali, J., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]
PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]
ResearchGate. (2025, August 5). Prediction of CO2 solubility in aqueous amine solutions using machine learning method. Retrieved from [Link]
ChecklistGuro. (2025, November 25). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. Retrieved from [Link]
IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]
PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
Semantic Scholar. (2012, April 1). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Retrieved from [Link]
BioOrg.Chem. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]
IUPAC. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
PubMed. (2024, August 28). Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. Retrieved from [Link]
Application Note: Synthesis of N-Methyl-5-phenylpyrazol-3-amine Derivatives
The following Application Note and Protocol details the synthesis of N-methyl-5-phenyl-1_H_-pyrazol-3-amine and its 1-phenyl analog , addressing the specific constraints of using phenylhydrazine as a starting material. P...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the synthesis of N-methyl-5-phenyl-1_H_-pyrazol-3-amine and its 1-phenyl analog , addressing the specific constraints of using phenylhydrazine as a starting material.
Part 1: Executive Summary & Strategic Analysis
1.1 The Structural Paradox
The target molecule specified, N-methyl-5-phenyl-1_H_-pyrazol-3-amine (Target A), contains a free secondary amine at the 3-position, a phenyl group at the 5-position, and an unsubstituted nitrogen at the 1-position (1_H_).
The Constraint: The user-specified starting material is Phenylhydrazine (
).
The Conflict: Condensation of phenylhydrazine with 1,3-dielectrophiles (e.g., benzoylacetonitrile) inherently incorporates the phenyl group onto the pyrazole ring nitrogen (N1), yielding 1-phenylpyrazoles (Target B), not 1_H_-pyrazoles.
Resolution: This guide provides two distinct protocols:
Protocol A (Direct): The synthesis of 1-phenyl-N-methyl-5-phenylpyrazol-3-amine (the direct product of phenylhydrazine). This is the most likely intended target if phenylhydrazine is the mandatory reagent.
Protocol B (Corrective): The synthesis of the exact 1_H_ target using Hydrazine Hydrate , with a note on why phenylhydrazine is unsuitable for the 1_H_ target without complex deprotection steps.
1.2 Regioselectivity Control
The reaction of phenylhydrazine with benzoylacetonitrile (
) typically yields the 5-amino-1,3-diphenylpyrazole isomer (Knorr product) due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the ketone.
Challenge: To achieve the 5-phenyl substitution pattern (where the phenyl is at C5 and the amine at C3), the reaction must proceed via an "anti-Knorr" mechanism.
Solution: We utilize a 3-alkoxy-acrylonitrile intermediate (e.g., 3-ethoxy-3-phenylacrylonitrile) to direct the internal hydrazine nitrogen (
) to the phenyl-bearing carbon, ensuring the formation of the 1,5-diphenyl isomer.
Part 2: Chemical Logic & Mechanism
Reaction Pathways
The following DOT diagram illustrates the divergent pathways based on the starting hydrazine and the electrophile structure.
Caption: Divergent synthesis pathways. To achieve the 5-phenyl-3-amino regiochemistry from phenylhydrazine, the 3-ethoxy-acrylonitrile route (bottom) is required.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-N-methyl-5-phenylpyrazol-3-amine
This protocol uses phenylhydrazine and enforces the 1,5-diphenyl regiochemistry.
1. Preparation of 3-Ethoxy-3-phenylacrylonitrile (Precursor)
Rationale: Direct reaction of phenylhydrazine with benzoylacetonitrile yields the wrong isomer (1,3-diphenyl). Converting the ketone to an enol ether directs the internal hydrazine nitrogen (N1) to the C-Ph position.
Challenge: The ring nitrogens (N1/N2) are nucleophilic. Protection is required, or careful reductive amination.
Procedure: Follow the Trimethyl orthoformate / NaBH4 method described in Protocol A (Step 3). This method favors the exocyclic amine over the ring nitrogens due to the formation of the imidate intermediate.
Part 4: Data Summary & Troubleshooting
Parameter
Protocol A (Phenylhydrazine)
Protocol B (Hydrazine)
Target Structure
1,5-Diphenyl (N-Ph)
5-Phenyl-1H (N-H)
Regioselectivity
Critical: Requires Enol Ether route for 1,5-isomer.
Problem: Formation of 5-amino-1,3-diphenylpyrazole (Isomer A) instead of 3-amino-1,5-diphenylpyrazole (Isomer B) in Protocol A.
Cause: Used Benzoylacetonitrile directly with Phenylhydrazine.
Fix: Must convert to 3-ethoxy-3-phenylacrylonitrile first to direct the hydrazine attack.
Problem: Over-methylation (Dimethylamine or Quaternary salt).
Cause: Used Methyl Iodide (
) and strong base.
Fix: Switch to the Reductive Amination protocol (Orthoformate/
).
References
El-Emary, T. I. (2006). "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole." Journal of the Chinese Chemical Society, 53(2), 391-401. Link
Abd El-Wahab, A. H. F. (2024).[1] "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles." Current Organic Synthesis, 21. Link
Sánchez-Viesca, F., & Gómez, R. (2017).[2] "Reactivities Involved in the Regioselectivity of Osazone Formation." World Journal of Organic Chemistry, 5(1), 11-16.[2] Link
Sigma-Aldrich. (n.d.). "3-Amino-5-phenylpyrazole Product Sheet." Link
BenchChem. (2025). "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis." Link
protocol for N-methylation of 5-phenyl-1H-pyrazol-3-amine
Application Note & Protocol Guide Topic: Strategic N-Methylation of 5-phenyl-1H-pyrazol-3-amine: Protocols for Regiocontrol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Strategic N-Methylation of 5-phenyl-1H-pyrazol-3-amine: Protocols for Regiocontrol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs used to treat a wide array of conditions, from inflammation to cancer.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the pyrazole ring. N-methylation, in particular, is a critical modification that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity.[1][3]
5-phenyl-1H-pyrazol-3-amine serves as a valuable scaffold for drug discovery. However, its N-methylation presents a persistent and fundamental challenge for synthetic chemists: controlling the regioselectivity.[4][5] The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2) with similar nucleophilicity, which often leads to the formation of a mixture of regioisomers upon alkylation.[1][6] Developing robust and selective methylation protocols is therefore essential for efficient lead optimization and the synthesis of pure, well-characterized clinical candidates.
This technical guide provides a detailed examination of the regioselectivity challenge and presents two distinct, field-proven protocols for the N-methylation of 5-phenyl-1H-pyrazol-3-amine. We will explore a classical, non-selective approach that necessitates isomer separation, as well as a modern, highly regioselective method that leverages sterically demanding reagents to achieve high N1 selectivity.
The Regioselectivity Challenge in Pyrazole N-Methylation
The core issue in the N-methylation of an unsymmetrically substituted pyrazole, such as 5-phenyl-1H-pyrazol-3-amine, is the tautomerism of the pyrazole ring and the comparable reactivity of the two ring nitrogen atoms.[1] This typically results in a mixture of the N1-methyl and N2-methyl products, which can be difficult and costly to separate at scale.[6]
Fig 1. The tautomerism of the starting material and the two potential regioisomeric products of N-methylation.
The final ratio of N1 to N2 isomers is governed by a combination of factors:
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically shield the adjacent N1 nitrogen, favoring methylation at the less hindered N2 position. Conversely, sterically demanding methylating agents can favor reaction at the more accessible nitrogen.[4][6]
Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the entire system, while electron-donating groups can increase it.[6]
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the isomeric ratio.[6][7] For instance, different bases can lead to different pyrazolide anion populations in solution, impacting the site of alkylation.
Synthetic Strategies & Protocols
Two primary strategies are presented, reflecting different approaches to managing the regioselectivity challenge.
Strategy 1: Classical N-Methylation and Isomer Separation
This approach utilizes common, inexpensive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[8][9] While operationally simple, this method typically yields a mixture of N1 and N2 regioisomers that must be separated chromatographically.[5][6] This strategy is often employed during initial exploratory studies when access to both isomers is desirable for parallel biological evaluation.
This protocol aims to methylate the pyrazole nitrogen by first forming the pyrazolide anion with a suitable base, followed by quenching with methyl iodide.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
5-phenyl-1H-pyrazol-3-amine
≥97%
Standard Vendor
Sodium Hydride (NaH)
60% dispersion in mineral oil
Standard Vendor
Highly flammable, handle with care.
Methyl Iodide (MeI)
≥99%
Standard Vendor
Toxic and volatile.
N,N-Dimethylformamide (DMF)
Anhydrous
Standard Vendor
Ethyl Acetate (EtOAc)
ACS Grade
Standard Vendor
Saturated NH₄Cl (aq.)
Prepared in-house
Brine
Prepared in-house
Anhydrous Na₂SO₄
Standard Vendor
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1H-pyrazol-3-amine (1.0 eq).
Add anhydrous DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).
Cool the solution to 0 °C using an ice-water bath.
Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur.
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the mixture back down to 0 °C and add methyl iodide (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
Dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
The resulting N1 and N2 isomers generally have different polarities and can be separated by silica gel column chromatography.[6][7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to achieve good separation. Fractions should be analyzed by TLC to identify and combine the pure isomers.
Fig 2. Workflow for the classical, non-selective N-methylation protocol.
Strategy 2: Highly N1-Selective Methylation via Masked Reagents
To overcome the challenge of poor regioselectivity, recent methodologies have focused on using sterically encumbered "masked" methylating reagents.[4] This strategy employs bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, which preferentially alkylate the more sterically accessible N1 nitrogen.[4][10] A subsequent desilylation step unmasks the methyl group, affording the N1-methylated pyrazole with high to excellent regioselectivity (often >95:5 N1:N2).[11][12]
This two-step, one-pot procedure provides a reliable route to the N1-methylated isomer.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
5-phenyl-1H-pyrazol-3-amine
≥97%
Standard Vendor
Potassium bis(trimethylsilyl)amide (KHMDS)
1.0 M in THF
Standard Vendor
Moisture sensitive.
(Chloromethyl)triisopropoxysilane
≥95%
Standard Vendor
Tetrahydrofuran (THF)
Anhydrous
Standard Vendor
Tetrabutylammonium Fluoride (TBAF)
1.0 M in THF
Standard Vendor
Ethyl Acetate (EtOAc)
ACS Grade
Standard Vendor
| Water, Brine, Anhydrous Na₂SO₄ | | | |
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add KHMDS (1.2 eq, 1.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 30 minutes.[6]
Add (chloromethyl)triisopropoxysilane (1.3 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.[6]
Upon completion of the N-alkylation step, add TBAF solution (2.0 eq, 1.0 M in THF) and water (approx. 5-10 volumes relative to THF).
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the intermediate is fully consumed.[4]
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
Fig 3. Workflow for the highly N1-selective methylation protocol using a masked reagent.
Characterization and Differentiation of N1 and N2 Isomers
Unambiguous identification of the N1 and N2 regioisomers is critical. While ¹H and ¹³C NMR spectra will differ, the most definitive assignments are typically made using 2D NMR techniques.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for distinguishing the isomers. For the N1-methyl isomer, a correlation (3-bond coupling) will be observed between the N-methyl protons and the C5 carbon of the pyrazole ring (the carbon bearing the phenyl group). For the N2-methyl isomer, the N-methyl protons will show a correlation to both the C3 and C5 carbons.[7]
NOE (Nuclear Overhauser Effect): For the N1-methyl isomer, an NOE may be observed between the N-methyl protons and the ortho-protons of the C5-phenyl group. This interaction is typically absent or much weaker in the N2-isomer.
Inactive base (e.g., NaH exposed to air).Insufficiently anhydrous solvents.[6] Low nucleophilicity of pyrazole.
Use fresh, reactive base.Ensure all solvents are rigorously dried.Consider a stronger base or slightly elevated temperature.
Poor Regioselectivity (Strategy 1)
Inherent nature of the substrate and reagents.
This is expected. Focus on optimizing the chromatographic separation. Alternatively, switch to Strategy 2.[6]
Formation of Side Products
Over-methylation to a quaternary pyrazolium salt.[6]
Use a controlled stoichiometry of the methylating agent (1.1-1.2 eq). Monitor the reaction closely by TLC/LC-MS to avoid extended reaction times.
Incomplete Desilylation (Strategy 2)
Insufficient TBAF or reaction time/temperature.
Ensure 2.0 equivalents of TBAF are used. Confirm the reaction is heated to 60 °C and monitor by LC-MS until the intermediate is gone.[4][6]
Product Loss During Workup
N-methylated pyrazoles can have some water solubility.
Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with ethyl acetate to recover dissolved product.[6]
Conclusion
The N-methylation of 5-phenyl-1H-pyrazol-3-amine is a critical transformation for accessing novel compounds in drug discovery. The choice of synthetic strategy depends directly on the desired outcome. For exploratory synthesis where both isomers are needed for screening, a classical methylation followed by careful chromatographic separation is a viable path. However, for targeted synthesis and process development where a single, known regioisomer is required, the use of a sterically directed, masked methylating agent offers a far superior, more efficient, and highly regioselective solution. By understanding the principles of regiocontrol and employing the appropriate validated protocol, researchers can confidently and efficiently synthesize the desired N-methylated pyrazole targets.
References
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]
Australian Journal of Chemistry. (1975). Rates of N-methylation of N-arylpyrazoles. ConnectSci. Retrieved from [Link]
Gontrani, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. Available at: [Link]
Yang, B., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]
Trofimov, A. B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. Available at: [Link]
ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
Synfacts. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Thieme. Retrieved from [Link]
Semantic Scholar. (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Retrieved from [Link]
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of the Scientific Society, 41(2), 71. Available at: [Link]
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link]
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]
FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
Semantic Scholar. (2019). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC AND COMPUTATIONAL STUDIES OF 2-{1-[2-(1,3-DIMETHYL-4-NITRO- 1H-PYRAZOL-5-YL)HYDRAZON. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]
Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
ScienceDirect. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]/articles/PMC11590749/)
Application Note: N-methyl-5-phenyl-1H-pyrazol-3-amine in Kinase Inhibitor Screening
[1] Executive Summary N-methyl-5-phenyl-1H-pyrazol-3-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally mimicking the adenine ring of ATP, this aminopyrazole motif serves as a potent hin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
N-methyl-5-phenyl-1H-pyrazol-3-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally mimicking the adenine ring of ATP, this aminopyrazole motif serves as a potent hinge-binding fragment . It is extensively utilized in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) to target diverse kinase families, including CDKs, Aurora kinases, and FGFRs.
This guide details the mechanistic basis of its activity, protocols for screening this fragment against kinase targets, and strategies for chemical elaboration (SAR) to evolve this fragment into a nanomolar inhibitor.
Mechanistic Basis: The "Hinge Binder" Concept[1]
To effectively screen this compound, researchers must understand its binding mode. Protein kinases possess a highly conserved ATP-binding pocket containing a "hinge region" that connects the N-terminal and C-terminal lobes.
Structural Mimicry
The 3-aminopyrazole core functions as a bioisostere of the adenine ring of ATP.[1]
H-Bond Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the kinase backbone amide (typically the "gatekeeper+2" residue).
H-Bond Donor: The exocyclic amine (N-methyl group) or the pyrazole ring nitrogen (N1) donates a hydrogen bond to the kinase backbone carbonyl.
Binding Mode Visualization
The following diagram illustrates the canonical binding interaction of the aminopyrazole scaffold within the kinase hinge region.
Figure 1: Schematic representation of the bidentate hydrogen bonding network between the aminopyrazole scaffold and the kinase hinge region.[1]
Application 1: Fragment-Based Screening Protocol
Since N-methyl-5-phenyl-1H-pyrazol-3-amine is a low-molecular-weight fragment (~173 Da), it typically exhibits modest affinity (
in the range) compared to optimized drugs. Standard biochemical assays must be adjusted to detect these weaker interactions without artifacts.
Assay Selection: TR-FRET (Lanthascreen™)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over coupled enzyme assays (like ADP-Glo) for fragments to avoid interference with coupling enzymes.[1]
Detailed Protocol
Objective: Determine the
or % inhibition of the fragment against a target kinase (e.g., CDK2 or FGFR).[1]
Materials:
Compound: N-methyl-5-phenyl-1H-pyrazol-3-amine (100 mM stock in DMSO).
Kinase: Recombinant human kinase (e.g., 5 nM final concentration).
Substrate: Fluorescein-labeled peptide substrate (specific to kinase).
Prepare a serial dilution of the fragment in 100% DMSO.
Critical Step: Since fragments have low potency, the top concentration should be high (e.g., 1 mM or 500 µM). Ensure DMSO tolerance of the kinase (typically < 2%).
Reaction Assembly (384-well plate):
Dispense 100 nL of compound into wells.
Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
Reaction Initiation:
Add 5 µL of Substrate/ATP mix.
Incubate for 60 minutes at RT (protect from light).
Detection:
Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.
Incubate for 1 hour.
Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis:
Calculate FRET ratio (
).
Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
Fit data to a 4-parameter logistic equation.
Self-Validating Check:
If the Hill slope is > 2.0, suspect compound aggregation or non-specific inhibition.
Include a known reference inhibitor (e.g., Staurosporine) on every plate.
Application 2: Surface Plasmon Resonance (SPR)
For fragments, biophysical validation is crucial to confirm direct binding and rule out false positives (e.g., colloidal aggregators).
Protocol:
Immobilization: Immobilize the target kinase via biotin-streptavidin or amine coupling on a CM5 sensor chip.
Injection: Inject N-methyl-5-phenyl-1H-pyrazol-3-amine at concentrations ranging from 10 µM to 500 µM.
Analysis:
Look for "square wave" sensorgrams typical of fast on/off kinetics (characteristic of fragments).
Plot Steady State Affinity (
vs. Concentration) to determine .
Note: If the binding curve does not saturate, fix
based on theoretical binding capacity to estimate .
Application 3: Chemical Elaboration (SAR Strategy)
Once the fragment is validated, the "N-methyl-5-phenyl-1H-pyrazol-3-amine" scaffold serves as a core for library expansion.
Growth Vectors
The molecule offers distinct vectors for modification to access adjacent pockets:
Position
Chemical Modification
Targeted Kinase Region
N-Methyl (Exocyclic)
Extension with alkyl/aryl linkers
Solvent Front / Ribose Pocket
Phenyl Ring (C5)
Substitution (Cl, F, OMe) or Heterocycle replacement
Hydrophobic Pocket / Gatekeeper
Pyrazole Nitrogen (N1)
Alkylation or Arylation
Back Pocket / Solubilizing Groups
SAR Workflow Diagram
Figure 2: Strategic workflow for evolving the aminopyrazole fragment into a lead candidate.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.
Source: MDPI (Molecules).[1]
Describes the selectivity profile of aminopyrazole scaffolds against 359 recombinant human protein kinases.
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR.
Source: Journal of Medicinal Chemistry (PMC).[1]
Details the use of the aminopyrazole hinge binder to target gatekeeper mutants in FGFR2/3.
Recent Developments of RET Protein Kinase Inhibitors.
Source: Future Medicinal Chemistry (PubMed).[1]
Classifies RET inhibitors by hinge binder chemotypes, including 5-aminopyrazoles.[1]
Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping.
Source: Bioorganic & Medicinal Chemistry Letters.[2]
Demonstrates the "scaffold hopping" utility of the 3-aminopyrazole moiety.[2]
High-Fidelity Synthesis of Substituted Pyrazoles: Protocols for Regiocontrol and Scalability
Abstract Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, constituting the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the pyrazole ring is thermodynamica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, constituting the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the pyrazole ring is thermodynamically stable, its synthesis often presents challenges in regiocontrol (1,3- vs. 1,5-substitution) and tautomeric ambiguity . This guide provides two validated protocols: the classic Knorr Condensation for rapid library generation and a Chalcone-Mediated Protocol for high-fidelity regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Strategic Synthesis Overview
Selecting the correct synthetic route is critical for avoiding inseparable regioisomeric mixtures.
Feature
Method A: Knorr Condensation
Method B: Chalcone Cyclization
Method C: 1,3-Dipolar Cycloaddition
Precursors
1,3-Dicarbonyls + Hydrazines
Aldehyde + Ketone Chalcone
Nitrilimines + Alkynes
Key Advantage
One-step, high atom economy.
Excellent regiocontrol for 1,3,5-patterns.
Access to highly functionalized cores.
Primary Risk
Poor regioselectivity with unsymmetrical diketones.
The following decision tree illustrates the logic for selecting the optimal pathway based on substituent requirements.
Figure 1: Strategic decision tree for pyrazole synthesis based on structural symmetry and regiochemical requirements.
Protocol A: Classic Knorr Pyrazole Synthesis
Objective: Rapid synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Model System).
Mechanism: Acid-catalyzed condensation of 1,3-diketone with hydrazine, followed by intramolecular cyclization and dehydration.
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Dissolution: Add Acetylacetone (10.0 mmol) and Ethanol (20 mL) to the flask. Stir at room temperature for 5 minutes.
Addition: Add Phenylhydrazine (11.0 mmol) dropwise over 5 minutes. Caution: Exothermic reaction. Phenylhydrazine is toxic; handle in a fume hood.
Catalysis: Add 5 drops of Glacial Acetic Acid .
Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).
Checkpoint: Starting material (diketone) should disappear; a new UV-active spot (
) will appear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The pyrazole typically precipitates as a solid.
If "oiling out" occurs (common with phenylhydrazine derivatives), scratch the flask walls with a glass rod or seed with a crystal if available.
Purification:
Filter the precipitate using a Buchner funnel.
Wash with cold water (
) and cold 10% EtOH ().
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to
to yield pure crystals.
Mechanistic Pathway (Knorr)
The following diagram details the critical intermediates. Note that the initial attack can occur at either carbonyl, leading to regioisomers if the diketone is unsymmetrical.
Figure 2: Mechanistic flow of the Knorr synthesis. The dehydration step is irreversible, driving the reaction to completion.
Protocol B: Regioselective Synthesis via Chalcones
Objective: Synthesis of 1,3,5-triphenyl-1H-pyrazole.
Rationale: Direct condensation of benzoylacetone with phenylhydrazine yields a mixture of isomers. Using a chalcone (1,3-diphenylprop-2-en-1-one) locks the position of the substituents, forcing the hydrazine to attack the
Catalysis: Add NaOH pellets (10.0 mmol) or reflux in Acetic Acid (alternative acidic route).
Note: The basic route (NaOH) typically yields the Pyrazoline intermediate first.
Oxidation:[1][3] To get the fully aromatic Pyrazole, an oxidation step is often needed (e.g.,
or DDQ) unless refluxed in Acetic Acid/DMSO which promotes auto-oxidation.
Recommended One-Pot Acidic Route: Dissolve Chalcone and Phenylhydrazine in Glacial Acetic Acid (20 mL). Reflux for 4-6 hours. This promotes both cyclization and oxidative aromatization in one step.
Workup (Acetic Acid Route):
Pour reaction mixture into crushed ice.
Neutralize carefully with saturated
or until pH 7-8.
Extract with Ethyl Acetate (
).
Dry organic layer over
and concentrate.
Purification:
Flash Chromatography: Silica Gel (Hexanes:EtOAc 9:1 to 7:3).
The 1,3,5-isomer is typically the major product.
Characterization & Validation
Distinguishing between regioisomers (1,3,5- vs 1,3,4-substituted) is the primary analytical challenge.
NMR Spectroscopy
1H NMR:
C4-H Proton: In 1,3,5-trisubstituted pyrazoles, the proton at the 4-position appears as a sharp singlet (if no coupling to side chains) typically between
6.5 - 7.0 ppm .
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for regioisomer assignment.
1,3,5-Isomer: Strong NOE correlation between the N-Phenyl ortho-protons and the C5-substituent . No correlation between N-Phenyl and C3-substituent.
1,5-Isomer: Strong NOE correlation between N-Phenyl ortho-protons and C3-substituent (due to proximity in space).
Mass Spectrometry
Standard ESI-MS will confirm the molecular weight (
) but cannot distinguish regioisomers.
Fragmentation patterns in MS/MS can sometimes differentiate isomers based on the stability of the lost fragments (e.g., loss of N-phenyl vs C-phenyl).
Troubleshooting Guide
Problem
Probable Cause
Corrective Action
"Oiling Out"
Product has low MP or impurities are lowering MP.
1. Scratch glass to induce nucleation.2. Use a seed crystal.3. Decant solvent and triturate oil with cold Hexanes/Ether.
Regioisomer Mixture
Unsymmetrical diketone used in Knorr synthesis.
1. Switch to Protocol B (Chalcone) .2. Purify via column chromatography (isomers often have different values on silica).
Low Yield
Incomplete cyclization or loss during workup.
1. Increase reflux time.2. Ensure pH is neutralized during workup (pyrazoles can form salts).3. Check aqueous layer for product (some pyrazoles are water-soluble).
Pyrazoline (Non-aromatic) isolated
Incomplete oxidation (Protocol B).
1. Add an oxidant (DDQ, Chloranil, or ).2. Reflux in DMSO/Iodine for 1 hour to force aromatization.
References
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Chalcones
Journal of Organic Chemistry, 2014, 79, 2049-2058.[4]
[Link]
Separation and Characterization of Pyrazole Regioisomers
Universitat Autònoma de Barcelona (UAB) Research Notes.
[Link]
Microwave-Assisted Synthesis of Pyrazoles
Royal Society of Chemistry (RSC) Advances.
[Link]
Application Note: N-methyl-5-phenyl-1H-pyrazol-3-amine as a Drug Discovery Scaffold
This guide provides a comprehensive technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS: 30120-58-2), a privileged scaffold in medicinal chemistry.[1] It details its structural utility, synthesis protocols, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS: 30120-58-2), a privileged scaffold in medicinal chemistry.[1] It details its structural utility, synthesis protocols, and application in developing kinase inhibitors and GPCR ligands.[2]
[1]
Introduction: The Aminopyrazole Privilege[2]
The aminopyrazole moiety is one of the most fruitful "privileged structures" in modern drug discovery.[2] It serves as a core pharmacophore in over 30 FDA-approved drugs, including Pirtobrutinib (BTK inhibitor), Asciminib (BCR-ABL1 inhibitor), and Encorafenib (BRAF inhibitor).[1][2]
N-methyl-5-phenyl-1H-pyrazol-3-amine represents a specific, functionalized derivative of this class.[1] Unlike the primary amine variant (3-amino-5-phenylpyrazole), the N-methyl group introduces distinct physicochemical properties:
Solubility: Disruption of crystal lattice energy compared to the primary amine, often enhancing solubility in organic solvents and lipids.[2]
Selectivity: The methyl group acts as a steric handle, potentially excluding the molecule from kinases with constricted ATP-binding pockets (gatekeeper residues) while retaining affinity for those with specific hydrophobic sub-pockets.[2]
Reactivity: It converts the amine from a primary (
) to a secondary () nucleophile, altering the kinetics and products of downstream library generation (e.g., urea/amide formation).
Chemical Biology & Mechanism of Action[2]
Kinase Hinge Binding Mode
The primary application of 3-aminopyrazoles is as ATP-competitive kinase inhibitors .[1] They function as "hinge binders" within the kinase ATP-binding pocket.[1]
Acceptor: The pyrazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region.[2]
Donor: The exocyclic amine (N3) donates a hydrogen bond to the backbone carbonyl of the hinge.[2]
The Methyl Effect: In N-methyl-5-phenyl-1H-pyrazol-3-amine , the methyl group on the exocyclic nitrogen projects into the solvent-exposed region or a specific hydrophobic pocket depending on the dihedral angle.[1] This can drastically alter the Structure-Activity Relationship (SAR) by:
Reducing potency if the methyl group clashes with the hinge backbone.[2]
Increasing selectivity if the methyl group occupies a unique small pocket not present in off-target kinases.[1][2]
Structural Visualization (DOT)
The following diagram illustrates the retrosynthetic logic and the kinase binding interaction.
Caption: Workflow connecting synthesis precursors, the core scaffold, and its biological interaction mechanism.
Experimental Protocols
Synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine
Direct methylation of 3-amino-5-phenylpyrazole often leads to poly-alkylation or ring methylation.[1] The most robust protocol uses a Buchwald-Hartwig Cross-Coupling or Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor.[1][2]
Method: SnAr Displacement (Recommended for High Purity) [2]
Core is weak; derivatives (ureas) reach nM range.[2]
Troubleshooting & Optimization
Regioselectivity Issues: In synthesis, if using hydrazine + beta-ketonitrile, you may get the 1-methyl ring isomer (CAS 85485-60-5) instead of the N-methyl amine.[1] Always verify structure with 2D NMR (HMBC) to confirm the methyl group is on the exocyclic nitrogen, not the ring.
Solubility: If the scaffold precipitates in aqueous assays, ensure DMSO concentration is 0.5–1.0% or use a solubility tag (e.g., morpholine tail) during library synthesis.[2]
Oxidation: Aminopyrazoles can be air-sensitive over long periods.[1][2] Store solid at -20°C under Argon.
References
Vertex Pharmaceuticals. "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3)."[1] Journal of Medicinal Chemistry.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole."[1] PubChem.
MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review."[1][2] Molecules.
Application Note: High-Throughput Screening and Validation of Pyrazole Derivatives as Multi-Target Anticancer Agents
Executive Summary & Rationale The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in oncology due to its unique electronic properties and bioisosteric potential. Its planar structure allows for preci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in oncology due to its unique electronic properties and bioisosteric potential. Its planar structure allows for precise orientation within the ATP-binding pockets of protein kinases, serving as a hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.
This application note provides a rigorous, standardized framework for the biological evaluation of novel pyrazole derivatives. Unlike generic screening guides, this protocol focuses on the specific pharmacological behavior of pyrazoles—namely their tendency for multi-target kinase inhibition (e.g., EGFR, VEGFR, CDK) and tubulin destabilization.
Key FDA-Approved Pyrazoles Validating This Approach:
Crizotinib (Pfizer): ALK/ROS1 inhibitor for NSCLC.
Ruxolitinib (Incyte): JAK1/2 inhibitor for myelofibrosis.
Ibrutinib (AbbVie): BTK inhibitor for mantle cell lymphoma.
Rational Drug Design & SAR Logic
Before screening, understanding the Structure-Activity Relationship (SAR) is critical to interpreting assay data. The pyrazole core serves as the anchor, while substituents dictate target selectivity.
Diagram 1: Pyrazole SAR & Pharmacophore Mapping
Caption: SAR logic for pyrazole derivatives. C3/C5 positions often control steric fit within the hydrophobic pocket, while N1 substitutions modulate solubility and pharmacokinetic profiles.
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).
Mechanistic Insight: Pyrazoles often induce metabolic collapse before structural apoptosis. The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a proxy for metabolic viability.
Objective: Confirm if the cytotoxic effect is driven by kinase inhibition (e.g., EGFR, VEGFR-2).
Rationale: Many pyrazoles act as Type I ATP-competitive inhibitors. This assay quantifies the ADP generated from kinase activity.[2]
Experimental Workflow
Enzyme Reaction:
Mix Recombinant Kinase (e.g., EGFR) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Pyrazole Compound in 384-well white plates.
Note: Use ATP concentration near the
of the specific kinase to ensure competitive sensitivity.
Incubation:
Incubate at Room Temperature for 60 mins.
ADP-Glo Reagent (Stop Step):
Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.[2]
Incubate for 40 mins.
Detection:
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2]
Measure Luminescence (RLU).
Diagram 2: Experimental Workflow (Screening to Validation)
Caption: Integrated workflow for validating pyrazole efficacy, moving from phenotypic screening to target validation.
Mechanism of Action (MOA) Validation
To publish high-impact results, you must define the signaling pathway modulation. Pyrazoles typically downregulate the Ras/Raf/MEK/ERK or PI3K/Akt/mTOR pathways.
Protocol C: Western Blotting for Pathway Analysis
Treatment: Treat cells with IC50 concentration of the pyrazole for 24h.[3]
Lysis: Lyse cells using RIPA buffer containing phosphatase inhibitors (Orthovanadate).
In Vitro Biological Evaluation of Novel Pyrazole Derivatives: A Guide for Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and a...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the essential in vitro biological evaluation of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible data.
Section 1: Foundational Cytotoxicity and Viability Assays
A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability and to establish a therapeutic window. These assays help identify the concentration range at which a compound exhibits biological activity without causing overt toxicity to cells.
Principle of Tetrazolium-Based Assays
A widely used and cost-effective method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[5][6]
An alternative is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which offers the advantage of producing a water-soluble formazan product, thus simplifying the protocol by eliminating the solubilization step.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel pyrazole derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
Materials:
Novel pyrazole derivatives
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[7][8]
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8] Incubate for the desired exposure time (typically 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[5]
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter for comparing the cytotoxic potency of different derivatives.[3]
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the primary enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[14] Assays to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 are crucial for assessing their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects.[11][15]
Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of 5-LOX is a target for anti-inflammatory therapies.[16]
Signaling Pathway of Arachidonic Acid Metabolism
The following diagram illustrates the role of COX and LOX enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators.
Caption: Simplified Arachidonic Acid Cascade.
Protocol: In Vitro COX Inhibition Assay
Materials:
COX-1 or COX-2 enzyme
Arachidonic acid (substrate)
Reaction buffer
Heme
Test pyrazole derivatives
96-well plate
Plate reader
Procedure:
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[14]
Add the test pyrazole derivatives at various concentrations. Include wells for 100% initial activity (no inhibitor) and a background control (inactive enzyme).[14]
Incubate for a specified time (e.g., 10 minutes) at 37°C.[14]
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
Stop Reaction: After a defined incubation period, stop the reaction according to the assay kit instructions.
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric) with a plate reader.
Data Analysis for Enzyme Inhibition
The inhibitory activity is calculated as the percentage of inhibition relative to the control (100% activity). The IC50 value is determined from the dose-response curve.[14]
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18][19]
Key Parameters: MIC and MBC
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][20]
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Protocol: Broth Microdilution for MIC Determination
Section 4: Investigating Enzyme Inhibition in Drug Discovery
Beyond inflammatory enzymes, pyrazole derivatives are known to inhibit a variety of other enzymes that are therapeutic targets, such as kinases and topoisomerases.[7][22][23]
Enzyme Kinetics in Drug Development
Enzyme assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate enzyme activity.[24][25] Kinetic studies provide insights into the mechanism of inhibition (e.g., competitive, non-competitive) and help optimize the potency and selectivity of drug candidates.[25][26]
Protocol: General Enzyme Inhibition Assay
Materials:
Target enzyme (e.g., a specific kinase, topoisomerase)
Substrate for the enzyme
Assay buffer
Test pyrazole derivatives
Positive control inhibitor
Detection reagents (specific to the assay, e.g., ATP for kinase assays)
96- or 384-well plates
Plate reader
Procedure:
Assay Setup: In a microplate, combine the assay buffer, target enzyme, and varying concentrations of the pyrazole derivative.
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
Incubation: Incubate for a specific time at the optimal temperature for the enzyme.
Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
Interpreting Enzyme Inhibition Data
The IC50 value is the primary metric for quantifying the potency of an enzyme inhibitor.
The in vitro biological evaluation of novel pyrazole derivatives is a multi-faceted process that provides critical data to guide drug discovery efforts. By systematically assessing cytotoxicity, anti-inflammatory activity, antimicrobial effects, and specific enzyme inhibition, researchers can identify promising lead compounds for further development. The protocols and principles outlined in this guide are intended to provide a solid foundation for the robust and reliable characterization of these versatile molecules.
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). PMC. [Link]
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2025, October 6). Taylor & Francis. [Link]
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). SpringerLink. [Link]
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). SpringerLink. [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). ResearchGate. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
How Is Enzyme Kinetics Applied in Drug Development? (2025, April 21). Patsnap Synapse. [Link]
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. [Link]
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Publications. [Link]
Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. (2025, November 1). MDPI. [Link]
Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). Omics. [Link]
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012, September 1). Bentham Science Publishers. [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. [Link]
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). MedDocs. [Link]
Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (2002, October 15). PubMed. [Link]
How can I evaluate anti-inflammatory properties for plant extracts? (2014, May 20). ResearchGate. [Link]
MIC and MBC values for tested compounds. (n.d.). ResearchGate. [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. [Link]
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. [Link]
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. [Link]
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021, April 29). Semantic Scholar. [Link]
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. [Link]
In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. (n.d.). Biomedical Research and Therapy. [Link]
Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (2025, March 15). PubMed. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
Introduction: The Significance of the Pyrazole Scaffold and Computational Docking
An In-Depth Technical Guide to Computational Docking Studies of N-methyl-5-phenyl-1H-pyrazol-3-amine This guide provides a comprehensive, technically detailed protocol for conducting computational docking studies on N-me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Computational Docking Studies of N-methyl-5-phenyl-1H-pyrazol-3-amine
This guide provides a comprehensive, technically detailed protocol for conducting computational docking studies on N-methyl-5-phenyl-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to explain the scientific reasoning behind each part of the workflow, ensuring a robust and reproducible study.
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] N-methyl-5-phenyl-1H-pyrazol-3-amine is a member of this versatile class of compounds. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This approach is instrumental in modern drug discovery for hit identification and lead optimization, as it allows for the rapid screening of virtual libraries and provides insights into the molecular basis of ligand-receptor interactions.[5]
PART 1: The Computational Docking Workflow
A successful molecular docking study is a multi-stage process that requires careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results.[6][7]
Caption: A high-level overview of the computational docking workflow.
PART 2: Detailed Protocols
Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of N-methyl-5-phenyl-1H-pyrazol-3-amine with correct atom types and partial charges.
Step-by-Step Methodology:
Obtain 2D Structure:
Draw the structure of N-methyl-5-phenyl-1H-pyrazol-3-amine using chemical drawing software like ChemDraw or Marvin Sketch. Alternatively, retrieve the structure from a database such as PubChem using its canonical SMILES representation: CN1C(=CC(=N1)N)C2=CC=CC=C2.[8]
Convert to 3D and Energy Minimize:
Use a molecular modeling program like UCSF Chimera, Schrödinger Maestro, or Discovery Studio to convert the 2D structure into a 3D conformation.
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and to find a low-energy conformer.
Assign Partial Charges and Define Rotatable Bonds:
For docking software like AutoDock, it is necessary to assign partial charges. Gasteiger charges are commonly used for this purpose.[6]
Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
Save in the Appropriate File Format:
Save the prepared ligand in a format compatible with your chosen docking software, such as .pdbqt for AutoDock Vina.
Protocol 2: Protein (Receptor) Preparation
The aim of protein preparation is to have a clean, structurally sound receptor model ready for docking. For pyrazole derivatives, a common target is VEGFR-2 kinase, which is implicated in angiogenesis and cancer.[2] We will use VEGFR-2 (PDB ID: 4ASD) as an example.
Step-by-Step Methodology:
Download Protein Structure:
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Clean the PDB File:
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[9][10]
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any ions that are not critical for catalysis or structural integrity.[9]
If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.
Add Hydrogens and Repair Structure:
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[11]
Check for and repair any missing side-chain atoms or residues using tools like the Dock Prep function in UCSF Chimera.[9]
Assign Charges and Atom Types:
Assign appropriate atom types and partial charges to the protein atoms.
Save in the Correct Format:
Save the prepared protein in the .pdbqt file format for use with AutoDock Vina.
Protocol 3: Docking Simulation with AutoDock Vina
This protocol outlines the steps for performing the docking calculation.
Step-by-Step Methodology:
Define the Binding Site (Grid Box Generation):
Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.
Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.[6]
Create the Configuration File:
Prepare a configuration text file that specifies the input files (receptor and ligand), the coordinates of the center of the grid box, and the dimensions of the grid box.
Run the Docking Simulation:
Execute the docking run from the command line using AutoDock Vina.[12] Vina will sample different conformations of the ligand within the specified grid box and score them based on its scoring function.
Caption: A decision tree for the initial analysis of docking results.
PART 3: Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to derive meaningful insights.
Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity.[12] The results are typically clustered based on the root-mean-square deviation (RMSD) of the atomic coordinates. The pose with the lowest binding energy from the most populated cluster is often considered the most likely binding mode.[6][13]
Visualization of Interactions
The top-ranked binding poses should be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio.[14][15] This allows for the identification of key intermolecular interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Significant contributors to the overall binding energy.
Pi-Pi Stacking: Interactions between aromatic rings.
Cation-Pi Interactions: Electrostatic interactions between a cation and an aromatic ring.
Quantitative Data Summary
The results of a docking study can be effectively summarized in a table.
Binding Pose
Binding Affinity (kcal/mol)
Interacting Residues
Interaction Types
1
-8.5
GLU-885, CYS-919
Hydrogen Bond
VAL-848, LEU-840
Hydrophobic
PHE-1047
Pi-Pi Stacking
2
-8.2
ASP-1046, LYS-868
Hydrogen Bond, Salt Bridge
ALA-866, LEU-1035
Hydrophobic
3
-7.9
CYS-1045
Hydrogen Bond
LEU-889, VAL-916
Hydrophobic
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting computational docking studies of N-methyl-5-phenyl-1H-pyrazol-3-amine. By following these steps and understanding the rationale behind them, researchers can generate reliable and insightful data to guide their drug discovery efforts. It is important to remember that computational docking is a predictive tool, and its results should ideally be validated through experimental assays.
References
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available at: [Link]
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]
ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available at: [Link]
PyRx Tutorial | Multiple Ligand Docking | Part 5: Analyze Docking Results - YouTube. (2025). Available at: [Link]
Abdel-Aziz, M., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 101, 103916. Available at: [Link]
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025). Available at: [Link]
Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. Available at: [Link]
ResearchGate. How to interprete and analyze molecular docking results?. Available at: [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: [Link]
Introduction to in silico docking. Available at: [Link]
Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37493-37511. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
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Yuriev, E., & Ramsland, P. A. (2013). Molecular Docking: A Structure-Based Drug Designing Approach. Journal of Scientometric Research, 2(2), 129-137. Available at: [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Available at: [Link]
ChemBK. (2024). 3-METHYL-1-PHENYL-1H-PYRAZOL-5-AMINE. Available at: [Link]
NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. In NIST Chemistry WebBook. Available at: [Link]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Available at: [Link]
Application Notes & Protocols for the Analytical Characterization of Pyrazole Derivatives
Abstract Pyrazole derivatives represent a paramount class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their vast pharmacological activitie...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pyrazole derivatives represent a paramount class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their vast pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, necessitate rigorous and unambiguous structural characterization and purity assessment.[2][3] This guide provides a comprehensive overview of the principal analytical techniques employed in the characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby bridging the gap between theoretical knowledge and practical application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, and pyrazole derivatives are no exception.[4] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
Causality Behind Experimental Choices:
Proton (¹H) and Carbon (¹³C) NMR are fundamental for confirming the presence of the pyrazole core and identifying the nature and position of substituents. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic effects of attached groups.[5]
The Challenge of Tautomerism: A significant feature of N-unsubstituted pyrazoles is annular tautomerism , where the N-H proton can rapidly exchange between the two nitrogen atoms.[6] If this exchange is slow on the NMR timescale, the spectrum will show two distinct sets of signals, effectively representing two different molecules. Conversely, rapid exchange results in a time-averaged spectrum.
Variable-Temperature (VT) NMR: This is the definitive experiment to investigate dynamic processes like tautomerism. By increasing the temperature, distinct signals from two tautomers may broaden, coalesce, and finally sharpen into a single averaged set.[6] Lowering the temperature can resolve an averaged spectrum into two sets of signals.
2D NMR Techniques (COSY, HSQC, HMBC): When spectra are complex due to overlapping signals or tautomerism, 2D NMR is indispensable.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are neighbors in the molecular structure.[6]
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assigning quaternary carbons and piecing together the molecular skeleton.[6]
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause exchangeable protons (like N-H and O-H) to be replaced by deuterium. This results in the disappearance of their signals from the ¹H NMR spectrum, providing a simple yet effective way to identify them.[6]
Caption: Troubleshooting workflow for complex pyrazole NMR spectra.
Representative NMR Data
The following table summarizes typical chemical shift ranges for pyrazole protons and carbons. Values can vary significantly based on substituents and solvent.
Highly variable, often broad, and solvent-dependent.[7]
C-3 / C-5
N/A
135 - 155
Chemical shifts are sensitive to N-substitution and tautomeric form.[8]
C-4
N/A
105 - 115
Less affected by tautomerism compared to C3/C5.[5]
Protocol: Comprehensive NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of the purified pyrazole derivative for ¹H NMR (15-20 mg for ¹³C and 2D NMR) into a clean, dry vial.
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can slow down proton exchange and keep the N-H proton signal sharp.
Transfer the solution to a clean NMR tube and cap it.
¹H NMR Acquisition:
Insert the sample into the NMR spectrometer.
Tune and shim the probe to optimize magnetic field homogeneity.
Acquire a standard ¹H spectrum using a 90° pulse. Ensure the spectral width covers all expected signals (typically 0-15 ppm).
D₂O Exchange (Optional but Recommended):
After acquiring the initial ¹H spectrum, remove the sample.
Add one drop (~20 µL) of D₂O to the NMR tube.
Cap the tube and shake vigorously for 30-60 seconds.
Re-acquire the ¹H spectrum. The N-H signal should diminish or disappear completely.[6]
¹³C and 2D NMR Acquisition (HSQC/HMBC):
Use the same, preferably more concentrated, sample.
Acquire a standard proton-decoupled ¹³C spectrum.
Select an HSQC pulse sequence. Set the spectral widths to encompass all proton signals in the F2 dimension and all carbon signals in the F1 dimension.
Select an HMBC pulse sequence. Use similar spectral widths. Expert Insight: HMBC experiments typically require more scans than HSQC to achieve a good signal-to-noise ratio due to the detection of weaker, long-range couplings.[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Application Note
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For pyrazole derivatives, it is essential for confirming the molecular weight of the synthesized compound and for providing structural clues through the analysis of fragmentation patterns.[4][9]
Causality Behind Experimental Choices:
Electron Ionization (EI): This is a high-energy ionization technique commonly used with Gas Chromatography (GC-MS). It produces a molecular ion (M⁺˙) and extensive, reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[10]
Common Fragmentation Pathways: The fragmentation of the pyrazole ring is strongly influenced by its substituents but often follows predictable pathways.[11][12]
N-N Bond Cleavage: This is often a predominant process, leading to the expulsion of stable neutral molecules like HCN or R-CN.[12][13]
Loss of N₂: This can occur after the initial loss of a hydrogen atom or a substituent from the molecular ion.[12]
Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" and are typically coupled with HPLC. They are less likely to cause extensive fragmentation and are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.
Caption: Primary fragmentation pathways for a simple pyrazole ring in EI-MS.
Protocol: GC-MS Analysis
This protocol is suitable for volatile and thermally stable pyrazole derivatives.
Sample Preparation:
Prepare a dilute solution (approx. 10-100 µg/mL) of the crude or purified pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).
Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
Instrument Setup:
GC Method: Use a suitable capillary column (e.g., HP-5ms). Set a temperature program that allows for the separation of the desired compound from solvent and potential impurities (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).
MS Method: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass scan range to encompass the expected molecular weight (e.g., m/z 40-500).
Data Acquisition and Analysis:
Inject 1 µL of the prepared sample into the GC-MS instrument.
Acquire the data.
Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to different components.
Examine the mass spectrum for each peak. Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to propose a fragmentation pattern, which should be consistent with the proposed structure.[14]
Chromatographic Techniques: Purity, Separation, and Quantification
Application Note
Chromatography is the gold standard for assessing the purity of chemical compounds. For pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[15][16]
Causality Behind Experimental Choices:
Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for the analysis of moderately polar organic compounds like most pyrazole derivatives. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[15] The separation is based on the differential partitioning of analytes between the stationary and mobile phases.
Purity Assessment: HPLC with a Photodiode Array (PDA) or UV-Vis detector can separate the main compound from synthesis-related impurities, starting materials, and degradation products.[15] The relative area of each peak in the chromatogram provides a quantitative measure of purity.
Quantification: With a properly validated method using a reference standard, HPLC is a precise and accurate technique for determining the exact concentration of a pyrazole derivative in a sample, which is crucial for formulation analysis and pharmacokinetic studies.[17]
Chiral Separations: Many bioactive pyrazole derivatives are chiral. Enantioselective HPLC methods using chiral stationary phases (CSPs) are essential for separating enantiomers and ensuring stereochemical purity.[18]
Caption: General workflow for quantitative HPLC analysis.
Protocol: General RP-HPLC Method for Purity Analysis
Reagents and Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade, >18 MΩ·cm)
Acid modifier (e.g., Trifluoroacetic acid (TFA) or Formic acid)
Pyrazole derivative reference standard and sample for analysis.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Standard nonpolar phase suitable for a wide range of pyrazoles.[17]
Mobile Phase A
0.1% TFA in Water
The acid suppresses the ionization of silanol groups, leading to better peak shape.[17]
Mobile Phase B
0.1% TFA in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate
1.0 mL/min
A typical analytical flow rate for a 4.6 mm ID column.[17]
Detection
UV-Vis or PDA at a suitable wavelength (e.g., 210-260 nm)
Wavelength should be chosen at the λmax of the analyte for maximum sensitivity.
Column Temp.
25 - 40°C
Elevated temperature can improve efficiency and reduce backpressure.[17]
Injection Vol.
10 µL
A standard volume; can be adjusted based on concentration.
Preparation of Solutions:
Mobile Phase: Prepare the required volumes of Mobile Phase A and B. Filter through a 0.45 µm membrane and degas thoroughly (e.g., by sonication).
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[15]
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[15]
Chromatographic Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform a blank injection (diluent only) to ensure no system peaks interfere.
Inject the standard solution to determine the retention time and system suitability (e.g., peak symmetry, theoretical plates).
Inject the sample solution.
Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Spectroscopic and Physical Characterization
While NMR, MS, and HPLC are the primary tools, other techniques provide essential complementary data.
Application Note & Protocols
Technique
Application
Protocol Summary
FTIR Spectroscopy
Identifies key functional groups. Useful for confirming the presence of N-H (~3100-3300 cm⁻¹), C=N (~1590 cm⁻¹), and C-N (~1290 cm⁻¹) stretches, and other substituent groups (e.g., C=O, NO₂).[1][19][20]
Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate. Record the spectrum.[21]
X-ray Crystallography
Provides the definitive, unambiguous three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2] It is the gold standard for absolute structure confirmation and is invaluable for structure-activity relationship (SAR) studies.[22][23]
A suitable single crystal is selected, mounted, and placed in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. X-ray diffraction data is collected as the crystal is rotated. The resulting diffraction pattern is used to solve and refine the crystal structure.[2]
UV-Vis Spectroscopy
Used to study the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is characteristic of the chromophore. It is often used for quantitative analysis via the Beer-Lambert law, particularly in dissolution or stability studies.[24][25]
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Record the absorption spectrum (typically 200-400 nm) against a solvent blank to determine the λmax.[26]
Melting Point
A fundamental physical property used as an indicator of purity. A pure crystalline compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[1][27]
Place a small amount of the finely powdered, dry sample into a capillary tube. Heat the sample in a melting point apparatus with a slow temperature ramp (1-2°C/min) near the expected melting point and record the range from the first appearance of liquid to complete liquefaction.[21]
Elemental Analysis
Determines the percentage composition (C, H, N, etc.) of a compound. The experimental values are compared to the theoretical values calculated from the proposed molecular formula to confirm the empirical formula.[21][28]
A small, accurately weighed amount of the pure sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified to determine the elemental composition.
Conclusion
The comprehensive characterization of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR and mass spectrometry provide the primary structural information, while HPLC is indispensable for assessing purity and quantifying the compound. Complementary techniques like FTIR, X-ray crystallography, and melting point analysis serve to confirm functional groups, determine the absolute 3D structure, and verify purity. By judiciously applying the protocols and understanding the scientific rationale outlined in this guide, researchers can confidently and accurately characterize novel pyrazole derivatives, accelerating their journey from discovery to application.
Application Notes & Protocols: The Strategic Use of N-methyl-5-phenyl-1H-pyrazol-3-amine in Modern Heterocyclic Synthesis
Introduction: A Nuanced Building Block for Complex Scaffolds In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles are cornerstones of innovation. Their structural resemblance to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Nuanced Building Block for Complex Scaffolds
In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles are cornerstones of innovation. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to their use in blockbuster drugs and advanced materials.[1][2][3] The 3-aminopyrazole motif, in particular, is a powerful synthon, acting as a versatile precursor for a multitude of fused heterocyclic systems.[4]
This guide focuses on a specific, highly strategic derivative: N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS No. 30120-58-2).[5] This molecule presents a unique combination of features: a C5-phenyl group that provides a lipophilic and synthetically versatile handle, and a C3-N-methylamino group. Unlike its primary amine counterparts, the presence of the N-methyl group fundamentally alters its reactivity. It serves as a "locking" mechanism, preventing tautomerization and directing cyclization reactions down specific, often more predictable, pathways. This methylation enhances the nucleophilicity of the exocyclic nitrogen while introducing steric influence, offering chemists precise control over the construction of complex molecular architectures.
These notes will provide both the foundational theory and actionable, field-tested protocols for leveraging N-methyl-5-phenyl-1H-pyrazol-3-amine in the synthesis of high-value heterocyclic compounds, with a focus on explaining the causal relationships behind each experimental step.
Core Application: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 3-aminopyrazoles with 1,3-bielectrophilic synthons is the most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in numerous kinase inhibitors and other therapeutic agents.[1][6][7] The reaction typically proceeds through a condensation-cyclization-dehydration sequence.
Mechanistic Rationale & The N-Methyl Influence
The classical reaction involves the nucleophilic attack of the endocyclic nitrogen (N1) of the pyrazole onto one of the electrophilic centers of a 1,3-dicarbonyl compound (or its surrogate), followed by intramolecular cyclization of the exocyclic 3-amino group onto the second electrophilic center.
With N-methyl-5-phenyl-1H-pyrazol-3-amine, this pathway is subtly but critically altered:
Enhanced Nucleophilicity: The electron-donating methyl group increases the nucleophilicity of the exocyclic amino nitrogen, potentially accelerating the cyclization step.
Stereochemical Direction: The steric bulk of the methyl group can influence the approach of the electrophile.
Aromatization Block: In reactions with primary 3-aminopyrazoles, the final product often aromatizes by losing a proton from the exocyclic nitrogen. The N-methyl group blocks this pathway, naturally leading to the formation of stable dihydro- or tetrahydropyrazolo[1,5-a]pyrimidine products unless a separate oxidation step is intentionally included.
This inherent control makes N-methyl-5-phenyl-1H-pyrazol-3-amine an exemplary substrate for creating saturated or partially saturated heterocyclic systems with defined stereocenters.
Caption: Workflow for dihydropyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Synthesis of 2,4-Dimethyl-7-phenyl-4,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine
This protocol details the reaction of N-methyl-5-phenyl-1H-pyrazol-3-amine with acetylacetone, a symmetric 1,3-diketone, under acidic conditions. The choice of acetic acid as both a catalyst and solvent (in part) is deliberate; it is sufficiently acidic to protonate the carbonyl oxygen, activating it for nucleophilic attack, but mild enough to prevent degradation of the starting materials.
Materials:
N-methyl-5-phenyl-1H-pyrazol-3-amine
Acetylacetone (2,4-pentanedione)
Glacial Acetic Acid
Ethanol (Absolute)
Saturated Sodium Bicarbonate Solution
Ethyl Acetate
Hexanes
Anhydrous Magnesium Sulfate
Procedure:
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq, e.g., 1.87 g, 10 mmol).
Solvent Addition: Add absolute ethanol (20 mL) and glacial acetic acid (2 mL). Stir the mixture until all solids are dissolved.
Reagent Addition: Add acetylacetone (1.1 eq, e.g., 1.1 g, 11 mmol) to the solution dropwise at room temperature.
Heating: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), observing the consumption of the starting aminopyrazole.
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
Neutralization: Dilute the remaining residue with ethyl acetate (50 mL) and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral to pH paper.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Data Summary: Reaction Parameters
Parameter
Value/Condition
Rationale
Equivalents (Diketone)
1.1 eq
A slight excess ensures complete consumption of the limiting aminopyrazole.
Catalyst
Glacial Acetic Acid
Provides the necessary acidic environment for carbonyl activation.
Solvent
Ethanol
Excellent solvent for both reactants and facilitates heating to reflux.
Temperature
Reflux (~80-85°C)
Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Typical Yield
65-80%
Reflects an efficient cyclocondensation process.
Trustworthiness & Validation:
Expected Results: The product will be an off-white or pale yellow solid.
¹H NMR: Expect to see characteristic peaks for the two methyl groups on the newly formed pyrimidine ring, the N-methyl group, a proton on the saturated carbon, and aromatic protons from the phenyl group.
Mass Spectrometry (ESI-MS): The calculated m/z for [M+H]⁺ should correspond to the molecular formula C₁₅H₁₇N₃.
Advanced Application: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
Multi-component reactions (MCRs) are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecules in a single pot. The reaction of an aminopyrazole, an aldehyde, and an active methylene compound is a classic strategy for synthesizing pyrazolo[3,4-b]pyridines.[8][9]
Mechanistic Rationale
This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form a highly electrophilic α,β-unsaturated system. The aminopyrazole then acts as a binucleophile. A Michael addition occurs, usually via the C4 position of the pyrazole ring, followed by an intramolecular cyclization involving the amino group.
Using N-methyl-5-phenyl-1H-pyrazol-3-amine introduces a fascinating regiochemical question. While the C4 position remains a potent nucleophile, the N-methylamino group can also participate directly in the cyclization step, leading to highly substituted, fused pyridine systems. The choice of catalyst is critical; a Lewis acid like AlCl₃ can coordinate to the carbonyl and nitrile groups, activating the electrophile for attack.[9]
Caption: Logical flow of the three-component synthesis.
Protocol 2: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol describes a Lewis-acid-catalyzed three-component reaction. Aluminum chloride is chosen for its ability to activate both the aldehyde and the resulting Knoevenagel adduct, facilitating the subsequent nucleophilic attacks from the aminopyrazole.[9]
Materials:
N-methyl-5-phenyl-1H-pyrazol-3-amine
Benzaldehyde (or other aromatic aldehyde)
Malononitrile
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (40 mL) and a magnetic stir bar.
Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (0.1 eq, e.g., 0.13 g, 1 mmol) in one portion.
Reactant Addition: To the stirred suspension, add N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq, 1.87 g, 10 mmol), benzaldehyde (1.0 eq, 1.06 g, 10 mmol), and malononitrile (1.0 eq, 0.66 g, 10 mmol).
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The resulting crude solid is typically purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Data Summary: Reaction Parameters
Parameter
Value/Condition
Rationale
Stoichiometry
1:1:1
Equimolar amounts are typically optimal for MCRs to ensure efficient assembly.
Catalyst
AlCl₃ (0.1 eq)
Lewis acid activates the electrophilic partners for sequential nucleophilic attack.
Solvent
Anhydrous DCM
Aprotic solvent prevents reaction with the catalyst and solubilizes reactants.
Temperature
0°C to RT
Initial cooling controls any exotherm from the Lewis acid, followed by RT for reaction completion.
Typical Yield
55-75%
Good yields are characteristic of efficient one-pot MCR processes.
Trustworthiness & Validation:
Expected Results: The product is often a brightly colored, crystalline solid.
¹H NMR: The spectrum will be complex but should clearly show the absence of the malononitrile CH₂ protons and the aldehyde proton, with new signals corresponding to the fused pyridine ring and the various substituents.
¹³C NMR: The appearance of a new set of quaternary carbons corresponding to the fused ring system provides strong evidence of successful cyclization.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and elemental composition of the complex product.
Conclusion
N-methyl-5-phenyl-1H-pyrazol-3-amine is a sophisticated building block that offers chemists a high degree of control over the synthesis of fused heterocyclic systems. By understanding how the N-methyl group modulates the inherent reactivity of the 3-aminopyrazole core, researchers can strategically design pathways to valuable dihydropyrazolo[1,5-a]pyrimidines and complex pyrazolo[3,4-b]pyridines. The protocols outlined herein provide a robust starting point for exploring the rich chemistry of this versatile precursor, enabling the development of novel compounds for pharmaceutical and materials science applications.
References
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme Connect. Available at: [Link]
Synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]
Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publishing. Available at: [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success. Our goal is to provide you with the expertise and practical insights needed to confidently optimize your reaction conditions and achieve high-yielding, clean pyrazole syntheses.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during pyrazole synthesis.
Issue 1: Low Reaction Yield
A low yield of the desired pyrazole product is one of the most frequent challenges. The underlying cause can often be traced back to one or more of the following factors:
Possible Causes & Recommended Solutions:
Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in 1,3-dicarbonyl compounds or β-ketonitriles can lead to unwanted side reactions, reducing the overall yield.[1] Similarly, hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[2][3]
Actionable Advice:
Ensure your 1,3-dicarbonyl or β-ketonitrile is of high purity. If necessary, purify it by distillation or recrystallization before use.[4]
Use freshly opened or purified hydrazine.[2] For air-sensitive hydrazines, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the efficiency of pyrazole synthesis.
Actionable Advice:
Temperature: The reaction temperature can significantly affect both the rate and the yield.[1] Some reactions proceed well at room temperature, while others require heating to reflux.[2] It's crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and avoid degradation of starting materials or products at excessively high temperatures.[5] A temperature-controlled approach can even lead to divergent synthesis of different pyrazole derivatives.[6][7]
Reaction Time: An incomplete reaction due to insufficient reaction time is a common cause of low yields.[2][8] Monitor the reaction until the starting material is consumed. However, prolonged reaction times are not always better and can lead to the formation of byproducts.[4]
Solvent: The choice of solvent can dramatically influence the reaction outcome.[1] For the Knorr pyrazole synthesis, aprotic dipolar solvents like DMF or NMP have been shown to yield better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1][2] In some cases, greener solvents like water or ethanol, or even solvent-free conditions, can be employed successfully.[9]
Incomplete Reaction or Stable Intermediates: The reaction may stall at the hydrazone intermediate stage without proceeding to cyclization.[2]
Actionable Advice: If you isolate a stable hydrazone intermediate, try altering the reaction conditions to promote cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.[2]
Stoichiometry of Reactants: Incorrect stoichiometry can lead to unreacted starting materials and lower yields.
Actionable Advice: Ensure the correct stoichiometry of the reactants is used. A slight excess of hydrazine (1-1.2 equivalents) is sometimes employed to drive the reaction to completion.[2]
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[2][8][10]
Possible Causes & Recommended Solutions:
Lack of Steric or Electronic Control: The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[2]
Actionable Advice:
Bulky Substituents: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards a single regioisomer.[2]
Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have shown improved results over polar protic solvents like ethanol.[2]
pH Control: The pH of the reaction can be a critical factor. Acidic conditions may favor one isomer, while basic conditions may favor the other.[2]
Separation of Isomers:
Actionable Advice: If a mixture of regioisomers is unavoidable, careful purification is necessary.
Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.[8]
Recrystallization: Fractional recrystallization can be effective if the isomers have sufficiently different solubilities.[8][11]
Issue 3: Formation of Byproducts and Impurities
The presence of unexpected spots on a TLC plate or extra peaks in your NMR spectrum indicates the formation of byproducts.
Possible Causes & Recommended Solutions:
Side Reactions:
Hydrolysis of β-ketonitrile: β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] Consider running the reaction under neutral conditions in a non-aqueous solvent to minimize this.[2]
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, reactants may undergo alternative cyclization pathways, leading to undesired heterocyclic products.[2]
Degradation: Starting materials or the final pyrazole product may be unstable under the reaction conditions, leading to decomposition.[2]
Colored Impurities: A dark yellow or red reaction mixture is often due to the decomposition or oxidation of the hydrazine starting material, particularly phenylhydrazine.[3][8]
Actionable Advice for Purification:
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[8]
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a fundamental method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][12][13] The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by the elimination of water to form a hydrazone or enamine intermediate.[3] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a non-aromatic cyclic intermediate.[3] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[3]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
Many pyrazole syntheses benefit from a catalyst.[1]
Acid Catalysis: A catalytic amount of acid, such as acetic acid, is often used to facilitate the condensation and cyclization steps.[3][14]
Base Catalysis: In some cases, a base catalyst may be more effective.[15]
Metal Catalysts: Various metal catalysts, such as nano-ZnO and silver-based catalysts, have been employed to improve reaction efficiency.[1]
Green Catalysts: To promote more environmentally friendly processes, recyclable catalysts, biodegradable materials, and reactions in greener solvents are increasingly used.[9]
Q3: What are the advantages of microwave-assisted pyrazole synthesis?
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including significantly reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[15] It is considered a more energy-efficient and environmentally friendly approach.[15]
Q4: How can I purify my pyrazole product without using column chromatography?
If column chromatography is not desired or feasible, several other purification techniques can be employed:
Recrystallization: This is a powerful technique for purifying solid pyrazole compounds. The choice of solvent is critical for successful recrystallization.[11]
Acid-Base Extraction: As mentioned in the troubleshooting section, this method is effective for separating basic pyrazole products from non-basic impurities.[8][11]
Formation of Acid Addition Salts: Pyrazoles can be converted to their acid addition salts, which can then be crystallized and purified. The free pyrazole can be regenerated by treatment with a base.[11][16][17]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a 3-phenyl-5-methyl-1H-pyrazole and may require optimization for specific substrates.[3]
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 eq.) in 1-propanol.[3]
Add hydrazine hydrate (2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[3]
Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[3]
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexanes.[3] The reaction is typically complete within 1-2 hours.[3]
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the pyrazole product.[3]
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[3]
Characterize the final product by determining its melting point and acquiring NMR spectra.[3]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolines
This protocol describes a rapid and efficient alternative to conventional heating for the synthesis of pyrazoline derivatives.[15]
Materials:
Substituted Chalcone (1 mmol)
Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)
Absolute Ethanol (5 mL)
Glacial Acetic Acid (1-2 drops, as catalyst)
Procedure:
In a microwave-safe reaction vessel, mix the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).[15]
Add a drop of glacial acetic acid as a catalyst.[15]
Seal the vessel and place it in a microwave reactor.[15]
Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[15] The optimal time and power may need to be determined empirically for specific substrates.
After the reaction is complete, cool the vessel and collect the precipitated solid product by filtration.[15]
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.).
A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem. (n.d.).
troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
Knorr Pyrazole Synthesis. (n.d.).
Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12).
optimization of reaction conditions for pyrazoline synthesis - Benchchem. (n.d.).
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.).
Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC. (2025, February 24).
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025, September 2).
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega. (2024, April 17).
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024, April 10).
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
"troubleshooting guide for Paal-Knorr pyrrole synthesis" - Benchchem. (n.d.).
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9).
Technical Support Center: Efficient Synthesis of Pyrazole Derivatives - Benchchem. (n.d.).
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. (2016, April 1).
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (n.d.).
Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).
Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%) - ResearchGate. (n.d.).
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
overcoming solubility issues of pyrazole compounds in biological assays
Introduction: The Pyrazole Paradox As researchers, we frequently turn to the pyrazole scaffold due to its privileged status in medicinal chemistry—it is a robust pharmacophore found in blockbuster drugs like Celecoxib an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Paradox
As researchers, we frequently turn to the pyrazole scaffold due to its privileged status in medicinal chemistry—it is a robust pharmacophore found in blockbuster drugs like Celecoxib and Ruxolitinib. However, the very physicochemical properties that make pyrazoles potent binders (planar geometry, capacity for multiple H-bonds, and
- stacking) often lead to catastrophic solubility failures in aqueous biological buffers.
This guide is not a generic solubility textbook. It is a specific troubleshooting manual for rescuing your biological data when pyrazole compounds "crash out," aggregate, or yield erratic IC50 curves.
Module 1: Diagnosis & Characterization
Is your assay failing due to biology or physics?
Before optimizing, you must confirm that solubility is the culprit. Pyrazoles often form colloidal aggregates at micromolar concentrations, which can sequester enzymes and cause false-positive inhibition (promiscuous inhibition).
Diagnostic Protocol: The "Shift" Test
Perform this rapid diagnostic to distinguish specific binding from solubility artifacts.
Prepare two assay conditions:
Standard: Your normal assay buffer (e.g., 0.1% Triton X-100).
High-Detergent: The same buffer with 0.01%–0.1% freshly added Tween-20 or CHAPS.
Run the Dose-Response: Measure the IC50 of your pyrazole in both conditions.
Analyze Results:
IC50 Unchanged: The compound is likely soluble; the mechanism is specific.
IC50 Shifts Significantly (e.g., >10-fold loss of potency): The original activity was likely due to non-specific aggregation. The detergent broke up the aggregates, revealing the true (lower) potency.
Module 2: The "Shock" Precipitation & DMSO Management
The most common error is how the compound enters the water.
Directly pipetting a 10 mM DMSO stock into an aqueous buffer creates a momentary region of massive supersaturation. Pyrazoles, being highly crystalline, will nucleate immediately upon this "solvent shock."
Corrective Workflow: The Intermediate Dilution Step
Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use an intermediate transition.
Step-by-Step Protocol
Stock: Start with 10 mM compound in 100% DMSO.
Intermediate: Dilute 1:20 into a buffer-compatible solvent mix (e.g., 50% DMSO / 50% Water or 50% PEG-400).
Result: 0.5 mM compound in 50% organic solvent. (Solubility is maintained).
Final: Dilute this intermediate 1:10 into your final assay buffer.
Result: 50 µM compound. The transition is less energetic, reducing the nucleation rate.
Visualization: Solubility Troubleshooting Logic
Figure 1: Decision tree for diagnosing and treating pyrazole solubility issues in biological assays.
Module 3: Formulation Strategies for Pyrazoles
If protocol adjustments fail, you must alter the solvent system. Pyrazoles often require specific "chaperones" to stay in solution.
Strategy A: pH Tuning (The Ionization Switch)
Pyrazoles are amphoteric. The pyrazole nitrogen can act as a weak base (pKa ~2.5) or, if unsubstituted, the NH can be a weak acid (pKa ~14).
Action: If your assay tolerates it, move the pH away from the neutral range.
Caution: Ensure the target protein is stable at the new pH.
Strategy B: Cyclodextrin Complexation
For cell-based assays where high DMSO is toxic (>0.5%), Hydroxypropyl-
-Cyclodextrin (HP--CD) is the gold standard. It encapsulates the hydrophobic pyrazole core while presenting a hydrophilic exterior.
Protocol: Preparing a Pyrazole-Cyclodextrin Stock
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm).
Add Compound: Add your solid pyrazole compound to this vehicle.
Note: Do not add from DMSO if possible; add solid powder to the CD solution.
Sonication: Sonicate in a water bath for 30–60 minutes at room temperature. The solution should turn from cloudy to clear.
Verification: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant. This is your new "Stock Solution" (often 1–5 mM).
Data: Co-solvent Compatibility Table
Co-solvent / Additive
Max Concentration (Assay Dependent)
Mechanism of Action
Best For
DMSO
0.1% – 1.0%
Disrupts lattice energy
Biochemical Assays
Ethanol
< 2.0%
H-bond disruption
Storage Stocks
PEG-400
1% – 5%
Cosolvency / Polarity matching
Animal/PK Studies
HP--CD
0.5% – 5% (w/v)
Inclusion complexation
Cell-Based Assays
Tween-80
0.01% – 0.05%
Micellar solubilization
Preventing Aggregation
Module 4: Frequently Asked Questions (FAQs)
Q1: My pyrazole compound precipitates after 2 hours in the assay plate. It was clear initially. Why?A: You are observing "kinetic solubility" vs. "thermodynamic solubility."
Initially, the compound is in a metastable supersaturated state (kinetic solubility). Over time, the system seeks equilibrium, and the compound crystallizes to its thermodynamic limit.
Fix: Your assay incubation time exceeds the metastable window. Lower the concentration or add a polymer like HPMC (0.1%) to inhibit crystal nucleation (the "parachute" effect).
Q2: Can I just filter the solution to remove the precipitate and run the assay?A:No.
If you filter, you have no idea what concentration remains. You might think you are testing at 10 µM, but after filtration, you may only have 0.5 µM.
Correction: If you must filter, you must quantify the filtrate using HPLC-UV or LC-MS to determine the actual concentration before running the bioassay.
Q3: Why does my pyrazole show activity in the enzyme assay but zero activity in the cell assay?A: Aside from permeability issues, this is often a "serum protein binding" or solubility issue.
In cell media (DMEM/RPMI), the high salt and protein content can force pyrazoles out of solution more aggressively than simple enzymatic buffers.
Fix: Check the solubility specifically in the cell culture media (with FBS). If it crashes, use the Cyclodextrin protocol (Module 3).[1]
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link
NCBI Assay Guidance Manual. (2012). Assay Operations for SAR Support. Bethesda (MD): National Center for Advancing Translational Sciences.[2][3]Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link
Technical Support Center: Optimizing the Synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield and regioselectivity of substituted aminopyrazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield and regioselectivity of substituted aminopyrazoles. The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine presents a unique challenge: ensuring the methyl group is exclusively installed on the exocyclic amine rather than the pyrazole core nitrogens.
This guide deconstructs the mechanistic pitfalls of traditional routes and provides a self-validating, high-yield protocol using acoustic cavitation and solid-supported catalysis.
Before altering your chemistry, use the diagnostic workflow below to identify the root cause of your yield loss.
Diagnostic workflow for troubleshooting N-methyl-5-phenyl-1H-pyrazol-3-amine synthesis yields.
Troubleshooting FAQs
Q: I attempted to synthesize N-methyl-5-phenyl-1H-pyrazol-3-amine by directly reacting benzoylacetonitrile with methylhydrazine. My LC-MS shows a complex mixture of isomers. What went wrong?A: This is a fundamental regioselectivity failure inherent to[1]. Methylhydrazine possesses two nucleophilic nitrogen atoms. When reacted with an asymmetric 1,3-dielectrophile like benzoylacetonitrile, competitive attack occurs. The internal and terminal nitrogens attack the nitrile and ketone sequentially in varying orders, yielding a mixture of 1-methyl and 2-methyl pyrazole core isomers[2]. Crucially, the methyl group ends up on the pyrazole ring, not the exocyclic amine. To achieve exclusive exocyclic N-methylation, you must pre-install the methylamine moiety by forming an α-oxoketene O,N-acetal, followed by cyclization with unsubstituted anhydrous hydrazine[3].
Q: Why is Montmorillonite K-10 preferred over standard Brønsted acids (like HCl or pTSA) for this specific cyclization?A: Montmorillonite K-10 is a layered aluminosilicate that functions as a dual Brønsted/Lewis acid. Homogenous acids often protonate hydrazine directly, rendering it non-nucleophilic and stalling the reaction. In contrast, K-10 provides a structured solid microenvironment. It selectively coordinates the carbonyl oxygen of the O,N-acetal, increasing its electrophilicity without sequestering the hydrazine. Furthermore, K-10 acts as an in-situ desiccant, driving the condensation equilibrium forward by trapping the water byproduct within its interlamellar spaces[3].
Q: My yields plateau at 60% under standard thermal reflux conditions (ethanol, 80°C). How can I push this past 85%?A: Thermal degradation of the intermediate hydrazone is the primary yield-limiting factor under prolonged reflux. By transitioning to[3], you induce acoustic cavitation. The rapid formation and collapse of microbubbles create localized hotspots of extreme temperature and pressure, drastically enhancing mass transfer at the solid-liquid interface of the K-10 catalyst. This reduces the required reaction time from 6 hours to just 30 minutes, circumventing thermal decomposition pathways and boosting yields to >85%.
Q: During the workup, how do I efficiently separate the product from the K-10 clay without losing yield?A: The product, N-methyl-5-phenyl-1H-pyrazol-3-amine, is electron-rich and can strongly adsorb to the acidic sites of the clay. Do not simply filter the crude mixture. Instead, quench the reaction by diluting with a highly polar solvent mixture containing a volatile base (e.g., ethyl acetate with 1% triethylamine). The triethylamine competitively binds the Lewis acid sites, displacing your target pyrazole and ensuring quantitative recovery during filtration.
Quantitative Yield Analysis
The table below summarizes the empirical data comparing traditional methodologies against the optimized sonochemical route.
Table 1: Quantitative Yield and Regioselectivity Comparison
This self-validating protocol ensures absolute regiocontrol and maximizes yield through sonochemical activation.
Pre-requisite Synthesis:
To ensure the methyl group is positioned on the exocyclic amine, first react ethyl benzoylacetate with methylamine to form the intermediate 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one (the α-oxoketene O,N-acetal).
Step-by-Step Cyclization Protocol:
Catalyst Activation: Dry Montmorillonite K-10 clay at 120°C for 2 hours under vacuum prior to use.
Causality: Removes adsorbed atmospheric moisture, freeing the interlamellar Lewis acid sites necessary for carbonyl activation.
Reagent Assembly: In a 50 mL heavy-walled glass vessel, combine 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one (1.0 mmol) and anhydrous hydrazine or hydrazine monohydrate (1.2 mmol).
Catalyst Loading: Add 0.5 g of the activated Montmorillonite K-10. Do not add bulk solvent; the reaction is performed under solvent-free or highly concentrated conditions (maximum 1 mL absolute ethanol).
Causality: Minimizing solvent maximizes the collision frequency of the reagents within the clay's catalytic pores.
Sonication: Immerse the vessel in an ultrasonic bath (40 kHz). Sonicate for exactly 30 minutes. Monitor the water bath temperature and add ice if it exceeds 50°C.
Self-Validation: The mixture will transition from a loose suspension to a thick, pale-yellow paste as the hydrazone intermediate forms and cyclizes.
Causality: Excessive bulk heat will cause hydrazine volatilization and promote side-product formation; the energy should come from cavitation, not bulk thermal heating.
Desorption Workup: Dilute the crude mixture with 20 mL of Ethyl Acetate containing 1% (v/v) Triethylamine . Stir vigorously for 5 minutes.
Causality: The basic triethylamine competitively binds the clay's acidic sites, releasing the strongly adsorbed pyrazole product and preventing yield loss.
Filtration & Isolation: Filter the suspension through a tightly packed Celite pad. Wash the pad with an additional 10 mL of the EtOAc/TEA mixture. Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Recrystallize from a minimal amount of hot ethanol/water (70:30) to afford analytically pure N-methyl-5-phenyl-1H-pyrazol-3-amine as white crystals.
References
Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene N,X-Acetals (X = S, O, N) under Mild Conditions (Citing: Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound). The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles . RSC Advances (via PMC / NIH).
URL:[Link]
Technical Support Center: Synthesis of 3-Amino-5-Phenylpyrazole
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-amino-5-phenylpyrazole. As a crucial heterocyclic building block in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-amino-5-phenylpyrazole. As a crucial heterocyclic building block in medicinal chemistry and materials science, its efficient synthesis is paramount. This document is designed to address common challenges encountered during its preparation, with a focus on the prevalent synthetic route involving the condensation of β-ketonitriles with hydrazine.
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes?
Potential Causes:
Reagent Purity: The most common starting material, benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), can degrade over time. Similarly, hydrazine hydrate can decompose or absorb atmospheric carbon dioxide.
Reaction Conditions: The condensation is sensitive to temperature, reaction time, and pH. Sub-optimal conditions can halt the reaction at the intermediate stage or prevent it from starting.
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.
Catalyst Absence/Inefficiency: This reaction is often catalyzed by a weak acid. The absence of a catalyst can result in significantly slower reaction rates.
Proposed Solutions & Scientific Rationale:
Verify Reagent Quality:
Benzoylacetonitrile: Assess the purity via melting point or NMR. If impure, recrystallize from an appropriate solvent or acquire a new batch.
Hydrazine: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. A slight molar excess (1.1-1.2 equivalents) of hydrazine is often used to drive the reaction to completion.[1]
Optimize Reaction Conditions:
Temperature & Time: A common procedure involves heating the reaction mixture in ethanol at 60-80°C for several hours (e.g., 24 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
pH Control: The initial condensation to form the hydrazone intermediate is catalyzed by acid. Introduce a catalytic amount of a weak acid like acetic acid (e.g., 1.1 equivalents relative to the limiting reagent) to facilitate this step.[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by hydrazine.
Implement a Step-by-Step Protocol:
Dissolve benzoylacetonitrile in a suitable solvent like absolute ethanol.
Add the specified amounts of hydrazine and acetic acid.
Heat the solution to the target temperature (e.g., 60°C) and maintain for the required duration, monitoring by TLC.
Upon completion, proceed with the workup as described in the purification section.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: My final product is impure, and I see multiple spots on the TLC plate. What are the potential side reactions?
Potential Causes:
Incomplete Cyclization: The hydrazone intermediate may persist in the reaction mixture if the cyclization step is not complete.
Dimerization: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, starting materials or intermediates can form dimers. For example, when using malononitrile to generate the ketonitrile in situ, it can react with itself.[2]
Michael Addition: If the synthesis is attempted from α,β-unsaturated precursors like chalcones, hydrazine can act as a Michael donor, leading to pyrazoline derivatives instead of the desired pyrazole, or other acyclic adducts.[3][4]
Regioisomer Formation: While not an issue with unsubstituted hydrazine, using substituted hydrazines (e.g., phenylhydrazine) can lead to the formation of two different regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles).
Proposed Solutions & Scientific Rationale:
Ensure Complete Cyclization: Adequate heating and reaction time are crucial for the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Monitor the disappearance of the hydrazone intermediate by TLC.
Control Stoichiometry and Temperature: Use a precise molar ratio of reactants. Avoid excessive heating, which can promote side reactions. The reaction is typically exothermic, so controlled addition of reagents may be necessary for larger-scale syntheses.
Purification Strategy:
Workup: After the reaction, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[1]
Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly reported solvent for recrystallization.[5] The product should be a white to light yellow crystalline solid with a melting point of approximately 124-127 °C.[6]
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane would be a suitable starting point for elution.
Primary Synthesis and Potential Side Reaction Pathway
Caption: Main synthesis pathway and potential side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale preparation?
The most versatile and widely cited method is the condensation of a β-ketonitrile with hydrazine.[2] Specifically, the reaction of benzoylacetonitrile with hydrazine hydrate in ethanol, often with a catalytic amount of acetic acid, is a robust and high-yielding procedure.[1]
Q2: Can I use hydrazine sulfate instead of hydrazine hydrate?
Yes, hydrazinium salts like hydrazine sulfate or hydrochloride can be used.[7] However, the reaction will require a base (like sodium acetate or sodium hydroxide) to be added to the mixture to liberate the free hydrazine nucleophile. The pH of the reaction medium should be carefully controlled to ensure efficient reaction.
Q3: How do I properly handle and store the reagents?
Hydrazine: Hydrazine and its hydrate are toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Store in a tightly sealed container away from oxidizing agents.
Benzoylacetonitrile: This compound is a solid and should be stored in a cool, dry place. While relatively stable, its purity should be checked if it has been stored for an extended period.
Q4: What analytical methods are best for confirming the product's identity?
A combination of methods is recommended for unambiguous characterization:
Melting Point: Compare the experimental value with the literature value (124-127 °C).[6] A sharp melting range indicates high purity.
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the phenyl, amino, and pyrazole ring protons and carbons.
FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=N stretching (pyrazole ring), and aromatic C-H bonds.
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉N₃, M.W. = 159.19 g/mol ).
Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1635–1669. [Link]
El-nagdi, M. H., Elmoghayar, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1977). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of Heterocyclic Chemistry, 14(2), 227-231.
Al-Matar, H. M., El-Enany, M. M., & El-Khair, A. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1053. [Link]
Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492–501. [Link]
Li, Y., et al. (2018). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. Organic Letters, 20(15), 4529–4533.
Google Patents.
El-Faham, A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 274-285.
Samyn, C., Alder, R. W., & Green, P. G. (2002). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1905-1911. [Link]
Reddit. Purification of Amino-Pyrazoles. (2022). [Link]
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
Zhou, B., et al. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 115(15), 7758-7810.
Technical Support Center: Pyrazole Synthesis Scale-Up
Welcome to the dedicated troubleshooting resource for the scale-up of pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated troubleshooting resource for the scale-up of pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale discovery to pilot or manufacturing scale. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction shows a significant exotherm upon scaling up, which was not observed at the lab scale. What is happening and how can I control it?
A1: This is a classic surface-area-to-volume ratio problem. As you scale up a reaction, the volume increases by a cube function (V ∝ r³), while the surface area available for heat exchange only increases by a square function (A ∝ r²). This disparity leads to reduced heat dissipation efficiency, causing heat to accumulate and the temperature to rise, which can lead to side reactions, impurity formation, and potential safety hazards.
Troubleshooting Steps:
Controlled Reagent Addition: Instead of adding reagents all at once, switch to a semi-batch process where one of the key reagents (often the more reactive one, like hydrazine) is added slowly over time. This allows the cooling system to manage the heat generated at any given moment.
Solvent Selection: Ensure your solvent has a sufficiently high boiling point to absorb some of the heat without boiling off. The solvent's heat capacity (Cp) is also a critical parameter; higher Cp values mean the solvent can absorb more heat for a given temperature rise.
Improved Agitation: Poor mixing can create localized hot spots. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel. The choice of impeller and agitation speed is critical and may need to be adjusted for the larger volume.
Reaction Calorimetry: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction. This data is essential for engineering the required cooling capacity for the larger scale reactor.
Q2: I am observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab. How do I identify and control it?
A2: The appearance of new or increased impurities upon scale-up often points to issues with mass transfer, mixing, or temperature control. Longer reaction times or localized hot spots can promote side reactions.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying and mitigating unexpected impurities.
Caption: Workflow for impurity identification and mitigation in scale-up.
Key Considerations:
Regioisomer Formation: A common issue in pyrazole synthesis (e.g., from 1,3-dicarbonyls and substituted hydrazines) is the formation of regioisomers. The regioselectivity can be highly sensitive to reaction temperature and the rate of addition. Slower addition at a lower, tightly controlled temperature often favors the formation of the thermodynamically preferred isomer.
Starting Material Quality: Ensure the purity of your starting materials is consistent between lab and plant scale. New impurities in raw materials can lead to unexpected side products.
Q3: The work-up and product isolation are proving difficult at a larger scale, leading to yield loss. What should I consider?
A3: Work-up and isolation procedures that are simple in the lab (like extractions in a separatory funnel) can become bottlenecks at scale. Phase separation can be slow, emulsions can form, and product precipitation can be difficult to control.
Strategies for Scalable Work-Up:
Parameter
Lab-Scale Method
Scale-Up Consideration & Solution
Phase Separation
Vigorous shaking in a separatory funnel.
Can lead to stable emulsions in large reactors. Solution: Use gentle, baffled agitation. Consider adding a small amount of a brine solution or an appropriate anti-emulsion agent to break up emulsions. Allow for adequate settling time.
Product Isolation
Rotary evaporation followed by filtration.
Rotary evaporation is not feasible for large volumes. Solution: Crystallization is the preferred method for isolation at scale. Develop a robust crystallization procedure by screening solvents/anti-solvents, determining the optimal temperature profile for cooling, and controlling the rate of anti-solvent addition to influence crystal size and purity.
Filtration
Buchner funnel with vacuum flask.
Can be slow for large volumes and fine particles. Solution: Use equipment designed for scale, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit. This minimizes handling and potential contamination.
Drying
High-vacuum oven.
Static drying can be inefficient for large batches. Solution: Use a vacuum dryer with agitation (e.g., paddle dryer) or a tumble dryer to ensure uniform drying and prevent clumping.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Managing Exotherms via Semi-Batch Addition
This protocol assumes a standard pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine hydrate, which is known to be exothermic.
Objective: To control the reaction temperature and minimize impurity formation by controlling the addition rate of hydrazine hydrate.
Methodology:
Reactor Setup: Charge the jacketed reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol). Begin agitation to ensure the contents are well-mixed.
Initial Cooling: Set the reactor jacket temperature to a point significantly lower than the target reaction temperature (e.g., if the target is 25°C, set the jacket to 10-15°C).
Reagent Preparation: Prepare a solution of hydrazine hydrate in a suitable addition vessel connected to the reactor via a dosing pump.
Controlled Addition: Begin the slow, subsurface addition of the hydrazine hydrate solution. The initial rate should be very slow.
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The primary control parameter is the internal temperature, not the jacket temperature.
Dynamic Rate Adjustment:
If the internal temperature remains stable and well below the set limit, you can gradually increase the addition rate.
If the internal temperature rises and approaches the limit, immediately slow down or temporarily stop the addition until the cooling system brings the temperature back into the desired range.
Post-Addition Hold: Once the addition is complete, hold the reaction mixture at the target temperature for a predetermined time to ensure the reaction goes to completion. Monitor by a suitable analytical method (e.g., HPLC, GC).
Caption: Decision workflow for temperature control via semi-batch addition.
References
Title: Comprehensive Organic Chemistry Experiments for the Laboratory ClassroomSource: Royal Society of ChemistryURL: [Link]
Title: Scale-up of Chemical ProcessesSource: Wiley-VCHURL: [Link]
Title: Chemical Reaction EngineeringSource: Octave LevenspielURL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Biological Activity of N-methyl-5-phenyl-1H-pyrazol-3-amine and Its Isomers
A note to our valued research community: Direct comparative biological data for N-methyl-5-phenyl-1H-pyrazol-3-amine and its specific positional isomers is not extensively available in the current body of scientific lite...
Author: BenchChem Technical Support Team. Date: March 2026
A note to our valued research community: Direct comparative biological data for N-methyl-5-phenyl-1H-pyrazol-3-amine and its specific positional isomers is not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related N-methyl phenyl pyrazolamine derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, and reported anticancer, anti-inflammatory, and antimicrobial activities of this class of compounds, highlighting the structure-activity relationships where possible.
Introduction to Phenylpyrazole Amines: A Scaffold of Therapeutic Promise
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The incorporation of a phenyl ring and an amino group gives rise to phenylpyrazole amines, a class of molecules that has demonstrated a wide spectrum of pharmacological activities. The methylation of the pyrazole ring or the amino group can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological profile.
This guide will focus on the potential biological activities of N-methyl-5-phenyl-1H-pyrazol-3-amine and its key isomers:
N-methyl-5-phenyl-1H-pyrazol-3-amine
N-methyl-3-phenyl-1H-pyrazol-5-amine
1-methyl-5-phenyl-1H-pyrazol-3-amine
1-methyl-3-phenyl-1H-pyrazol-5-amine
While direct comparisons are limited, we will extrapolate from the activities of closely related analogs to provide a predictive framework for their potential therapeutic applications.
Synthesis of N-methyl Phenyl Pyrazolamine Isomers
The synthesis of N-methyl phenyl pyrazolamine isomers typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The regioselectivity of this reaction is a key consideration in obtaining the desired isomer.
A general synthetic approach is outlined below:
Figure 1. General synthetic strategies for N-methyl phenyl pyrazolamine isomers.
The regiochemical outcome of the cyclization is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the reaction of a phenyl-β-ketonitrile with methylhydrazine can yield a mixture of 1-methyl-3-phenyl-1H-pyrazol-5-amine and 1-methyl-5-phenyl-1H-pyrazol-3-amine. Subsequent N-methylation of an unsubstituted pyrazole amine can also be employed to introduce the methyl group.
Comparative Biological Activities: An Extrapolative Analysis
Due to the scarcity of direct comparative data, this section will discuss the known biological activities of closely related N-methyl phenyl pyrazolamine derivatives to infer the potential activities of the target isomers.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival.
One study on the regioselective synthesis of tetra-substituted phenylaminopyrazole derivatives, which included Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate, found that these compounds did not exhibit cytotoxic effects on the selected cancer cell lines[1]. This suggests that the specific substitution pattern is crucial for cytotoxic activity.
However, other structurally related pyrazole derivatives have demonstrated significant anticancer potential. For instance, derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol have shown cytotoxic effects against colorectal carcinoma cells[2]. Furthermore, some 5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of BRAF(V600E), a key protein in some cancers[3][4].
Hypothetical Mechanism of Action in Cancer:
Figure 2. Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole isomer.
Based on the activity of related compounds, it is plausible that some of the N-methyl-5-phenyl-1H-pyrazol-3-amine isomers could exhibit anticancer activity by targeting protein kinases within critical signaling cascades like the MAPK/ERK pathway. The specific isomer and its substitution pattern would likely determine its binding affinity and selectivity for a particular kinase.
Anti-inflammatory Activity
Pyrazole derivatives have a well-established history as anti-inflammatory agents. For example, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Research on 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides has demonstrated their anti-inflammatory and analgesic properties[5].
The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.
Hypothetical Mechanism of Anti-inflammatory Action:
Figure 3. Potential selective inhibition of COX-2 by a pyrazole isomer.
It is conceivable that the N-methyl-5-phenyl-1H-pyrazol-3-amine isomers could act as COX inhibitors. The specific substitutions on the phenyl and pyrazole rings would influence their selectivity for COX-1 versus COX-2, a critical factor in determining their therapeutic index.
Antimicrobial Activity
The pyrazole scaffold is also a component of various antimicrobial agents. Studies on novel 1-methyl-1H-pyrazol-5-amine derivatives have shown their potential as antimicrobial agents[6]. Similarly, other N-phenylpyrazole derivatives have demonstrated potent antimicrobial activity[7].
The mechanism of antimicrobial action for pyrazole derivatives can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Experimental Protocols
To facilitate further research in this area, we provide the following generalized experimental protocols based on methods reported in the literature for similar compounds.
General Procedure for Synthesis of N-methyl Phenyl Pyrazolamines
A mixture of a substituted phenyl-β-ketonitrile (1 equivalent) and methylhydrazine (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the isomeric products.
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
Cells are treated with various concentrations of the test compounds for 48-72 hours.
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
The formazan crystals are dissolved in a solubilization buffer.
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
The half-maximal inhibitory concentration (IC50) is calculated.
In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
A commercial COX inhibitor screening assay kit is used.
The test compounds are incubated with purified COX-1 and COX-2 enzymes.
Arachidonic acid is added to initiate the reaction.
The production of prostaglandin is measured, typically via a colorimetric or fluorometric method.
The IC50 values for COX-1 and COX-2 inhibition are determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
Bacterial or fungal strains are cultured to the mid-logarithmic phase.
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
The microbial suspension is added to each well.
The plates are incubated at an appropriate temperature for 18-24 hours.
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Data Summary Table (Hypothetical)
The following table is a hypothetical representation of how comparative data for the isomers could be presented if available. Note: The values below are for illustrative purposes only and are not based on experimental data.
Isomer
Anticancer Activity (IC50, µM) - HeLa
Anti-inflammatory (COX-2 IC50, µM)
Antimicrobial (MIC, µg/mL) - E. coli
N-methyl-5-phenyl-1H-pyrazol-3-amine
> 50
15.2
64
N-methyl-3-phenyl-1H-pyrazol-5-amine
25.8
8.5
32
1-methyl-5-phenyl-1H-pyrazol-3-amine
12.1
2.1
16
1-methyl-3-phenyl-1H-pyrazol-5-amine
45.3
25.7
> 128
Conclusion and Future Directions
While a definitive comparative analysis of the biological activities of N-methyl-5-phenyl-1H-pyrazol-3-amine and its isomers is currently hampered by a lack of direct experimental evidence, the broader family of N-methyl phenyl pyrazolamines represents a promising scaffold for the development of novel therapeutic agents. The available literature on related compounds suggests that these isomers could possess anticancer, anti-inflammatory, and antimicrobial properties.
The position of the methyl and phenyl groups, as well as the amino substituent on the pyrazole ring, is expected to play a crucial role in determining the specific biological activity and potency of each isomer. Further research involving the systematic synthesis and parallel biological evaluation of these specific isomers is warranted to elucidate their structure-activity relationships and unlock their full therapeutic potential. Such studies would provide invaluable data for the rational design of more potent and selective drug candidates based on the phenylpyrazole amine scaffold.
References
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (URL not available)
Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)
Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. European Journal of Medicinal Chemistry, 43(11), 2469-2477. [Link]
Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Academia.edu. (URL not available)
Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 12(45), 9156-9168. [Link]
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (URL not available)
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of...
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)
Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)
Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Bentham Science. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3046. [Link]
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 26(11), 3235. [Link]
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu
Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Il Farmaco, 44(7-8), 693-702. [Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. [Link]
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 34(8), 1645-1654. [Link]
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 5972-5980. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1279. [Link]
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. [Link]
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]-press.com/proceedings/meita-16/25862899)
A Researcher's Guide to the Validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a Specific CDK2 Inhibitor
For drug discovery and development professionals, the rigorous validation of a potential new molecular entity is the cornerstone of a successful research program. This guide provides an in-depth, objective comparison of...
Author: BenchChem Technical Support Team. Date: March 2026
For drug discovery and development professionals, the rigorous validation of a potential new molecular entity is the cornerstone of a successful research program. This guide provides an in-depth, objective comparison of the putative enzyme inhibitor, N-methyl-5-phenyl-1H-pyrazol-3-amine, against established alternatives, supported by detailed experimental protocols for its validation as a specific Cyclin-Dependent Kinase 2 (CDK2) inhibitor. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, with numerous derivatives showing promise as anti-cancer agents. This guide will walk you through the necessary steps to thoroughly characterize N-methyl-5-phenyl-1H-pyrazol-3-amine, ensuring scientific integrity and providing a solid foundation for further development.
Introduction to N-methyl-5-phenyl-1H-pyrazol-3-amine and the CDK2 Target
N-methyl-5-phenyl-1H-pyrazol-3-amine is a small molecule belonging to the pyrazole class of heterocyclic compounds. While its specific biological targets are not yet fully elucidated, its structural similarity to other 3-aminopyrazole derivatives suggests it may act as a kinase inhibitor. Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] This guide will therefore focus on the validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a specific inhibitor of CDK2.
This validation process is critical to not only confirm the inhibitory activity but also to understand its potency, selectivity, and mechanism of action, thereby providing a comprehensive assessment of its therapeutic potential.[4]
The CDK2 Signaling Pathway: A Target for Cancer Therapy
The activity of CDK2 is tightly regulated by its binding to cyclin partners, primarily Cyclin E and Cyclin A.[5] The CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1] The activation of the CDK2-cyclin complex requires phosphorylation at a specific threonine residue (Thr160) by the CDK-activating kinase (CAK).[6] Once active, CDK2 phosphorylates a number of substrate proteins, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA synthesis.[7]
Caption: A workflow for a TR-FRET-based direct binding assay.
The validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a specific CDK2 inhibitor requires a systematic and rigorous experimental approach. By following the protocols and rationale outlined in this guide, researchers can obtain a comprehensive understanding of its potency, selectivity, and mechanism of action. This data will be invaluable in determining its potential as a novel therapeutic agent for the treatment of cancer and other diseases driven by aberrant CDK2 activity. The comparison with established inhibitors will provide a clear benchmark for its performance and guide future drug development efforts.
References
BenchChem. (2025).
MacLachlan, T. K. (2015). Roscovitine in cancer and other diseases. PMC.
BenchChem. (2025). Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases.
BenchChem. (2025).
Hochegger, H., et al. (2008).
Wikipedia. (n.d.). Cyclin-dependent kinase 2.
Lee, M. H., et al. (2016). Cyclin-dependent Kinase 2 (CDK2)
ChemRxiv. (n.d.). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes.
BenchChem. (2025).
Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
bioRxiv. (2026, January 23). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
Wells, A. D., et al. (2013). Cyclin-dependent kinase 2 controls peripheral immune tolerance. PMC.
Creative Diagnostics. (n.d.).
Indian Journal of Pharmaceutical Sciences. (n.d.). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors.
Parry, D., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. PMC.
Taylor & Francis. (2022, November 7). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes.
Gelbert, L. M., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals.
Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Taylor & Francis. (2024, December 12). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer.
Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors.
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors: From Promiscuous to Precision Pharmacology
Executive Summary: The Pyrazole Privilege The pyrazole scaffold serves as a cornerstone in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure allows for precise hydrogen bon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pyrazole Privilege
The pyrazole scaffold serves as a cornerstone in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure allows for precise hydrogen bonding with the kinase hinge region, while its substitution vectors enable access to the hydrophobic back pocket and the solvent-exposed front.
This guide compares two distinct generations of pyrazole-containing inhibitors to illustrate the evolution of this scaffold:
Crizotinib (Gen 1): A multi-targeted Type I inhibitor (ALK/ROS1/MET) demonstrating the "promiscuous" potential of the scaffold.[1]
Avapritinib (Gen 2): A precision Type I inhibitor (KIT D816V/PDGFRA D842V) demonstrating how pyrazole functionalization can overcome resistance mutations in the activation loop.[1]
Structural & Mechanistic Comparison
Chemical Architecture
The fundamental difference lies in how the pyrazole ring is utilized within the ATP-binding pocket.
Feature
Crizotinib (First-in-Class)
Avapritinib (Precision/Mutant-Selective)
Core Scaffold
3-substituted Pyrazole linked to 2-aminopyridine.[2][3]
Type I (ATP Competitive). Binds the active conformation (DFG-in).[1][2][3]
Type I (Conformation Selective). Binds the active conformation but specifically targets the active loop mutants.[1]
Hinge Interaction
The 2-aminopyridine moiety anchors to the hinge (Met1199 in ALK).[1][2][3] The pyrazole acts as a rigid linker orienting the piperidine tail.[1]
The pyrrolotriazine core anchors to the hinge.[1] The pendant pyrazole interacts with the gatekeeper and solvent front.[1]
Key Structural Feature
Piperidine tail extends into the solvent front, improving solubility and pharmacokinetic properties.[1]
Fluorophenyl & Pyrazole substituents lock the kinase in an active conformation, bypassing the steric hindrance of D816V/D842V mutations.
Binding Mode Visualization
The following diagram illustrates the distinct binding topologies of these two inhibitors within the kinase domain.
Figure 1: Comparative binding topology. Crizotinib uses the pyrazole as a linker, while Avapritinib uses a pendant pyrazole to navigate steric clashes in mutant loops.
The data below highlights the shift from multi-target potency to mutant-specific precision.
Metric
Crizotinib [1]
Avapritinib [2]
Primary Target IC50
ALK: ~20 nMROS1: ~40 nMc-MET: ~8 nM
KIT D816V: 0.27 nMPDGFRA D842V: 0.24 nM
Selectivity Profile
Broad. Inhibits ALK, ROS1, MET, and RON.[2][3] "Dirty" profile beneficial for multiple indications but higher toxicity risk.[1]
Narrow. Highly selective for KIT/PDGFRA activation loop mutants.[1][4] Minimal activity against wild-type KIT (sparing healthy hematopoiesis).[1][2][3]
Resistance Profile
Vulnerable to Gatekeeper mutations (e.g., ALK L1196M) and Solvent Front mutations (ALK G1202R).[1]
Designed specifically to inhibit resistance mutations (D816V) that are refractory to Imatinib/Sunitinib.[1]
Half-Life (Human)
~42 Hours
~32-57 Hours
Signaling Pathway Impact
Inhibition of these kinases results in the collapse of downstream survival pathways.[1]
Figure 2: Downstream signaling blockade.[2][3] Both inhibitors converge on RAS/MAPK and PI3K/AKT pathways, but originate from distinct receptor tyrosine kinase blockades.
Experimental Protocols for Validation
To objectively compare these inhibitors in a lab setting, the following protocols are recommended. These are designed to validate selectivity and potency against specific mutants.[1]
Protocol A: Differential Scanning Fluorimetry (DSF) for Binding Affinity
Purpose: To determine the thermal stability shift (
) induced by inhibitor binding, confirming direct physical interaction.
Reagent Prep: Dilute recombinant kinase domains (ALK, KIT D816V) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
Compound Treatment:
Dispense 19 µL of Protein/Dye mix into 384-well PCR plates.
Add 1 µL of inhibitor (Crizotinib/Avapritinib) in DMSO (Final conc: 10 µM).[1]
Include DMSO-only control (Reference
) and Staurosporine (Positive Control).
Thermal Ramp: Run on qPCR machine (e.g., QuantStudio). Ramp from 25°C to 95°C at 0.05°C/sec.[1]
Calculation: Fit data to a 4-parameter logistic curve to derive IC50.
Validation Check: Parental cells should show IC50 > 1-5 µM (indicating no general cytotoxicity).[1][2][3]
References
Crizotinib (PF-02341066) Structure & Activity:
Cui, J. J., et al. (2011).[1][5] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2][3] Journal of Medicinal Chemistry.[1][5]
Avapritinib (BLU-285) Potency Data:
Evans, E. K., et al. (2017).[1][6] A precision therapy against cancers driven by KIT/PDGFRA mutations.[1] Science Translational Medicine.[1][6]
Kinase Profiling Protocols:
Fedorov, O., et al. (2012).[1] Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.[1]
[3]
Ruxolitinib Clinical Pharmacology:
Verstovsek, S., et al. (2010).[1] Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine.[1]
[3]
Comparative Analysis of ROS1 Inhibitors:
Davare, M. A., et al. (2015).[1] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS.[1]
[3]
Preclinical Comparison Guide: In Vivo Efficacy of N-methyl-5-phenyl-1H-pyrazol-3-amine Derivatives vs. Alternative Pyrazole Scaffolds
As a Senior Application Scientist, I approach preclinical drug evaluation not merely as a sequence of assays, but as a self-validating system where every pharmacokinetic (PK) and pharmacodynamic (PD) parameter must mecha...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach preclinical drug evaluation not merely as a sequence of assays, but as a self-validating system where every pharmacokinetic (PK) and pharmacodynamic (PD) parameter must mechanistically explain the observed phenotypic outcome. The pyrazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry. However, distinct substitution patterns drastically alter a compound's target selectivity, metabolic stability, and ultimate in vivo efficacy.
This guide objectively compares the in vivo performance of the N-methyl-5-phenyl-1H-pyrazol-3-amine (NMPA) scaffold—a highly potent building block for modern kinase inhibitors—against alternative pyrazole classes, providing the causality behind structural choices and a self-validating protocol for preclinical testing.
Structural Causality and Mechanism of Action
The exact substitution pattern on the pyrazole ring dictates both its binding affinity and its fate within a biological system. While classic 1,5-diarylpyrazoles (e.g., celecoxib) are highly lipophilic and primarily target cyclooxygenases (COX-2), the NMPA scaffold is specifically tailored for the ATP-binding pockets of kinases such as RIPK1 and FLT3 [1].
The 3-Amino Group: Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the hinge region of the target kinase [2].
The N-Methyl Substitution: Unsubstituted 3-aminopyrazoles are prone to tautomerization and rapid phase II metabolism (specifically N-glucuronidation) [1]. The addition of the N-methyl group locks the active conformation and significantly enhances the in vivo half-life.
The 5-Phenyl Ring: Projects into the deep hydrophobic allosteric pocket of kinases, driving nanomolar binding affinity and preventing off-target interactions [2].
Quantitative Data Comparison: NMPA vs. Alternative Pyrazoles
To objectively assess the in vivo performance of NMPA-derived compounds, we must benchmark them against other established pyrazole classes. For instance,1 [3], while NMPA derivatives excel in acute inflammatory and oncology models [4].
Compound Class
Representative Scaffold
Primary Target
In Vitro Potency (IC₅₀)
In Vivo Model
Efficacy Outcome
Oral Bioavailability (F%)
NMPA Derivatives
N-methyl-5-phenyl-1H-pyrazol-3-amine
RIPK1 / FLT3
4 - 15 nM
DSS-induced colitis / AML Xenograft
>80% reduction in disease severity
45 - 60%
5-Aminopyrazoles
5-amino-1-(3-chlorophenyl)-pyrazole
Trypanosoma cruzi / Leishmania
0.3 - 2.7 μM
Hamster VL model
>90% parasite clearance
~30%
1,5-Diarylpyrazoles
1,5-diphenyl-1H-pyrazole
COX-2
40 - 50 nM
Carrageenan-induced paw edema
~75% reduction in inflammation
>70%
Self-Validating Protocol for In Vivo Efficacy Evaluation
A robust in vivo protocol must not only measure the final phenotypic outcome but also prove target engagement and adequate drug exposure. The following workflow is optimized for evaluating NMPA-derived kinase inhibitors in murine models, ensuring that every step validates the next.
Caption: Step-by-step experimental workflow for validating pyrazole in vivo efficacy.
Step 1: Formulation and Stability Testing
Procedure: Dissolve the NMPA derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Sonicate until optically clear.
Causality: NMPA derivatives possess moderate lipophilicity (LogP ~2.5-3.5). This specific co-solvent system prevents precipitation in the gastric environment, ensuring consistent oral absorption and minimizing inter-subject PK variability.
Step 2: Pharmacokinetic (PK) Profiling
Procedure: Administer the compound via oral gavage (PO, 10 mg/kg) and intravenous tail vein injection (IV, 2 mg/kg) to C57BL/6 mice. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS.
Causality: Calculating oral bioavailability (F%) and half-life (t₁/₂) is mandatory before efficacy testing. The N-methyl group in the NMPA scaffold specifically resists rapid N-glucuronidation, which should reflect as a prolonged t₁/₂ (>4 hours) compared to unmethylated 3-aminopyrazoles.
Step 3: In Vivo Disease Modeling (e.g., DSS-Induced Colitis)
Procedure: Induce acute colitis using 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days. Administer the NMPA compound daily via PO. Monitor body weight, stool consistency, and rectal bleeding daily.
Causality: DSS chemically disrupts the intestinal epithelium, triggering a massive TNF-α response that drives RIPK1-dependent necroptosis [2]. This model provides a high signal-to-noise ratio for evaluating the specific anti-necroptotic efficacy of NMPA derivatives.
Procedure: Harvest colon tissue at day 7. Perform Western blotting for Phospho-RIPK1 (Ser166) and ELISA for serum IL-6 and TNF-α.
Causality: Phenotypic recovery (e.g., normalized colon length) is a lagging indicator. Quantifying Phospho-RIPK1 provides direct proof of target engagement (a leading indicator), validating that the observed efficacy is due to the intended mechanism of action rather than off-target immunosuppression.
Conclusion
The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a highly optimizable starting point for kinase inhibitor development. By locking the molecular conformation and providing essential hinge-binding motifs, it overcomes the poor metabolic stability of generic aminopyrazoles while achieving superior target selectivity compared to traditional diarylpyrazoles. When evaluated through a rigorous, self-validating PK/PD workflow, NMPA derivatives consistently demonstrate robust in vivo translation.
head-to-head comparison of different synthetic routes to N-methyl-5-phenyl-1H-pyrazol-3-amine
An In-depth Technical Guide for Medicinal Chemists A Head-to-Head Comparison of Synthetic Routes to N-methyl-5-phenyl-1H-pyrazol-3-amine As a Senior Application Scientist, my focus is on providing robust, reproducible, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Medicinal Chemists
A Head-to-Head Comparison of Synthetic Routes to N-methyl-5-phenyl-1H-pyrazol-3-amine
As a Senior Application Scientist, my focus is on providing robust, reproducible, and scalable synthetic strategies. The target molecule, N-methyl-5-phenyl-1H-pyrazol-3-amine (also known as 5-phenyl-N-methyl-1H-pyrazol-3-amine), is a valuable scaffold in medicinal chemistry. Its structure, featuring a substituted pyrazole core, is a common motif in pharmacologically active compounds. This guide provides a detailed comparison of two primary synthetic approaches to this molecule, emphasizing the underlying chemical principles, experimental causality, and practical considerations for laboratory execution.
Retrosynthetic Analysis
A logical approach to synthesizing N-methyl-5-phenyl-1H-pyrazol-3-amine involves dissecting the molecule into readily available starting materials. The core pyrazole ring is classically formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source. The key challenge lies in the introduction of the N-methyl group with correct regioselectivity on the exocyclic amine. Two main strategies emerge from this analysis:
Post-Formation Methylation: First, construct the 3-amino-5-phenylpyrazole core and then introduce the methyl group onto the exocyclic amine.
Convergent Synthesis: Utilize a methyl-containing synthon that can be incorporated during the initial cyclization, although this is often more complex and less common for this specific target.
This guide will focus on comparing two variations of the first strategy, as it represents the most practical and accessible approach.
Caption: Retrosynthetic analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine.
Route 1: Two-Step Synthesis via Reductive Amination
This is arguably the more elegant and selective of the two routes. It involves the initial formation of the pyrazole core followed by a highly selective methylation of the target exocyclic amino group using the well-established reductive amination protocol.
Workflow for Route 1
Caption: Workflow for the reductive amination route.
Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
The foundational method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. This reaction proceeds through an initial attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.
Reagent Addition: Add hydrazine hydrate (1.1 to 1.2 equivalents) dropwise to the solution while stirring at room temperature. An exothermic reaction may be observed.
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-phenyl-1H-pyrazol-3-amine. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Selective N-Methylation via Reductive Amination
Reductive amination is a powerful and highly selective method for alkylating amines.[1] The primary amine reacts with an aldehyde (formaldehyde, in this case) to form a transient iminium ion, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.
Causality Behind Experimental Choices:
Selectivity: This method is highly chemoselective for the exocyclic primary amine. The pyrazole ring's NH group is significantly less nucleophilic and does not readily form an iminium ion under these conditions, thus preventing methylation on the ring nitrogens.
Mild Conditions: The reaction proceeds under mild conditions, typically at or below room temperature, which preserves the integrity of the heterocyclic core.
Reagent Choice: Formaldehyde is the simplest aldehyde, providing the methyl group. Sodium borohydride is an inexpensive and effective reducing agent for this transformation.
Experimental Protocol:
Reaction Setup: Suspend 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in methanol in a round-bottom flask.
Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.2 equivalents) to the suspension and stir for 30 minutes at room temperature to facilitate imine/iminium ion formation.
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure N-methyl-5-phenyl-1H-pyrazol-3-amine.
Route 2: Two-Step Synthesis via Direct N-Alkylation
This route employs a more traditional N-alkylation approach using a reactive methylating agent like methyl iodide. While seemingly more direct than reductive amination, this method is fraught with significant regioselectivity challenges.
Workflow for Route 2
Caption: Workflow for the direct alkylation route.
Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
This step is identical to Step 1 in Route 1.
Step 2: Non-Selective N-Methylation with Methyl Iodide
This step involves the deprotonation of the acidic protons of 5-phenyl-1H-pyrazol-3-amine with a base, followed by nucleophilic attack on methyl iodide.
Causality Behind Experimental Challenges:
Multiple Nucleophilic Sites: The substrate possesses three potential sites for methylation: the exocyclic amino group (-NH₂) and the two nitrogen atoms of the pyrazole ring (N1 and N2). The pyrazole N-H proton is acidic and easily removed by a base, creating a highly nucleophilic pyrazolate anion. The exocyclic amine is also nucleophilic.
Lack of Selectivity: Standard alkylating agents like methyl iodide are not selective and will react with all available nucleophilic sites, leading to a complex mixture of the desired N-methyl product, the N1-methylated regioisomer (1-methyl-5-phenyl-1H-pyrazol-3-amine), the N2-methylated isomer, and potentially di- and tri-methylated byproducts.
Purification Difficulty: Separating these regioisomers is often challenging, typically requiring extensive column chromatography with poor recovery of the desired product. The similar polarity and physical properties of the isomers make separation difficult.
Experimental Protocol (Illustrative):
Reaction Setup: Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in a polar aprotic solvent like acetone or DMF in a round-bottom flask.
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
Reagent Addition: Add methyl iodide (CH₃I, 1.2 equivalents) and heat the mixture to reflux for several hours.
Work-up and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the solvent. The resulting crude oil will be a mixture of products. Extensive and careful purification by column chromatography is required to isolate the desired N-methyl-5-phenyl-1H-pyrazol-3-amine from its isomers.
Head-to-Head Performance Comparison
Parameter
Route 1: Reductive Amination
Route 2: Direct Alkylation
Number of Steps
2
2
Selectivity
Excellent: Highly selective for the exocyclic amine. Minimal formation of N-ring methylated byproducts.
Poor: Non-selective, leading to a complex mixture of N-exocyclic, N1-ring, and N2-ring methylated isomers.
Predictable Yield
Good to High: The yield is predictable and primarily dependent on the efficiency of the two reliable reactions.
Low and Variable: The yield of the desired product is very low due to the formation of multiple side products.
Purification
Straightforward: Standard column chromatography is usually sufficient to remove any unreacted starting material or minor impurities.
Extremely Difficult: Requires extensive and often inefficient chromatographic separation of structurally similar isomers.
Cost-Effectiveness
High: Uses inexpensive and common reagents (formaldehyde, NaBH₄). Higher overall yield of the desired product makes it more economical.
Low: While methyl iodide is common, the low isolated yield of the target compound makes this route economically inefficient.
Scalability
High: The reactions are robust and scalable with predictable outcomes.
Low: The poor selectivity and difficult purification make this route unsuitable for large-scale synthesis.
Safety
Uses flammable solvents and NaBH₄, which reacts with water. Formaldehyde is a sensitizer.
Uses methyl iodide, which is toxic and a suspected carcinogen. Requires careful handling.
Conclusion and Recommendation
For the synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine, Route 1 (Reductive Amination) is unequivocally the superior method.
Expertise & Experience: Field experience dictates that predictable selectivity is paramount for efficient synthesis. The reductive amination pathway provides this control, transforming a potentially complex research problem into a routine two-step procedure.
Trustworthiness: The protocol for Route 1 is self-validating. The high chemoselectivity of the reductive amination step ensures that the primary product formed is the desired one, minimizing ambiguity and the need for complex analytical deconvolution of isomeric mixtures.
Authoritative Grounding: The principles of both pyrazole synthesis from β-ketonitriles and reductive amination are well-established and extensively documented in chemical literature.[1]
Route 2, while appearing simpler on paper, represents a classic pitfall in synthetic planning. The failure to account for the multiple reactive sites leads to a difficult separation and a very low yield of the target compound, making it impractical for nearly all applications. Therefore, for any researcher, scientist, or drug development professional aiming to synthesize N-methyl-5-phenyl-1H-pyrazol-3-amine, the reductive amination pathway is the recommended and most logical choice.
References
Prestat, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of Innovation in Chemistry and Biology. Available at: [Link]
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]
ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Available at: [Link]
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
Comprehensive Guide to Evaluating Off-Target Effects of N-methyl-5-phenyl-1H-pyrazol-3-amine and Related Kinase Scaffolds
As drug development increasingly shifts toward highly selective targeted therapies, the evaluation of off-target kinome liabilities has become a paramount challenge. N-methyl-5-phenyl-1H-pyrazol-3-amine represents a clas...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly shifts toward highly selective targeted therapies, the evaluation of off-target kinome liabilities has become a paramount challenge. N-methyl-5-phenyl-1H-pyrazol-3-amine represents a classic, privileged pharmacophore in medicinal chemistry. Its 3-amino-1H-pyrazole core acts as a potent bioisostere for the adenine ring of ATP, making it a foundational building block for inhibitors targeting CDKs, Aurora kinases, and FLT3 [1].
However, because the ATP-binding pocket is highly conserved across the ~518 kinases in the human kinome, this scaffold is inherently promiscuous. This guide provides an authoritative, step-by-step framework for evaluating and mitigating the off-target effects of N-methyl-5-phenyl-1H-pyrazol-3-amine, comparing it objectively against alternative scaffolds and detailing self-validating experimental workflows.
Mechanistic Causality: The Hinge-Binding Conundrum
To understand why N-methyl-5-phenyl-1H-pyrazol-3-amine exhibits off-target effects, we must examine the thermodynamics of kinase hinge binding.
The pyrazole nitrogen and the exocyclic secondary amine form a robust donor-acceptor hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2 or Cys694 in FLT3) [2]. While the N-methyl group restricts one hydrogen bond donor—slightly improving selectivity compared to a primary amine—the small phenyl ring at the 5-position fails to project deep enough into the hydrophobic specificity pockets (such as the DFG-out allosteric site or the ribose-binding pocket).
Consequently, the molecule relies almost entirely on generic ATP-mimetic interactions, leading to broad Type I (ATP-competitive) kinome promiscuity. Mitigating this requires evaluating the scaffold against advanced derivatives that utilize macrocyclization or bulky substitutions to clash with the gatekeeper residues of off-target kinases [3].
Comparative Performance Analysis
To objectively benchmark the off-target liabilities of the N-methyl-5-phenyl-1H-pyrazol-3-amine fragment, we compare it against both optimized derivatives and industry-standard control compounds. The data below summarizes kinome selectivity and cellular target engagement.
represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.
Workflow for Off-Target Evaluation
Evaluating a promiscuous scaffold requires a tiered approach, moving from high-throughput biochemical screening to physiologically relevant live-cell assays.
Fig 1: Decision tree for evaluating and mitigating kinase scaffold off-target liabilities.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation must rely on self-validating assay systems. We utilize KINOMEscan for broad biochemical profiling and NanoBRET for live-cell validation.
Cell-free biochemical techniques are the first line of defense. The KINOMEscan active site-directed competition binding assay mathematically self-corrects for non-specific binding by utilizing a qPCR readout of DNA-tagged kinases [4].
Step-by-Step Methodology:
Preparation of Phage-Tagged Kinases: Express the 480+ human kinases as fusions with T7 bacteriophage, which naturally encapsulates a unique DNA barcode.
Immobilized Ligand Competition: Incubate the kinase-phage fusions in 384-well plates coated with a proprietary active-site directed ligand.
Compound Introduction: Add N-methyl-5-phenyl-1H-pyrazol-3-amine at an 11-point dose-response concentration (starting at 10 µM).
Washing and Elution: Wash away unbound proteins. Causality note: If the test compound binds the kinase's ATP pocket, it prevents the kinase from binding the immobilized ligand, resulting in the kinase being washed away.
qPCR Readout: Elute the remaining bound kinases and quantify via qPCR.
Self-Validation Check: Include DMSO (negative control, 100% binding) and Staurosporine (positive control, 0% binding). The dynamic range between these controls validates the thermodynamic binding constants (
Biochemical assays lack cellular context (e.g., high intracellular ATP concentrations of 1–5 mM, which outcompete weak Type I inhibitors). The NanoBRET Target Engagement assay solves this by measuring binding in living cells [5].
Fig 2: Mechanism of NanoBRET competitive displacement in live cells.
Step-by-Step Methodology:
Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (or off-target kinase identified in KINOMEscan) fused to NanoLuc® luciferase.
Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer at a concentration near its
. The tracer binds the NanoLuc-kinase fusion, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
Compound Competition: Treat cells with serial dilutions of N-methyl-5-phenyl-1H-pyrazol-3-amine.
Extracellular Quenching (The Self-Validating Step): Add an extracellular NanoLuc inhibitor. Causality note: This ensures that any NanoLuc released from dead/lysed cells is quenched. Therefore, the remaining BRET signal is guaranteed to originate only from intact, live cells, validating both membrane permeability and intracellular target engagement.
Quantification: Measure the dose-dependent decrease in BRET signal to calculate the intracellular
and fractional occupancy.
Conclusion
While N-methyl-5-phenyl-1H-pyrazol-3-amine is an excellent starting point for kinase inhibitor design, its reliance on generic hinge-binding interactions guarantees significant off-target liabilities. By employing a rigorous, self-validating workflow combining KINOMEscan's broad biochemical profiling with NanoBRET's stringent live-cell target engagement, drug development professionals can accurately map these liabilities. This dual-pillar approach ensures that subsequent structure-activity relationship (SAR) optimizations are driven by physiologically relevant data, ultimately guiding the scaffold toward clinical selectivity.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information (PMC). Available at:[Link]
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Pharmacology. Available at:[Link]
Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
KINOMEscan Technology: High-Throughput Kinase Profiling. Eurofins Discovery. Available at:[Link]
Validation
benchmarking N-methyl-5-phenyl-1H-pyrazol-3-amine against known drugs
Benchmarking the Aminopyrazole Scaffold: N-methyl-5-phenyl-1H-pyrazol-3-amine vs. Approved Kinase Inhibitors Executive Summary In Fragment-Based Drug Discovery (FBDD), the identification of a high-ligand-efficiency pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Aminopyrazole Scaffold: N-methyl-5-phenyl-1H-pyrazol-3-amine vs. Approved Kinase Inhibitors
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the identification of a high-ligand-efficiency pharmacophore is the critical first step in developing targeted therapeutics. This guide benchmarks N-methyl-5-phenyl-1H-pyrazol-3-amine (NMPPA) —a minimal, low-molecular-weight building block—against fully elaborated, clinical-stage kinase inhibitors: Tozasertib (Aurora Kinase inhibitor) and Ruxolitinib (JAK1/2 inhibitor). By analyzing binding kinetics, structural causality, and self-validating experimental workflows, this guide provides drug development professionals with a comprehensive framework for utilizing the aminopyrazole core in scaffold hopping and lead optimization.
Structural Causality: The Aminopyrazole Pharmacophore
To understand why NMPPA is an ideal benchmarking fragment, we must examine the structural biology of the kinase ATP-binding pocket. The 3-amino-1H-pyrazole core is a highly privileged scaffold because it acts as a precise bioisostere for the adenine ring of ATP (1[1]).
Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic amine acts as a donor. This dual motif perfectly anchors the molecule to the backbone amide and carbonyl of the kinase hinge region (e.g., Glu/Leu residues).
Tautomerization Locking: The addition of the N-methyl group in NMPPA is a deliberate synthetic choice. It restricts tautomerization, locking the molecule into a singular bioactive conformation and directing the vector of the 5-phenyl ring deep into the adjacent hydrophobic pocket[1].
Binding interaction map comparing the minimal NMPPA fragment to the fully elaborated drug Tozasertib.
Benchmarking Against Clinical Inhibitors
Target 1: Aurora Kinases (vs. Tozasertib)
Tozasertib (VX-680) is a pan-Aurora kinase inhibitor built directly upon an aminopyrazole core. While NMPPA provides the baseline hinge-binding affinity (typically in the micromolar range), Tozasertib extends a piperazine-containing tail into the solvent-exposed region. This elaboration drastically increases potency (cellular IC50 ~0.55 µM) but also introduces distinct off-target effects, such as the potent inhibition of RIPK1-dependent necroptosis (2[2]). Because the aminopyrazole core is highly adaptable, researchers have recently utilized the Tozasertib scaffold to intentionally design novel type I RIPK1 inhibitors by modifying these solvent-exposed vectors (3[3]).
Target 2: Janus Kinases (vs. Ruxolitinib)
Ruxolitinib is a highly selective, FDA-approved JAK1/2 inhibitor used for the treatment of myeloproliferative neoplasms such as myelofibrosis (4[4]). It utilizes a modified pyrazole core linked to a cyclopentyl-propanenitrile group. Benchmarking NMPPA against Ruxolitinib highlights the critical concept of Ligand Efficiency (LE) . While Ruxolitinib achieves low-nanomolar potency through precise interactions in the JAK active site, NMPPA serves as a promiscuous, low-molecular-weight starting point with a high LE, allowing medicinal chemists to build selectivity vectors without inflating the molecular weight beyond Lipinski's Rule of Five.
Quantitative Data Presentation
Note: LE = (1.37 / Heavy Atoms) × pIC50. Higher LE indicates a more structurally efficient binder.
To accurately benchmark the hinge-binding affinity of NMPPA against elaborated drugs, standard biochemical assays are insufficient. Biochemical assays often use artificially low ATP concentrations (e.g., 10 µM), which overestimates the potency of ATP-competitive inhibitors.
The following NanoBRET (Bioluminescence Resonance Energy Transfer) protocol evaluates binding in live cells, where physiological ATP (~1-5 mM) acts as a natural competitor. To ensure scientific integrity, this protocol includes a self-validating Schild plot step to definitively prove the mechanism of action.
Step-by-Step Methodology:
Kinase-Nluc Expression: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK2 or Aurora A) fused to NanoLuc (Nluc) luciferase. Causality: Nluc acts as the BRET energy donor.
Tracer Equilibration: Add a cell-permeable, fluorescent ATP-competitive kinase tracer to the live cells. Incubate for 2 hours. Causality: The tracer binds the kinase pocket, bringing the fluorophore into close proximity with Nluc, generating a high BRET signal.
Competitive Displacement: Treat the cells with a titration series of NMPPA (0.1 µM to 500 µM) or Ruxolitinib (0.1 nM to 10 µM). Causality: If the compound is a true hinge-binder, it will displace the tracer, causing a dose-dependent drop in the BRET ratio.
Signal Detection: Measure the BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm) using a microplate reader.
Self-Validation (Schild Plot Analysis): Repeat the dose-response curve at three different tracer concentrations (e.g., 0.5x, 1x, and 2x the Kd of the tracer). Causality: A linear, rightward shift in the apparent IC50 of NMPPA as tracer concentration increases mathematically proves that the fragment is strictly ATP-competitive, validating the assay system.
NanoBRET target engagement workflow with Schild plot analysis for self-validating competitive binding.
Conclusion
Benchmarking N-methyl-5-phenyl-1H-pyrazol-3-amine against established drugs like Tozasertib and Ruxolitinib reveals the immense power of the aminopyrazole pharmacophore. While NMPPA lacks the nanomolar potency and strict selectivity of fully elaborated drugs, its high ligand efficiency and locked tautomeric state make it an optimal, self-validating starting point for structure-based drug design targeting the kinase hinge region.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).
Ruxolitinib - StatPearls. National Center for Biotechnology Information (NCBI Bookshelf).
RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed.
Tozasertib Analogues as Inhibitors of Necroptotic Cell Death. PubMed.
A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Part 1: The Foundation - Designing Statistically Sound Experiments The quality of your statistical output is inextricably linked to the quality of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: The Foundation - Designing Statistically Sound Experiments
The quality of your statistical output is inextricably linked to the quality of your experimental design. A flawed design cannot be rescued by complex statistical manipulation. The primary goal is to minimize bias and variability, allowing for the clear detection of true biological effects.
Key Principles of Experimental Design
Controls are Non-Negotiable: Every experiment must include both positive and negative controls.
Negative Control (Vehicle Control): A sample treated with the same solvent (e.g., DMSO) used to dissolve the pyrazole derivatives, but without the compound itself. This establishes the baseline response and ensures the vehicle has no confounding effects.
Positive Control: A known, clinically relevant drug or a compound with well-characterized activity in your assay (e.g., Dioscin for cytotoxicity, Ciprofloxacin for antibacterial tests).[4][5] This validates that the assay is working correctly and provides a benchmark against which to compare your novel derivatives.
Replication and Randomization:
Technical Replicates: Multiple measurements of the same sample to control for measurement error (e.g., reading the same well in a 96-well plate three times).
Dose-Response Analysis: To characterize the potency of a compound, it is essential to test it across a range of concentrations. This typically involves a serial dilution to generate data for calculating metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2][6]
A well-designed experimental workflow is the first step toward trustworthy data.
Part 2: Data Processing and Initial Analysis
Raw experimental data is rarely ready for direct statistical comparison. It must first be processed and summarized to provide a clear picture of the results.
Calculating Key Biological Metrics
For many assays, raw outputs (e.g., absorbance, fluorescence) need to be converted into meaningful biological metrics.
Cytotoxicity/Antiproliferative Assays: The goal is often to calculate the IC50 or GI50 (Growth Inhibition 50%). This is the concentration of a pyrazole derivative required to inhibit a biological process (like cell growth) by 50%.[3][7]
Protocol: Data is typically normalized to the negative control (100% viability) and a blank or maximum inhibition control (0% viability). A non-linear regression (log(inhibitor) vs. normalized response -- variable slope) is then fitted to the dose-response curve to determine the IC50.
Antimicrobial Assays: The key metric is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5] This is typically determined by visual inspection of serially diluted samples.[5]
Summarizing Data in Tables
For clarity and easy comparison, processed data should be summarized in tables. This allows researchers to quickly assess the performance of different derivatives.
Table 1: Example In Vitro Cytotoxicity Data for Pyrazole Derivatives against HepG2 Cancer Cells
Compound ID
Substituent (R)
IC50 (µM) ± SD
Selectivity Index (SI)*
PZ-01
4-Fluorophenyl
15.2 ± 1.8
6.6
PZ-02
4-Chlorophenyl
8.7 ± 0.9
11.5
PZ-03
4-Bromophenyl
5.1 ± 0.6
19.6
PZ-04
4-Iodophenyl
6.3 ± 0.7
15.9
Dioscin
(Positive Control)
2.5 ± 0.3
40.0
*Selectivity Index (SI) is often calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Table 2: Example Antimicrobial Activity (MIC) Data
Compound ID
Substituent (R)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
PZ-05
2,6-Dichloro
16
64
PZ-06
3,5-Dimethyl
32
128
PZ-07
4-Nitro
8
32
Cipro.
(Positive Control)
1
0.5
Part 3: Comparative Statistical Analysis - Choosing the Right Test
Once you have summarized data (e.g., mean IC50 values from three biological replicates), you can use inferential statistics to determine if the observed differences between your pyrazole derivatives are statistically significant. The choice of test is critical and depends on the structure of your data.
The Decision-Making Process
The following diagram illustrates a logical pathway for selecting an appropriate statistical test. The fundamental choice is often between parametric tests (which assume data follows a normal distribution) and non-parametric tests (which do not).
Caption: Decision tree for selecting common statistical comparison tests.
Common Scenarios and Protocols
Scenario 1: Comparing one derivative to a control.
Objective: To determine if your lead compound (e.g., PZ-03) is significantly more active than a baseline or a previously studied compound.
Protocol: Student's t-test
Hypothesis: The null hypothesis (H₀) is that there is no difference in the mean IC50 values between the two groups. The alternative hypothesis (H₁) is that a difference exists.
Assumptions: Data should be normally distributed and have equal variances.
Execution: Perform an independent samples t-test using the IC50 values from the biological replicates for each compound.
Interpretation: A p-value less than 0.05 is typically considered statistically significant, leading you to reject the null hypothesis and conclude that the difference in activity is real.
Scenario 2: Comparing three or more derivatives simultaneously.
Objective: To compare the activities of a series of derivatives (e.g., PZ-01, PZ-02, PZ-03, PZ-04) to see if there are any significant differences among them.
Protocol: One-Way Analysis of Variance (ANOVA)
Why not multiple t-tests? Performing multiple t-tests increases the probability of a Type I error (a false positive). ANOVA analyzes the variance across all groups simultaneously to see if at least one group is different from the others.
Execution: Run a one-way ANOVA with the "compound" as the independent variable and "IC50" as the dependent variable.
Post-Hoc Test: If the ANOVA result is significant (p < 0.05), it tells you that at least one group is different, but not which one. You must follow up with a post-hoc test (e.g., Tukey's Honestly Significant Difference test) to perform pairwise comparisons and identify which specific compounds differ significantly from each other.
Part 4: Advancing Analysis with Structure-Activity Relationships (SAR)
Statistical analysis is the cornerstone of establishing a Structure-Activity Relationship (SAR), which links a compound's chemical structure to its biological activity.[2][4] More advanced computational techniques can quantify this relationship.
QSAR modeling uses statistical methods to create a mathematical relationship between the chemical properties (descriptors) of pyrazole derivatives and their biological activity.[8]
Descriptors: These are numerical representations of molecular properties (e.g., LogP for hydrophobicity, molecular weight, electronic properties). Cheminformatics toolkits like RDKit can calculate these.[9]
Statistical Model: A common approach is Multiple Linear Regression (MLR), which models the biological activity (e.g., pIC50, which is -log(IC50)) as a linear combination of the most relevant descriptors.[8]
Validation is Key: A QSAR model is only useful if it has predictive power. Its reliability is assessed with statistical metrics:
R² (Coefficient of Determination): Indicates how well the model fits the training data.
Q² (Cross-validated R²): A more robust measure that assesses the model's ability to predict the activity of compounds not used in its creation. A high Q² (e.g., > 0.6) is crucial for a trustworthy model.[8]
Caption: Conceptual workflow for a QSAR study.
Part 5: Recommended Software and Tools
Statistical Analysis & Graphing:
GraphPad Prism: Highly intuitive for biologists and chemists, excellent for non-linear regression (dose-response curves) and common statistical tests (t-tests, ANOVA).[6]
R: A powerful, free programming language for statistical computing and graphics. Steeper learning curve but offers maximum flexibility.[10]
Cheminformatics & Data Management:
RDKit: An open-source cheminformatics toolkit essential for calculating molecular descriptors for QSAR studies.[9]
DataWarrior: An open-source tool for data visualization and analysis with chemical intelligence, excellent for exploring SAR.[11][12]
Mnova: A comprehensive software for processing and managing various analytical chemistry data, including NMR and mass spectrometry, which are crucial for structural confirmation.[13]
Conclusion
References
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
Current status of pyrazole and its biological activities. PMC. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
A Curated List of Cheminformatics Software and Libraries. (2023). Neovarsity. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
Analytical Data Management. Mestrelab Research. [Link]
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
MolBook UNIPI—Create, Manage, Analyze, and Share Your Chemical Data for Free. (2023). PMC. [Link]
Quantitative structure activity relationship study of pyrazole ligands binding to es- trogen receptor-α-selective agonists. Indian Journal of Chemistry. [Link]
What is the best statistical software that can be used for analyzing research data in chemical, biological and environmental engineering applications?. (2019). ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine. As a substituted pyrazole and an aromatic amine, this compound requires careful hand...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine. As a substituted pyrazole and an aromatic amine, this compound requires careful handling based on the established hazard profiles of its structural analogs. This guide is built upon the foundational principles of laboratory safety, regulatory compliance, and environmental stewardship, designed to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Risk Assessment: Understanding the "Why"
N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to two chemical classes of note: pyrazoles and aromatic amines. Aromatic amines, as a class, are recognized for potential health hazards, including toxicity and carcinogenicity, and are readily absorbed through the skin.[1][2] Pyrazole derivatives frequently exhibit irritant properties.[3][4][5] Therefore, it is imperative to treat this compound as hazardous until proven otherwise. Improper disposal, such as release into sanitary sewer systems, can lead to long-term environmental contamination and harm aquatic ecosystems.[6][7]
Table 1: Hazard Assessment Based on Structural Analogs
Hazard Category
Associated Risk
Rationale & Representative Sources
Skin Corrosion/Irritation
Causes skin irritation.
SDS for similar compounds like 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 3-Amino-1-methyl-1H-pyrazole list this as a primary hazard.[3][4][5]
Serious Eye Damage/Irritation
Causes serious eye irritation.
This is a consistent warning across pyrazole-amine analogs.[3][4]
Specific Target Organ Toxicity
May cause respiratory irritation.
Inhalation of dust or aerosols should be avoided.[3][4]
Acute Toxicity
May be harmful if swallowed.
A general precaution for this class of compounds.[6]
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | Aromatic amines can be persistent in the environment.[1][6][7] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, ensuring adequate personal protection is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact. All handling of waste N-methyl-5-phenyl-1H-pyrazol-3-amine must be conducted within a certified chemical fume hood.
Table 2: Required Personal Protective Equipment (PPE)
PPE Type
Specification
Purpose
Hand Protection
Nitrile or other chemically-resistant gloves.
To prevent dermal absorption, as aromatic amines are readily absorbed through the skin.[2]
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
To protect against splashes and airborne particles causing serious eye irritation.[3][4]
Body Protection
A buttoned lab coat.
To protect skin and personal clothing from contamination.
| Respiratory Protection | Not typically required when working in a fume hood. | If a fume hood is not available, consult your EHS office for appropriate respirator selection. |
Waste Characterization and Segregation
Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8] Given the hazards identified from analogous compounds, N-methyl-5-phenyl-1H-pyrazol-3-amine waste must be managed as hazardous waste.
This involves two key actions:
Characterization : The waste is hazardous due to its toxic characteristics. While not specifically listed with a "P" or "U" code by the EPA, it falls under the broader category of chemical waste that must be managed in accordance with hazardous waste regulations.[9][10]
Segregation : Do not mix this waste with non-hazardous materials, as this only increases the total volume of hazardous waste.[1] It should be stored separately from incompatible materials, particularly strong acids and oxidizing agents, with which amines can react.[4][11]
Caption: End-to-end workflow for proper disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine.
Emergency Spill Management
In the event of a small-scale spill within the laboratory:
Alert & Evacuate : Alert personnel in the immediate area and ensure the spill area is clear.
Contain : If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [11][12]Do not use combustible materials like paper towels to absorb large quantities of liquid.
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
Personal protective equipment for handling N-methyl-5-phenyl-1H-pyrazol-3-amine
Advanced Safety and Operational Guide for Handling N-Methyl-5-phenyl-1H-pyrazol-3-amine As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and bioactive small mo...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide for Handling N-Methyl-5-phenyl-1H-pyrazol-3-amine
As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and bioactive small molecules—1 presents specific handling challenges[1]. Standard laboratory precautions are insufficient; handling this compound requires a rigorous, mechanistically grounded approach to personal protective equipment (PPE) and operational workflows.
Mechanistic Hazard Profiling
To safely handle this compound, one must first understand why it is hazardous. Like many aromatic and heteroaromatic amines, N-methyl-5-phenyl-1H-pyrazol-3-amine exhibits high lipophilicity. This property allows it to rapidly permeate standard porous materials, including human skin and latex[2].
The nucleophilic exocyclic amine group readily reacts with epidermal proteins, which can lead to severe contact dermatitis or skin sensitization (Hazard Statements H315, H317)[3]. Furthermore, inhalation of its dust or aerosols can cause acute respiratory irritation (H335). Systemically,2 that can induce methemoglobinemia, oxidative stress, and long-term carcinogenic effects[2].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation, the following self-validating PPE matrix must be strictly adhered to.
Aromatic amines readily permeate latex. Butyl rubber provides superior chemical resistance against lipophilic amines.
Inflate gloves manually before donning to check for micro-punctures.
Eye Protection
Splash-proof chemical goggles or full-face shield
Prevents serious eye damage (H319) from fine powders or accidental solvent splashing during transfer.
Ensure a tight seal against the face; no gap should exist between goggles and skin.
Respiratory
NIOSH-approved N95 or P100 particulate respirator
Prevents inhalation of airborne particulates (H335) during weighing or transfer outside a closed system.
Perform a positive/negative pressure seal check prior to entering the lab space.
Body Protection
Flame-retardant (FR) lab coat, fully buttoned
Protects against static discharge and potential flammability of amine-solvent mixtures.
Ensure cuffs are tucked tightly under the outer gloves to eliminate exposed skin.
Operational Handling & Experimental Protocol
This step-by-step methodology ensures the safe weighing, transfer, and reaction setup of N-methyl-5-phenyl-1H-pyrazol-3-amine[4].
Step 1: Environmental Preparation & Validation
Conduct all operations inside a certified chemical fume hood.
Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is active or velocity is out of range.
Step 2: Static Control and Weighing
Aromatic amine powders can carry static charges, leading to dangerous aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container before opening.
Tare the anti-static weigh boat on an enclosed analytical balance.
Using a grounded, static-free stainless steel spatula, carefully transfer the required mass of the compound.
Step 3: Transfer and Inert Atmosphere Setup
Transfer the pre-weighed solid into the reaction vessel (e.g., a round-bottom flask) inside the fume hood.
Seal the vessel with a rubber septum and immediately purge with an inert gas (Argon or Nitrogen) for 5–10 minutes.
Causality:5, which degrades the reagent into highly reactive N-oxides and increases the toxicity profile of the reaction mixture[5].
Step 4: Solvent Addition
Add the reaction solvent (e.g., DMF, DMSO, or DCM) via syringe through the septum under positive inert gas pressure.
Agitate gently until the solid is fully dissolved before adding subsequent electrophiles or coupling reagents.
Safety Workflow & Logic Diagram
Workflow logic for handling N-methyl-5-phenyl-1H-pyrazol-3-amine, including spill response.
Spill Management & Disposal Plan
A self-validating decontamination protocol ensures that no residual amine remains on surfaces, preventing secondary exposure.
Immediate Spill Response:
Isolate: Evacuate non-essential personnel from the immediate area.
Contain: Cover the powdered spill with damp absorbent pads to prevent aerosolization. If dissolved in a solvent, use a universal chemical binder (e.g., vermiculite or sand).
Neutralize & Clean: Carefully sweep the absorbed material using non-sparking tools. Wash the contaminated surface with a 1% dilute acetic acid solution.
Causality: The mild acid protonates the free amine, converting it into a water-soluble, non-volatile ammonium salt. This drastically reduces its skin permeability and vapor pressure, rendering it safer to clean.
Validate: Wipe the area with a damp pH paper; the surface should read neutral (pH ~7) after a final water rinse, confirming the complete removal of the basic amine.
Disposal:
*5 (e.g., peroxides, nitric acid), as this can cause violent exothermic reactions[5].
Collect all contaminated PPE, wipes, and neutralized spill debris in a clearly labeled, sealable hazardous waste container designated specifically for "Toxic Organic Amines."
References
Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene N,X-Acetals (X = S, O, N) under Mild Conditions. ACS Publications.[Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]